Atropine sulfate
Description
Properties
Molecular Formula |
C34H52N2O12S |
|---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16?;;; |
InChI Key |
BXSVDJUWKSRQMD-BAAOIJEOSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Atropine Sulfate in Neuronal Cultures: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663), an alkaloid derived from Atropa belladonna, is a cornerstone pharmacological tool and a clinically significant medication.[1][2] Its primary role is that of a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4][5] In the context of neuronal cultures, atropine serves as an invaluable instrument for dissecting the intricate roles of the cholinergic system in neuronal signaling, excitability, and network function. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of action of atropine sulfate in in-vitro neuronal models, detailing its receptor interactions, downstream signaling consequences, and electrophysiological effects. The guide includes summaries of quantitative data and detailed experimental protocols to facilitate reproducible research.
Core Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
The fundamental mechanism of this compound is its ability to bind reversibly to all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][4][6] It does not differentiate significantly between these subtypes, acting as a non-specific antagonist.[5] By occupying the same binding site as the endogenous neurotransmitter, acetylcholine (ACh), atropine competitively blocks the activation of these receptors.[3][7] This blockade prevents the conformational changes in the receptor necessary to initiate intracellular signaling cascades, effectively inhibiting the physiological responses normally mediated by ACh at these sites.[3][4]
Quantitative Data: Receptor Binding and Inhibitory Potency
The affinity of atropine for muscarinic receptor subtypes is typically characterized by its equilibrium dissociation constant (Ki) and its half-maximal inhibitory concentration (IC50). These values, derived from radioligand binding assays, quantify the potency of atropine's antagonistic action.
| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [6] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [6] |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [6] |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [6] |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [6] |
Impact on Intracellular Signaling Pathways
Atropine's antagonism of mAChRs directly translates to the inhibition of their respective G-protein-coupled signaling pathways. Muscarinic receptors are broadly divided into two families based on their G-protein coupling: Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4).
-
Inhibition of Gq/11 Pathway (M1, M3, M5): In the absence of atropine, ACh binding to these receptors activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC). By blocking these receptors, atropine prevents this cascade, thereby inhibiting ACh-mediated increases in intracellular calcium and PKC activation.
-
Inhibition of Gi/o Pathway (M2, M4): ACh binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[8] Atropine's blockade of M2 and M4 receptors prevents both the suppression of cAMP and the activation of GIRK channels, thus "disinhibiting" adenylyl cyclase and preventing ACh-induced hyperpolarization.
Effects on Neurotransmitter Release
A significant action of atropine in neuronal cultures is the enhancement of acetylcholine release from presynaptic terminals.[9][10][11] This seemingly paradoxical effect is explained by the blockade of inhibitory muscarinic autoreceptors, typically of the M2 subtype, located on cholinergic nerve endings. These autoreceptors normally function as a negative feedback mechanism; when activated by ACh in the synaptic cleft, they inhibit further ACh release. By antagonizing these autoreceptors, atropine removes this feedback inhibition, leading to an increased release of ACh, an effect often described as "disinhibition".[9] This effect has been shown to be dependent on the extracellular calcium concentration.[9][11]
Electrophysiological Consequences
In neuronal cultures, atropine's primary electrophysiological effects stem from its prevention of ACh-mediated modulation of ion channels. However, at higher concentrations, its effects can become more complex due to interactions with other receptor systems.
| Effect | Description | Primary Receptor Target | Consequence in Neuronal Cultures | Reference |
| Blockade of Vagal Slowing | Prevents ACh-induced activation of GIRK channels, which normally causes hyperpolarization and slows the firing rate of pacemaker neurons. | M2 | Prevents ACh-induced decrease in neuronal firing rate. | [8] |
| Inhibition of Nicotinic Receptors | At high concentrations (micromolar range), atropine can act as a noncompetitive, voltage-dependent inhibitor of certain neuronal nicotinic acetylcholine receptors (nAChRs). | α4β4 nAChR | Inhibition of fast synaptic transmission mediated by nAChRs. Can also cause potentiation at low agonist concentrations. | [12] |
| Inhibition of Serotonin Receptors | Competitively antagonizes the activation of 5-HT3 receptors, which are ligand-gated ion channels. | 5-HT3 | Reduction of inward currents elicited by serotonin. | [13] |
| Attenuation of Synaptic Excitation | Can selectively block synaptic excitation mediated by specific pathways, such as those from the pulvinar to the visual cortex, without affecting excitatory amino acid responses. | Muscarinic | Demonstrates that specific thalamocortical inputs are cholinergic. | [14] |
Experimental Protocols
Primary Neuronal Culture Preparation (Rat Cortex)
This protocol describes the isolation and culture of cortical neurons from embryonic day 18 (E-18) rat embryos, a common model for studying neuronal function.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E-18)
-
Hibernate®-E medium
-
Papain (2 mg/mL)
-
Neurobasal® Plus Medium supplemented with B-27® Plus
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools, pipettes, and conical tubes
Methodology:
-
Euthanize the pregnant rat according to approved animal care protocols and harvest the E-18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold Hibernate®-E medium. Carefully remove the meninges.[15]
-
Transfer the cortical tissue to a conical tube and enzymatically digest with papain solution for 30 minutes at 30°C, with gentle agitation every 5 minutes.[15]
-
Stop the digestion and gently dissociate the tissue by triturating with a fire-polished glass Pasteur pipette in complete Neurobasal® Plus medium.
-
Allow cell debris to settle for 2 minutes, then transfer the supernatant containing the single-cell suspension to a new tube.
-
Perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Centrifuge the cell suspension at 200 x g for 4 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete Neurobasal® Plus medium and plate the cells onto PDL-coated vessels at a desired density (e.g., 1 x 105 cells/well in a 48-well plate).[15]
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Perform partial media changes every 3-4 days. Cultures are typically ready for experiments within 7-21 days in vitro (DIV).
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive binding assay to determine the affinity (Ki) of atropine for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells).
Materials:
-
Cell membranes from CHO cells stably expressing a human muscarinic receptor subtype (e.g., M1)
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., PBS, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare a series of dilutions of this compound.
-
In assay tubes, combine the cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd value), and varying concentrations of atropine.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM atropine) to a set of tubes. For total binding, add only buffer.
-
Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the atropine concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of neuronal electrical activity to assess the effect of atropine on ACh-induced currents.
Materials:
-
Mature neuronal culture (e.g., >14 DIV) on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling micropipettes
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal solution for the pipette (e.g., K-gluconate based)
-
Acetylcholine and this compound stock solutions
Methodology:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron with the micropipette and apply slight positive pressure.
-
Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane patch under the pipette with brief, strong suction to achieve the "whole-cell" configuration.
-
Clamp the neuron at a desired holding potential (e.g., -70 mV) in voltage-clamp mode.
-
Establish a baseline recording. Apply acetylcholine to the bath to elicit a current response.
-
Wash out the acetylcholine. Pre-incubate the neuron with this compound for several minutes.
-
While still in the presence of atropine, co-apply acetylcholine and record the response. A reduction or abolition of the ACh-induced current indicates an antagonistic effect.
-
Analyze the changes in current amplitude, kinetics, and other electrical properties using appropriate software.
Conclusion
This compound's mechanism of action in neuronal cultures is centered on its role as a non-selective, competitive antagonist of muscarinic acetylcholine receptors. This antagonism comprehensively blocks both Gq/11 and Gi/o-coupled signaling pathways, preventing ACh-mediated modulation of intracellular calcium, cAMP levels, and ion channel activity. Furthermore, by blocking presynaptic autoreceptors, atropine facilitates an increase in acetylcholine release. These well-characterized actions, quantifiable through binding assays and observable in electrophysiological recordings, solidify atropine's position as an essential tool for probing the function of the cholinergic system in the central nervous system at the cellular level.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 9. Effects of atropine on the release of newly synthesized acetylcholine from rat striatal slices at various concentrations of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of topically applied atropine on resting and evoked cortical acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation by atropine of acetylcholine release and synthesis in cortical slices from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation and inhibition of neuronal nicotinic receptors by atropine: competitive and noncompetitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective synaptic antagonism by atropine and alpha-aminoadipate of pulvinar and cortical afferents to the suprasylvian visual area (Clare-Bishop area) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
Atropine Sulfate: A Comprehensive Technical Guide to its Muscarinic Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its clinical significance in treating a variety of conditions, including bradycardia, organophosphate poisoning, and ophthalmic disorders, stems from its ability to block the effects of acetylcholine at these receptors.[4][5] This technical guide provides an in-depth analysis of the binding affinity and kinetics of atropine sulfate at the five human muscarinic receptor subtypes (M1-M5), offering valuable data and methodological insights for researchers in pharmacology and drug development.
This compound Binding Affinity at Muscarinic Receptors
Atropine exhibits high affinity for all five muscarinic receptor subtypes.[5] The binding affinity is typically quantified using equilibrium dissociation constants (Ki), inhibition constants (IC50), and pA2/pKB values. The following tables summarize the available quantitative data for this compound's binding affinity to human M1-M5 muscarinic receptors.
Table 1: this compound Inhibition Constants (IC50) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
| Data sourced from a competitive antagonist radioligand binding assay.[5] |
Table 2: this compound Equilibrium Dissociation Constants (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| Data derived from competitive binding assays using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[5] |
Table 3: Atropine pKB and pA2 Values
| Parameter | Value | Tissue/Assay |
| pKB | 9.67 | Human Umbilical Vein (ACh-induced contraction)[1] |
| pKB | 8.90 | Mouse Urinary Bladder (5-methylfurmethide-induced contraction)[2] |
| pA2 | 10.2 ± 1.1 | Canine Stomach Smooth Muscle Cells (Contraction)[6] |
| pKB and pA2 values are measures of antagonist potency, with higher values indicating greater potency. |
Muscarinic Receptor Binding Kinetics of this compound
Experimental Protocol: Competition Kinetic Radioligand Binding Assay
This method is employed to determine the association and dissociation rates of an unlabeled ligand (e.g., atropine) by observing its effect on the binding of a radiolabeled ligand with known kinetic properties.
Objective: To determine the k_on_ and k_off_ of this compound at a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand with known kinetic parameters for the target receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Methodology:
-
Radioligand Characterization (if necessary):
-
Association Assay: Incubate the cell membranes with a single concentration of the radioligand. At various time points, filter the samples and measure the bound radioactivity. The observed association rate (k_obs_) is determined by fitting the data to a one-phase association equation. The k_on_ can then be calculated using the equation: k_on_ = (k_obs_ - k_off_) / [L], where [L] is the radioligand concentration.
-
Dissociation Assay: Incubate the membranes with the radioligand until equilibrium is reached. Initiate dissociation by adding an excess of a non-radiolabeled antagonist (e.g., a high concentration of atropine). At various time points, filter the samples and measure the remaining bound radioactivity. The k_off_ is determined by fitting the data to a one-phase dissociation equation.
-
-
Competition Kinetic Assay:
-
Incubate the cell membranes with the radioligand and various concentrations of this compound simultaneously.
-
At multiple time points, terminate the incubation by rapid filtration and wash the filters to remove unbound ligands.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are globally fitted to a competition kinetic binding model. This analysis yields the k_on_ (k₃) and k_off_ (k₄) values for the unlabeled competitor (this compound).
-
Example Kinetic Data for [³H]-NMS at the M3 Receptor: As a reference, a study on the human M3 muscarinic receptor reported the following kinetic parameters for the radioligand [³H]-NMS:
Signaling Pathway Antagonism
Atropine, as a competitive antagonist, does not elicit a downstream signaling cascade. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting its effects.[7][8] The primary signaling pathways coupled to muscarinic receptors are:
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).[9]
The following diagram illustrates the antagonistic action of atropine on these pathways.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a radioligand competition binding assay used to determine the binding affinity of a compound like this compound.
Conclusion
This technical guide provides a consolidated resource on the binding affinity and kinetics of this compound at human muscarinic acetylcholine receptors. The presented data and methodologies are crucial for researchers investigating the pharmacology of atropine and for those involved in the development of novel muscarinic receptor-targeted therapeutics. While comprehensive kinetic data for atropine remains an area for further investigation, the experimental protocols outlined here provide a clear path for its determination.
References
- 1. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Cholinergic Blockade Mechanisms of Atropine Sulfate in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663), a tertiary amine and naturally occurring belladonna alkaloid, is a potent and non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its ability to cross the blood-brain barrier allows for significant modulation of cholinergic signaling within the central nervous system (CNS), leading to a range of physiological and psychological effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying atropine's cholinergic blockade in the CNS. It details the binding affinities of atropine for the five muscarinic receptor subtypes, the subsequent alterations in downstream signaling pathways, and the functional consequences at the cellular and systemic levels. Furthermore, this guide presents detailed experimental protocols for key methodologies used to investigate these mechanisms, including radioligand binding assays, in vivo microdialysis, and patch-clamp electrophysiology. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
Atropine's primary mechanism of action in the CNS is its competitive and reversible antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] It binds to the same orthosteric site as the endogenous neurotransmitter, acetylcholine (ACh), without activating the receptor. By occupying these receptors, atropine prevents ACh from binding and initiating downstream intracellular signaling cascades.[3] This blockade of cholinergic transmission disrupts the "rest and digest" functions of the parasympathetic nervous system and modulates a wide array of cholinergic processes within the brain, including learning, memory, and motor control.
Binding Affinity of Atropine Sulfate for Muscarinic Receptor Subtypes
Atropine exhibits high affinity for all five muscarinic receptor subtypes, with Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values typically in the low nanomolar range. This non-selectivity is a key feature of its pharmacological profile. The binding affinities, as determined by radioligand binding assays, are summarized in the table below.
| Receptor Subtype | Atropine Ki (nM) | Atropine IC50 (nM) | Radioligand Used in Competition Assay | Tissue/Cell Type | Reference |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [3H]N-methylscopolamine | CHO cells | [4] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [3H]N-methylscopolamine | CHO cells | [4] |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [3H]N-methylscopolamine | CHO cells | [4] |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [3H]N-methylscopolamine | CHO cells | [4] |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [3H]N-methylscopolamine | CHO cells | [4] |
Modulation of Downstream Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses. Atropine's blockade of these receptors prevents the activation of their associated G-proteins and downstream effector molecules. The five mAChR subtypes are primarily coupled to two major G-protein families: Gq/11 and Gi/o.
Blockade of Gq/11-Coupled Receptors (M1, M3, M5)
M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. Activation of these receptors by ACh stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Atropine, by blocking these receptors, inhibits this entire cascade, preventing the rise in intracellular Ca2+ and the activation of PKC. This has significant implications for neuronal excitability and synaptic plasticity. For instance, in the basolateral amygdala, atropine (1 μM) has been shown to reduce the peak Ca2+ response to muscarinic agonists by 81 ± 10% in the soma.[5]
Blockade of Gi/o-Coupled Receptors (M2, M4)
M2 and M4 receptors are coupled to the Gi/o family of G-proteins. When activated by ACh, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Atropine's antagonism of M2 and M4 receptors prevents these inhibitory effects, leading to a disinhibition of adenylyl cyclase and a reduction in the opening of GIRK channels. This can result in increased neuronal firing and neurotransmitter release.
Functional Consequences of Cholinergic Blockade in the CNS
Atropine's non-selective blockade of muscarinic receptors across various brain regions leads to a wide range of effects on neuronal function and behavior.
Effects on Neuronal Excitability and Firing Rate
By blocking both excitatory (M1, M3, M5) and inhibitory (M2, M4) muscarinic influences, atropine can have complex, dose-dependent effects on neuronal firing. In the hippocampus, iontophoretic application of atropine to theta cells, which are presumed interneurons, reduced their firing rates to an average of 24% of the control rate.[6] This suggests that the tonic firing of these neurons is heavily dependent on cholinergic input. In contrast, for CA1 pyramidal cells, atropine selectively eliminated bursting activity without significantly affecting the overall firing rate.[6]
| Brain Region | Neuron Type | Atropine Effect on Firing | Quantitative Change | Reference |
| Hippocampus | Theta Cells (Interneurons) | Decrease | Reduced to 24% of control | [6] |
| Hippocampus | CA1 Pyramidal Cells | Elimination of Bursting | No significant change in overall rate | [6] |
Modulation of Neurotransmitter Release
Atropine can significantly alter the release of various neurotransmitters in the CNS. By blocking presynaptic M2/M4 autoreceptors on cholinergic neurons, which normally act to inhibit further ACh release, atropine can paradoxically increase the extracellular concentration of ACh. In striatal slices, atropine increased the basal release of ACh in a concentration-dependent manner, with a maximal effect of 1.4-1.8 times the control release at concentrations of 0.1 to 1.0 μM.[7]
Atropine also indirectly affects the release of other neurotransmitters, such as dopamine (B1211576). In the striatum, the activity of cholinergic interneurons, which express M2 and M4 receptors, modulates dopamine release.[8] Blockade of these receptors by atropine can alter the cholinergic tone and subsequently influence dopamine transmission.[8][9]
| Brain Region | Neurotransmitter | Atropine Effect | Quantitative Change | Reference |
| Striatum | Acetylcholine (ACh) | Increase | 1.4-1.8 times control | [7] |
| Striatum | Dopamine (DA) | Modulation | Dependent on neuronal activity | [8][9] |
| Prefrontal Cortex | Dopamine (DA) | Increase | ~50% increase (with anxiogenic beta-carboline) | [10] |
Impact on Synaptic Plasticity and Cognition
Cholinergic signaling, particularly through M1 receptors, plays a crucial role in synaptic plasticity, a cellular mechanism underlying learning and memory. M1 receptor activation in the hippocampus is known to facilitate long-term potentiation (LTP).[11][12][13][14] Consequently, blockade of M1 receptors by atropine can impair LTP and disrupt cognitive processes. This is consistent with the well-documented amnesic effects of atropine and other muscarinic antagonists.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the cholinergic blockade mechanisms of this compound in the CNS.
Radioligand Binding Assay for Atropine Affinity
This protocol describes a competition binding assay to determine the affinity (Ki) of atropine for a specific muscarinic receptor subtype.
Objective: To quantify the binding affinity of atropine for a specific muscarinic receptor subtype expressed in a cell line or brain tissue homogenate.
Materials:
-
Cell membranes or brain tissue homogenate expressing the muscarinic receptor subtype of interest.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable muscarinic antagonist radioligand.[15][16][17]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled muscarinic antagonist (e.g., 10 µM atropine).
-
Competition Binding: Membranes, radioligand, and a range of concentrations of unlabeled atropine.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of atropine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of atropine.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis to Measure Neurotransmitter Release
This protocol outlines the use of in vivo microdialysis to measure the effect of atropine on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
Objective: To quantify the effect of systemic or local administration of atropine on the extracellular concentrations of acetylcholine and/or dopamine in a specific brain region (e.g., hippocampus, prefrontal cortex, striatum).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound solution.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a microdialysis probe into the target brain region.[18] Allow the animal to recover from surgery.
-
Probe Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[19]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable neurotransmitter levels.
-
Atropine Administration: Administer atropine either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals for a defined period after atropine administration.
-
Sample Analysis: Analyze the dialysate samples to quantify the concentration of the neurotransmitter(s) of interest using a sensitive analytical technique like HPLC-ECD.
-
Data Analysis:
-
Express the neurotransmitter concentrations in each post-treatment sample as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time.
-
Use appropriate statistical tests to determine the significance of the atropine-induced changes.
-
References
- 1. droracle.ai [droracle.ai]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. benchchem.com [benchchem.com]
- 5. Distribution of IP3-mediated calcium responses and their role in nuclear signalling in rat basolateral amygdala neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of atropine on hippocampal theta cells and complex-spike cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor blockade increases basal acetylcholine release from striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Striatal Muscarinic Receptors Promote Activity Dependence of Dopamine Transmission via Distinct Receptor Subtypes on Cholinergic Interneurons in Ventral versus Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facilitation of Long-Term Potentiation by Muscarinic M1 Receptors Is Mediated by Inhibition of SK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilitation of long-term potentiation by muscarinic M(1) receptors is mediated by inhibition of SK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Dose-Response Relationship of Atropine Sulfate in Rodent Models: A Technical Guide
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the dose-response relationship of atropine (B194438) sulfate (B86663) in rodent models. Atropine sulfate, a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical tool in preclinical research. Its effects are highly dose-dependent, ranging from therapeutic interventions to significant toxicological outcomes. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism and Signaling Pathways
Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors (M1-M5).[1][2][3] This blockade inhibits the physiological responses normally induced by parasympathetic nervous system stimulation. The pharmacologic effects of atropine are directly related to the dose administered.[2]
-
Low Doses: Primarily inhibit salivary and bronchial secretions.[2]
-
Moderate Doses: Cause pupil dilation (mydriasis) and an increased heart rate (tachycardia).[2]
-
High Doses: Lead to decreased gastrointestinal motility and inhibition of gastric acid secretion.[2]
The five subtypes of muscarinic receptors are coupled to different G-proteins, leading to distinct downstream effects upon blockade by atropine:
-
M1, M3, M5 Receptors: These are coupled to Gq/11 proteins. Blockade inhibits the phospholipase C (PLC) pathway, reducing the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn decreases intracellular calcium levels.[1][4]
-
M2, M4 Receptors: These are coupled to Gi/o proteins. Blockade leads to the disinhibition of adenylyl cyclase, which can increase intracellular cyclic AMP (cAMP) levels.
Interestingly, beyond its primary role as a muscarinic antagonist, atropine has been shown to augment cardiac contractility by directly inhibiting cAMP-specific phosphodiesterase type 4 (PDE4).[5]
Experimental Protocols
Standardized protocols are essential for reproducible results in preclinical studies. The following sections outline common methodologies for working with this compound in rodent models.
Preparation of this compound Solution
A consistent and sterile formulation is the first step in any experiment.
-
Compound: this compound is typically used due to its high stability and water solubility.[1]
-
Vehicle: The most common vehicle is sterile 0.9% physiological saline.[1]
-
Preparation:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is completely clear and free of any particulates.
-
For parenteral administration, the solution can be sterile-filtered through a 0.22 µm filter.[1]
-
-
Storage: Stock solutions should be stored at 2-8°C and protected from light. It is recommended to prepare fresh dilutions for each experiment.[1]
Example Experimental Workflow: Reversal of Drug-Induced Bradycardia
This protocol provides a framework for evaluating the chronotropic effects of atropine.
Detailed Steps:
-
Animal Model: Adult C57BL/6 mice or Sprague Dawley/Wistar rats are commonly used.[1][6][7] Animals should be properly acclimated before the experiment.[8]
-
Bradycardia Induction: Administer a known bradycardic agent, such as a high dose of a beta-blocker or a cholinergic agonist.[1]
-
Monitoring: Continuously monitor the heart rate (HR) using methods like electrocardiography (ECG) or a tail-cuff system to establish a stable, reduced baseline.[1]
-
Atropine Administration: Once stable bradycardia is achieved, administer the desired dose of this compound. Common routes include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), or intramuscular (i.m.).[1][2]
-
Data Collection: Record the heart rate at baseline, after the induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes) to characterize the dose-response and time-course of the effect.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound in rodent models.
Table 1: Pharmacological Effects on the Cardiovascular System in Rats
| Species/Strain | Dose | Route | Effect | Reference |
| Sprague Dawley | 5 - 80 mg/kg | i.v. | Dose-dependent reduction in heart rate and blood pressure (bradycardia and hypotension at high doses). | [6] |
| Wistar-Kyoto | 5 - 50 mg/kg | i.v. | Immediate and dose-dependent decrease in blood pressure. | [9] |
| Rat | 0.05 mg/kg | i.m. | Increased heart rate for 30 minutes. | [10] |
| Rat | 0.05 - 0.5 mg/kg | s.c., i.m. | Recommended dosage for cardiac issues. | [2] |
Table 2: Effects on the Central Nervous System (CNS) in Rats
| Species/Strain | Dose | Route | Effect | Reference |
| Long-Evans | 0.25 - 1.0 mg/kg | i.p. | Did not convincingly influence Brainstem Auditory Evoked Potential (BAEP). | [11] |
| Long-Evans | 40 mg/kg | i.p. | Significant amplitude increases in BAEP components (P1, P2, P3); amplitude decrements in Cortical Auditory Evoked Potential (CAEP). | [11] |
| Wistar | 3.44 - 55 mg/kg | i.v. | Dose-dependent impairment of maze performance and changes in EEG frequency and amplitude, modeling delirium. | [7] |
Table 3: Toxicological Data (LD50)
| Species | Route | LD50 | Reference |
| Rat | Oral | 500 mg/kg | [12][13] |
| Rat | Intraperitoneal | 280 mg/kg | [12] |
| Rat | Subcutaneous | 250 mg/kg | [12] |
| Mouse | Oral | 75 mg/kg | [12][13][14] |
| Mouse | Intraperitoneal | 30 mg/kg | [12] |
| Mouse | Subcutaneous | 428 mg/kg | [12] |
Table 4: Muscarinic Receptor Binding Affinity
| Receptor Subtype | IC50 (nM) | Reference |
| M1 | 2.22 ± 0.60 | [15] |
| M2 | 4.32 ± 1.63 | [15] |
| M3 | 4.16 ± 1.04 | [15] |
| M4 | 2.38 ± 1.07 | [15] |
| M5 | 3.39 ± 1.16 | [15] |
Table 5: Effects on Thermoregulation and Neuromuscular Transmission in Rats
| Parameter | Dose | Route | Effect | Reference |
| Heating Rate | 200 µg/kg | i.v. | Increased heating rate from 0.022°C/min (saline) to 0.087°C/min in heat-stressed rats, indicating inhibited salivation/cooling. | [16] |
| Neuromuscular Transmission | < 1 µmol/L | In vitro | Enhanced indirectly-elicited twitch, tetanic, and post-tetanic twitch responses in diaphragm preparation. | [17] |
| Neuromuscular Transmission | > 10 µmol/L | In vitro | Reduced twitch contractions and produced a neuromuscular block. | [17] |
Logical Relationships: Dose-Dependent Biphasic Effects
The dose-response to atropine is not always linear; a classic example is its biphasic effect on heart rate. At very low doses, atropine can cause a paradoxical bradycardia before the more characteristic tachycardia is observed at higher doses. This is often attributed to the blockade of presynaptic M2 autoreceptors on vagal nerve endings, which increases acetylcholine release and transiently overcomes the postsynaptic blockade.
Conclusion
The dose-response relationship of this compound in rodent models is complex, exhibiting a wide range of effects across cardiovascular, central nervous, and other physiological systems. A thorough understanding of these dose-dependent actions, from receptor binding affinities to systemic toxicological endpoints, is paramount for the accurate design and interpretation of preclinical studies. The data and protocols presented in this guide serve as a foundational resource for researchers utilizing atropine as a pharmacological tool, ensuring that experimental outcomes are both robust and relevant.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound – Rat Guide [ratguide.com]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat model of delirium: atropine dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 9. Studies on the hypotensive response to atropine in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merck.com [merck.com]
- 14. msd.com [msd.com]
- 15. apexbt.com [apexbt.com]
- 16. An atropinized heat-stressed rat model: dose response effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atropine sulphate enhances neuromuscular transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular and Molecular Impact of Atropine Sulfate on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a potent and widely utilized anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, leading to a profound relaxation of smooth muscle. This technical guide provides an in-depth exploration of the cellular and molecular effects of atropine sulfate on smooth muscle tissues. It delineates the intricate signaling pathways disrupted by atropine, presents quantitative data on its receptor affinity and functional antagonism, and offers detailed protocols for key experimental techniques used to investigate these effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and smooth muscle physiology.
Introduction
Smooth muscle contractility is a fundamental physiological process, critical for the function of numerous organ systems, including the gastrointestinal, respiratory, cardiovascular, and urogenital tracts. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a pivotal role in regulating smooth muscle tone. This compound, by competitively blocking the action of ACh at muscarinic receptors, serves as a powerful tool for both therapeutic intervention and scientific investigation.[1][2] Understanding its precise cellular and molecular effects is paramount for its effective clinical use and for the development of novel therapeutics targeting smooth muscle function.
Mechanism of Action: Muscarinic Receptor Antagonism
Atropine acts as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3][4] In smooth muscle, the predominant subtypes responsible for mediating contraction are the M2 and M3 receptors.[1][5]
-
M3 Receptor Blockade: The primary mechanism for atropine-induced smooth muscle relaxation is the blockade of M3 receptors.[1][6] These receptors are coupled to the Gq/11 class of G proteins.[2][7]
-
M2 Receptor Involvement: While M3 receptors are the principal mediators of contraction, M2 receptors are also expressed in smooth muscle and can contribute to the contractile response.[1][5]
Atropine's antagonism is surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of acetylcholine or other muscarinic agonists at the receptor sites.[5][6]
Cellular Signaling Pathways Modulated by Atropine
By blocking muscarinic receptors, atropine disrupts the downstream signaling cascades that lead to smooth muscle contraction.
The Canonical Gq/11-PLC-IP3 Pathway
The activation of M3 receptors by acetylcholine initiates a well-defined signaling pathway that atropine effectively inhibits at its origin.
-
G-Protein Activation: Acetylcholine binding to the M3 receptor causes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.[2]
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C (PLC).[2]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol.[2]
-
Calcium-Calmodulin Activation: The rise in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM).[8]
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[9][10]
-
Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates cross-bridge cycling with actin filaments, resulting in smooth muscle contraction.[9][10]
Atropine, by preventing the initial binding of acetylcholine to the M3 receptor, completely abrogates this entire signaling cascade.
Involvement of the RhoA/Rho-Kinase (ROCK) Pathway
Recent evidence suggests that muscarinic receptor activation can also engage the RhoA/Rho-kinase (ROCK) pathway, which contributes to Ca2+ sensitization of the contractile apparatus.[3][5] This pathway can be initiated by both M2 and M3 receptors.[5]
-
RhoA Activation: Muscarinic receptor activation can lead to the activation of the small GTPase RhoA.[3][11]
-
ROCK Activation: Activated RhoA, in turn, activates Rho-kinase (ROCK).[12]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates and inhibits the myosin-binding subunit of myosin light chain phosphatase (MLCP).[12]
-
Sustained Contraction: The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, even at lower Ca2+ concentrations, thus contributing to the maintenance of smooth muscle tone.
Atropine's blockade of muscarinic receptors also prevents the activation of this sensitizing pathway.
Non-Muscarinic Effects at High Concentrations
At higher concentrations, atropine may exert effects that are independent of muscarinic receptor blockade. Studies have suggested that high concentrations of atropine can induce relaxation by increasing intracellular calcium sequestration and potentially through actions on potassium channels.[13][14][15] However, its primary and clinically relevant mechanism remains competitive antagonism at muscarinic receptors.
Quantitative Data
The affinity of atropine for muscarinic receptors and its potency in antagonizing agonist-induced contractions have been quantified in various smooth muscle preparations.
| Parameter | Tissue | Value | Reference(s) |
| pA2 | Human Colon (Circular Muscle) | 8.72 ± 0.28 | [16] |
| pA2 | Human Colon (Longitudinal Muscle) | 8.60 ± 0.08 | [16] |
| pKB | Human Umbilical Vein | 9.67 | [17] |
| Dissociation Constant (Kd) | Human Iris Sphincter | 0.4 - 0.7 nM | [18] |
| Receptor Subtype | IC50 (nM) | Reference(s) |
| M1 | 2.22 ± 0.60 | [4] |
| M2 | 4.32 ± 1.63 | [4] |
| M3 | 4.16 ± 1.04 | [4] |
| M4 | 2.38 ± 1.07 | [4] |
| M5 | 3.39 ± 1.16 | [4] |
| Study | Tissue | Agonist | Atropine Concentration | Effect | Reference(s) |
| Rabbit Corpus Cavernosum | Phenylephrine | 10⁻¹¹ M to 10⁻⁴ M | Dose-dependent contraction up to 10⁻⁸ M, then relaxation | [14][15] | |
| Rat Ileum | Acetylcholine | Not specified | Rightward shift of the dose-response curve | [6][19] | |
| Mouse Ileum | Acetylcholine (1 µM) | 1 µM | Abolished ACh-induced contraction | [9] |
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility
This technique is a cornerstone for studying the effects of pharmacological agents on smooth muscle contractility.[20][21][22]
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat, guinea pig) according to approved ethical protocols.
-
Isolate the desired smooth muscle-containing tissue (e.g., ileum, trachea, aorta).[6][19]
-
Carefully dissect a segment of the tissue (e.g., 2 cm long for ileum) and place it in a petri dish containing physiological salt solution (PSS), such as Krebs-Henseleit or Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[20][21]
-
Clean the tissue of any adhering fat or connective tissue.
-
-
Mounting the Tissue:
-
Tie one end of the tissue segment to a fixed hook at the bottom of an organ bath chamber.
-
Tie the other end to an isometric force transducer.[23]
-
Fill the organ bath chamber with pre-warmed and aerated PSS.
-
-
Equilibration:
-
Experimentation:
-
Agonist Dose-Response Curve: Add increasing concentrations of a contractile agonist (e.g., acetylcholine) to the organ bath in a cumulative or non-cumulative manner and record the resulting contractile force.
-
Antagonism with Atropine: After washing out the agonist, incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Repeat the agonist dose-response curve in the presence of atropine. A rightward shift in the curve indicates competitive antagonism.[6]
-
Multiple concentrations of atropine can be used to perform a Schild analysis to determine the pA2 value.
-
-
Data Analysis:
-
Measure the peak contractile force for each agonist concentration.
-
Normalize the responses, typically as a percentage of the maximal response to the agonist alone or to a standard stimulus like high potassium chloride (KCl).
-
Plot the log-concentration of the agonist versus the response to generate dose-response curves.
-
Intracellular Calcium Imaging using Fura-2 AM
This method allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells.[24][25][26][27]
Methodology:
-
Cell Preparation:
-
Isolate smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase, papain).
-
Plate the cells on glass coverslips and culture them in an appropriate medium until they adhere.
-
-
Dye Loading:
-
Prepare a loading buffer, typically a HEPES-buffered saline solution (pH 7.2-7.4).[26]
-
Prepare a stock solution of Fura-2 AM (1-5 mM) in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in the loading buffer to a final working concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[24][28]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[28]
-
-
De-esterification:
-
Wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytoplasm.[26]
-
-
Calcium Measurement:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.[25]
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing a muscarinic agonist (e.g., carbachol) to stimulate an increase in [Ca2+]i.
-
To test the effect of atropine, pre-incubate the cells with this compound before adding the agonist.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Changes in this ratio over time reflect the dynamics of calcium signaling in response to stimuli.
-
Radioligand Binding Assay
This technique is used to determine the affinity (Kd) and density (Bmax) of muscarinic receptors in a given tissue preparation.[29][30][31]
Methodology:
-
Membrane Preparation:
-
Homogenize the smooth muscle tissue in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[31]
-
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
To a parallel set of tubes, add a high concentration of an unlabeled antagonist (e.g., atropine) to determine non-specific binding.
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.[31]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
-
Data Analysis:
-
Plot the specific binding versus the radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd (dissociation constant, a measure of receptor affinity) and Bmax (maximum number of binding sites, a measure of receptor density).
-
Visualizations
Caption: Atropine's blockade of the M3 muscarinic receptor signaling pathway.
Caption: Experimental workflow for an isolated organ bath contractility study.
Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM.
Conclusion
This compound exerts its profound relaxant effect on smooth muscle primarily through the competitive antagonism of M3 muscarinic acetylcholine receptors. This action effectively decouples parasympathetic nerve stimulation from the intracellular signaling cascades—principally the Gq/11-PLC-IP3 pathway—that govern calcium-dependent contraction. By providing a detailed overview of these molecular mechanisms, quantitative data, and robust experimental protocols, this guide serves as a valuable resource for the scientific community. A thorough understanding of atropine's effects at the cellular and molecular level is essential for its continued application in medicine and for advancing the field of smooth muscle pharmacology.
References
- 1. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of modulators of myosin light-chain kinase activity in single smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 21. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 24. ionbiosciences.com [ionbiosciences.com]
- 25. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 26. benchchem.com [benchchem.com]
- 27. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hellobio.com [hellobio.com]
- 29. researchgate.net [researchgate.net]
- 30. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. giffordbioscience.com [giffordbioscience.com]
Atropine Sulfate: An In-Depth Technical Guide on Its Impact on Intracellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a cornerstone medication clinically utilized for its anticholinergic properties.[1][2] Its primary mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4][5] This action competitively blocks the effects of the neurotransmitter acetylcholine, a key signaling molecule in the parasympathetic nervous system.[2][6] Beyond this well-established role, atropine's influence extends deep into the intracellular environment, modulating a complex network of signaling pathways that govern cellular function. This technical guide provides a detailed exploration of atropine sulfate's effects on G-protein-mediated cascades, second messenger systems, major downstream protein kinase pathways, and its ultimate impact on cellular processes such as proliferation, apoptosis, and ion channel activity. It also presents detailed experimental protocols and quantitative data to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine functions as a competitive and reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[3][4] These receptors are G-protein-coupled receptors (GPCRs) that translate the extracellular signal of acetylcholine binding into an intracellular response.[7][8] By occupying the acetylcholine binding site without activating the receptor, atropine effectively prevents the initiation of downstream signaling cascades.[2][6] The specific intracellular pathway affected depends on the G-protein to which the particular mAChR subtype is coupled.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[3]
-
M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins.[3][7]
Caption: Atropine competitively antagonizes acetylcholine at muscarinic receptors.
Impact on G-Protein-Mediated Signaling Pathways
Atropine's blockade of mAChRs directly prevents the activation of their associated G-proteins, leading to the inhibition of canonical signaling pathways.
Inhibition of Gq/11-Coupled Pathways
Activation of M1, M3, and M5 receptors by acetylcholine triggers the Gq/11 pathway. The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][9] Atropine blocks the initiation of this entire cascade, preventing the generation of IP3 and DAG, thereby inhibiting calcium mobilization and PKC activation.
Caption: Atropine inhibits the Gq/11-PLC-IP3/DAG signaling cascade.
Inhibition of Gi/o-Coupled Pathways
Acetylcholine binding to M2 and M4 receptors activates the inhibitory G-protein, Gi/o.[3] This activation has two main effects:
-
The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP).[7]
-
The dissociated Gβγ subunit can directly modulate the activity of other effectors, most notably activating G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[9]
By antagonizing M2 and M4 receptors, atropine prevents these inhibitory signals. This results in a disinhibition of adenylyl cyclase, potentially increasing cAMP levels from a suppressed state, and prevents the Gβγ-mediated activation of GIRK channels.[2] This latter effect is critical to atropine's ability to increase heart rate by blocking the vagal nerve's slowing effect on the sinoatrial node.[2]
Caption: Atropine blocks Gi/o-mediated inhibition of adenylyl cyclase and GIRK channels.
Non-Canonical Signaling: PDE4 Inhibition
Recent research has revealed a non-muscarinic mechanism of action for atropine. Studies in isolated mouse ventricular cardiomyocytes have shown that atropine can act as an allosteric inhibitor of cAMP-specific phosphodiesterase type 4 (PDE4).[10] PDEs are enzymes that degrade cAMP, terminating its signal. By inhibiting PDE4, atropine can cause an increase in intracellular cAMP levels, particularly when cAMP has been pre-elevated by another stimulus, such as a β-adrenergic agonist. This effect, which is independent of G-protein activation, may contribute to some of atropine's cardiac effects, including its arrhythmogenic potential.[10]
Caption: Atropine can inhibit PDE4, leading to increased cAMP levels.
Downstream Consequences on Major Signaling Cascades
By modulating the initial steps of G-protein activation and cAMP levels, atropine influences major downstream signaling pathways crucial for cell fate decisions.
MAPK/ERK and PI3K/Akt Pathways
The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are central regulators of cell growth, proliferation, survival, and differentiation.[11][12][13] In several pathological contexts, such as cancer and inflammation, these pathways are often hyperactivated. Studies have demonstrated that atropine can inhibit the activation of both the MAPK/ERK and PI3K/Akt signaling pathways.[14][15]
For example, in colorectal cancer cells, blocking muscarinic receptors with atropine suppressed cell proliferation and induced apoptosis through the inhibition of the EGFR/AKT/ERK signaling pathway.[14] In retinal pigment epithelial cells, atropine was found to inhibit lipopolysaccharide (LPS)-induced activation of PI3K, AKT, and NF-κB, as well as the activation of ERK and its downstream target c-Fos.[15] This suggests that in certain cellular contexts, tonic activation of mAChRs contributes to the activity of these pro-survival and pro-inflammatory pathways, and atropine's antagonism serves to downregulate them.
Caption: Atropine blocks mAChR-mediated activation of MAPK/ERK and PI3K/Akt pathways.
Cellular and Physiological Outcomes
The modulation of the aforementioned signaling pathways by atropine culminates in significant effects on cellular behavior and overall physiology.
Cell Proliferation and Apoptosis
A direct consequence of inhibiting pro-survival pathways like PI3K/Akt and MAPK/ERK is the suppression of cell proliferation and the induction of apoptosis.[14][15] This effect has been documented in various cell types. In human corneal epithelial cells (HCECs), high concentrations of atropine inhibited cell viability and promoted apoptosis by regulating the miR-30c-1/SOCS3 axis and the downstream JAK2/STAT3 signaling pathway.[16][17] Furthermore, atropine has been shown to reduce the proliferation rate of breast cancer cell lines.[18]
| Cell Line / Type | Atropine Concentration | Observed Effect | Pathway Implicated | Citation |
| CT-26 (Murine Colon Cancer) | Dose-dependent | Suppressed proliferation, induced apoptosis | EGFR/AKT/ERK | [14] |
| MDA-MB-231, T47D (Breast Cancer) | < 15 µM (IC50) | Reduced cell viability | Not specified | [18] |
| ARPE-19 (Retinal Pigment Epithelial) | 100 µM | Inhibited LPS-induced inflammatory signaling | PI3K-AKT-NF-κB, ERK-c-FOS | [15] |
| HCECs (Human Corneal Epithelial) | 0.1% (High Conc.) | Inhibited viability, promoted apoptosis | miR-30c-1/SOCS3, JAK2/STAT3 | [16][17] |
Modulation of Ion Channel Function
Atropine's influence on ion channels is primarily indirect, mediated by its antagonism of mAChRs that are functionally coupled to these channels.[19][20] A classic example is the regulation of cardiac GIRK channels by M2 receptors. Acetylcholine released from the vagus nerve activates M2 receptors in the sinoatrial node, releasing Gβγ subunits that bind to and open GIRK channels.[9] The resulting K+ efflux hyperpolarizes the cell membrane, slowing the rate of spontaneous depolarization and thus decreasing the heart rate. Atropine blocks this M2 receptor activation, preventing Gβγ release and subsequent GIRK channel opening, which leads to an increased heart rate.[2]
Key Experimental Protocols
Protocol: Radioligand Binding Assay for Atropine Affinity
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of atropine at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells expressing human M3 receptors).
Materials:
-
Cell membranes expressing the target mAChR subtype.
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), a high-affinity muscarinic antagonist.
-
This compound (unlabeled competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add cell membranes and a fixed, low concentration of [3H]NMS (typically near its Kd value).
-
Non-specific Binding (NSB): Add cell membranes, [3H]NMS, and a high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.
-
Competition: Add cell membranes, [3H]NMS, and varying concentrations of the atropine serial dilutions.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the logarithm of the atropine concentration.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of atropine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Western Blot for Signaling Protein Phosphorylation
This protocol describes how to assess the effect of atropine on the phosphorylation status of key signaling proteins like Akt and ERK, as described in studies on its anti-inflammatory and anti-proliferative effects.[15]
Materials:
-
Cultured cells (e.g., ARPE-19).
-
Cell culture medium, serum, and supplements.
-
Stimulant (e.g., LPS, carbachol).
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells if necessary to reduce basal signaling. Pre-treat cells with desired concentrations of atropine for a specific duration (e.g., 30 minutes). Then, add the stimulant (e.g., 100 ng/ml LPS) for a defined period (e.g., 30 minutes). Include control groups (vehicle, atropine alone, stimulant alone).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect lysates, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt).
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Express the level of phosphorylation as the ratio of the phosphorylated protein signal to the total protein signal.
Conclusion
This compound's impact on cellular function is a direct result of its high-affinity antagonism of muscarinic acetylcholine receptors. This primary action initiates a cascade of downstream effects, most notably the inhibition of Gq/11 and Gi/o signaling pathways, which in turn alters the levels of key second messengers like IP3, DAG, and cAMP. Consequently, atropine modulates the activity of major intracellular signaling networks, including the PI3K/Akt and MAPK/ERK pathways, leading to significant effects on cell proliferation and apoptosis. The discovery of its non-canonical, receptor-independent inhibition of PDE4 adds another layer of complexity to its pharmacological profile. A thorough understanding of these intricate signaling effects is paramount for researchers and drug development professionals seeking to leverage or mitigate the cellular actions of atropine and to develop more selective muscarinic-targeting therapeutics.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nursingcenter.com [nursingcenter.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. Signaling by Ion Channels: Pathways, Dynamics and Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. apexbt.com [apexbt.com]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High-concentration atropine induces corneal epithelial cell apoptosis via miR-30c-1/SOCS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High‐concentration atropine induces corneal epithelial cell apoptosis via miR‐30c‐1/SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological modulation of ion channels and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of ion-channel function by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate: A Deep Dive into Preclinical Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of atropine (B194438) sulfate (B86663) observed in preclinical studies. Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical compound in both clinical practice and research, used for treating bradycardia, as a pre-anesthetic agent, and as an antidote for organophosphate poisoning.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models is fundamental for predicting its behavior in humans and for the development of new therapeutic applications.
Pharmacokinetic Profile of Atropine Sulfate in Preclinical Models
The pharmacokinetic properties of this compound have been characterized in several preclinical species, including rats, dogs, pigs, and guinea pigs. The route of administration significantly influences its absorption and bioavailability.
Absorption
Atropine is readily absorbed following intramuscular (IM), subcutaneous (SQ), and endotracheal administration.[3][4] After IM injection in adults, atropine is rapidly absorbed, with a mean Tmax of 3 minutes.[3] In dogs, the absorption half-time following IM administration was found to be approximately 7 minutes.[5] Studies in pigs have shown that endobronchial administration leads to rapid absorption into the pulmonary circulation, with a peak plasma concentration observed within 2 minutes.[6] The bioavailability of atropine administered intramuscularly is approximately 50%.[7]
Distribution
Following absorption, atropine is widely distributed throughout the body.[3][7] The apparent volume of distribution (Vd) has been reported to be between 1.0 and 1.7 L/kg after intravenous (IV) administration.[7] In dogs, a Vapp of 3.2 L/kg has been observed.[5] Atropine crosses the placenta and can also be found in small quantities in breast milk.[4] Plasma protein binding of atropine is moderate and has been reported to range from 14% to 44%.[7]
Metabolism
The liver is the primary site of atropine metabolism, mainly through enzymatic hydrolysis.[3][7] The major metabolic pathways involve the formation of noratropine, atropine-n-oxide, tropine, and tropic acid.[7][8] It is suggested that the metabolism of atropine is stereoselective, with the (-)-hyoscyamine enantiomer being preferentially metabolized.[8] In vitro studies using liver microsomes are a common method to investigate the metabolic pathways of drugs like atropine.[9][10]
Excretion
Atropine and its metabolites are primarily excreted in the urine.[7] Approximately 13% to 50% of the administered dose is excreted as unchanged atropine.[3][7] The elimination half-life of atropine varies between species and administration routes. Following IV administration in adults, the half-life is approximately 3.0 ± 0.9 hours.[3] In dogs, an elimination half-life of 52 minutes has been reported after IM injection.[5]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound observed in various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound Following Intramuscular Administration in Dogs
| Parameter | Value | Reference |
| Absorption Half-Time (t½ abs) | 7 min | [5] |
| Maximum Plasma Concentration (Cmax) | 33 ng/mL | [5] |
| Elimination Half-Life (t½ elim) | 52 min | [5] |
| Apparent Volume of Distribution (Vapp) | 3.2 L/kg | [5] |
| Plasma Clearance (Clpl) | 44 mL/min/kg | [5] |
Table 2: Pharmacokinetic Parameters of this compound Following Different Administration Routes in Pigs
| Administration Route | Cmax (ng/mL) | Tmax (min) | Bioavailability (%) | Reference |
| Intravenous (0.25 mg) | 46.3 ± 16.7 | 1 | 100 | [6] |
| Endobronchial (2 mg) | 48.8 ± 25.9 | 2 | 23 | [6] |
Table 3: Pharmacokinetic Parameters of this compound Following Endotracheal and Endobronchial Administration in Dogs (0.02 mg/kg)
| Administration Route | Cmax (ng/mL) | Elimination Half-Life (t½β) (min) | Reference |
| Endotracheal | 23.9 ± 5 | 28.0 ± 7.9 | |
| Endobronchial | 40.0 ± 7.8 | 39.3 ± 5.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are outlines of typical experimental protocols.
Animal Models and Drug Administration
-
Species: Common preclinical models include rats, dogs, pigs, and guinea pigs.[4][5][6][11]
-
Drug Formulation: this compound is typically dissolved in sterile 0.9% saline for injection.[1]
-
Administration Routes:
-
Intravenous (IV): Administered as a bolus injection, typically into a peripheral vein.[6]
-
Intramuscular (IM): Injected into a major muscle mass.[5]
-
Subcutaneous (SQ): Injected beneath the skin.[4]
-
Endotracheal/Endobronchial: Instilled directly into the trachea or a bronchus, often relevant for emergency medicine studies.[6]
-
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. The frequency of sampling is higher during the initial absorption and distribution phases.
-
Matrix: Plasma is typically the matrix used for analysis, obtained by centrifuging whole blood collected in tubes containing an anticoagulant (e.g., heparin).[12]
-
Sample Storage: Plasma samples are usually stored at -20°C or -80°C until analysis.
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the most common and sensitive methods for quantifying atropine in biological matrices.[13][14]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically performed to isolate atropine from the plasma matrix and minimize interference.[14]
-
Alkalinize the plasma sample (e.g., with sodium hydroxide).
-
Extract atropine into an organic solvent (e.g., dichloromethane).
-
Evaporate the organic solvent.
-
Reconstitute the residue in the mobile phase for injection into the chromatography system.[13]
-
-
Chromatographic Conditions: A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[13][14]
-
Detection: Detection can be achieved using UV spectrophotometry or, for higher sensitivity and selectivity, mass spectrometry.[13][14]
Visualizing Key Processes
The following diagrams illustrate the metabolic pathway of atropine, a typical experimental workflow for a preclinical pharmacokinetic study, and the overall ADME process.
Figure 1: Metabolic Pathway of Atropine.
Figure 2: Experimental Workflow for a Preclinical PK Study.
Figure 3: The ADME Process of Atropine.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. This compound – Rat Guide [ratguide.com]
- 5. Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of intravenous and endobronchial atropine: a pharmacokinetic and -dynamic study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Determination of atropine in biological specimens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulfate: A Comprehensive Technical Guide to its Antagonism at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine sulfate, a naturally occurring tertiary amine alkaloid, is a potent and non-selective competitive antagonist of all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1][2] Its reversible binding to these G protein-coupled receptors (GPCRs) underpins its wide-ranging pharmacological effects and clinical applications, from treating bradycardia to acting as an antidote for organophosphate poisoning.[3][4] This technical guide provides an in-depth exploration of the core principles of atropine's mechanism of action, detailing its binding kinetics, the distinct signaling pathways of muscarinic receptor subtypes, and the experimental protocols used to characterize its competitive antagonism.
Mechanism of Action: Competitive Antagonism
Atropine's primary mechanism of action is the competitive and reversible blockade of muscarinic receptors.[1][5] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site on the receptor without initiating a cellular response.[6] This antagonism can be overcome by increasing the concentration of acetylcholine at the receptor site.[1] The interaction follows the principles of mass action, where the relative concentrations of the agonist (ACh) and antagonist (atropine) and their respective affinities for the receptor determine the level of receptor activation.
References
- 1. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Atropine from Atropa belladonna
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of atropine (B194438), a tropane (B1204802) alkaloid of significant pharmacological importance. It details its primary natural source, Atropa belladonna, its biosynthetic pathway, and established protocols for its extraction, purification, and quantification.
Natural Occurrence and Distribution in Atropa belladonna
Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant belonging to the Solanaceae family.[1][2][3] It is a primary commercial and natural source of several toxic and medicinally valuable tropane alkaloids, including atropine, scopolamine, and hyoscyamine.[1][2][4] Atropine itself is a racemic mixture of d-hyoscyamine and l-hyoscyamine (B7768854), with most of its physiological effects attributed to the l-hyoscyamine enantiomer.[5] During the extraction process, the naturally occurring l-hyoscyamine is often racemized to form atropine.[6][7]
The concentration of these alkaloids varies significantly between different organs of the plant and is influenced by its developmental stage.[2][8] All parts of the plant are toxic, with the roots and leaves generally containing the highest concentrations of alkaloids.[2][4][8]
Quantitative Data: Alkaloid Content
The distribution of tropane alkaloids in various parts of the Atropa belladonna plant is summarized below. It is crucial to note that these values can fluctuate based on geography, climate, and time of harvest.
| Plant Part | Total Tropane Alkaloids (% dry weight) | Atropine (mg/g dry weight) | Scopolamine (mg/g dry weight) | Reference |
| Roots | up to 1.3% | Not specified | Not detected | [1][2][8] |
| Leaves | up to 1.2% | 0.16 - 2.7 mg/g (0.16% - 0.27%) | Not specified | [2][8][9] |
| Fruit (Berries) | 0.7% | 46.7 mg/g | 8.74 mg/g | [1][8] |
| Stems | 0.65% | 4.91 mg/g | Not specified | [1][8] |
| Flowers | 0.6% | Not specified | Not specified | [8] |
| Seeds | 0.4% | Not specified | Not specified | [8] |
Biosynthesis of Atropine
The biosynthesis of atropine (via its precursor, l-hyoscyamine) is a complex process that originates in the roots of the plant.[10] The pathway involves precursors from two primary metabolic routes: the tropane ring is derived from ornithine (via putrescine), and the tropic acid moiety is derived from L-phenylalanine.[7][10][11]
The key steps involve the methylation of putrescine, formation of the characteristic tropinone (B130398) core, and subsequent esterification with a rearranged tropic acid derivative.[7][11][12]
Biosynthetic Pathway Diagram
The following diagram illustrates the key steps in the formation of l-hyoscyamine, the precursor to atropine.
References
- 1. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropa Belladonna | Encyclopedia MDPI [encyclopedia.pub]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Atropa Belladonna intoxication: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Isolation of Atropine [biosmartnotes.com]
- 7. eajem.com [eajem.com]
- 8. gbif.org [gbif.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. d.lib.msu.edu [d.lib.msu.edu]
Atropine Sulfate: A Technical Guide to its Antimuscarinic Action on the Parasympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid renowned for its potent and reversible competitive antagonism of muscarinic acetylcholine (B1216132) receptors.[1] As a parasympatholytic agent, it effectively blocks the actions of the neurotransmitter acetylcholine (ACh) at effector sites innervated by postganglionic cholinergic nerves, as well as on smooth muscles that respond to endogenous ACh.[2] This blockade of the "rest and digest" functions of the parasympathetic nervous system results in a wide array of physiological effects, making atropine a critical tool in both clinical practice and pharmacological research.[1] This document provides a comprehensive technical overview of atropine sulfate's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
The parasympathetic nervous system modulates a vast range of involuntary bodily functions. Its primary neurotransmitter, acetylcholine, exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Atropine's therapeutic action is specifically targeted at the muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1 through M5).[3]
Atropine acts as a competitive, reversible antagonist at all five muscarinic receptor subtypes.[1][3] It does not prevent the release of acetylcholine but rather competes with it for the same binding sites on the effector cells.[4] By occupying these receptors without activating them, atropine effectively inhibits the signal transduction cascade normally initiated by ACh. The physiological response to atropine administration is therefore the opposite of parasympathetic stimulation, leading to a predominance of sympathetic tone.[5]
The specific effects are dictated by the location of the muscarinic receptor subtypes:
-
Cardiovascular System (M2 Receptors): The vagus nerve releases ACh to activate M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, which slows the heart rate.[6] Atropine blocks these M2 receptors, inhibiting vagal influence and leading to an increased heart rate (tachycardia).[3][6] This makes it a first-line treatment for symptomatic bradycardia.[6]
-
Glandular Secretion (M3 Receptors): M3 receptors are prevalent in exocrine glands. Atropine antagonizes these receptors, leading to a marked reduction in salivary, lacrimal, sweat, and bronchial secretions.[3][4][7] This "drying effect" is utilized in pre-anesthetic medication.[3]
-
Smooth Muscle (M3 Receptors): In the gastrointestinal and urinary tracts, M3 receptor activation by ACh promotes smooth muscle contraction. Atropine blocks this action, resulting in smooth muscle relaxation, reduced GI motility (antispasmodic effect), and urinary retention.[3][4] In the respiratory system, this leads to bronchodilation.[2]
-
Ocular Effects (M3 Receptors): In the eye, atropine blocks M3 receptors in the circular pupillary sphincter muscle and the ciliary muscle.[1] This prevents constriction, leading to pupil dilation (mydriasis), and paralyzes accommodation (cycloplegia).[1]
-
Central Nervous System (M1 Receptors): Atropine can cross the blood-brain barrier and antagonize M1 receptors in the CNS. At usual clinical doses, this can cause mild stimulation, but at higher doses, it can lead to delirium or coma.[4][6]
Quantitative Data
The efficacy and characteristics of this compound have been quantified through various in vitro and in vivo studies.
Table 1: Muscarinic Receptor Binding Affinity of Atropine
Atropine demonstrates high affinity across all five muscarinic receptor subtypes, with slight variations.
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 |
| Data sourced from competitive binding assays.[8] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Notes |
| Administration Routes | IV, IM, Subcutaneous, Endotracheal[5][6] | Intravenous (IV) is the preferred method for rapid onset.[6] |
| Absorption | Rapidly absorbed after IM administration.[4][9] | Peak plasma concentration is reached at approximately 30 minutes post-IM injection.[5] |
| Distribution | Rapidly disappears from blood and distributes throughout body tissues.[4][9] | Readily crosses the placental barrier.[10] |
| Protein Binding | ~44%[9][10] | Binds mainly to α-1 acid glycoprotein.[9] |
| Metabolism | Hepatic, via enzymatic hydrolysis.[3][5] | Metabolites include noratropine (B1679849) and atropine-n-oxide.[10] |
| Half-life | 2 to 4 hours[3][5] | Half-life is more than doubled in children under two and the elderly (>65 years).[10] |
| Excretion | Primarily renal.[3] | 13% to 50% is excreted unchanged in the urine.[5][10] |
Table 3: Key Parasympatholytic Effects and Clinical Doses
| Effect | System | Typical Adult Dose | Quantitative Outcome |
| Increased Heart Rate | Cardiovascular | 0.5 mg - 1.0 mg IV for bradycardia[11] | Reverses vagal slowing; doses <0.5 mg may cause paradoxical bradycardia.[1][11] |
| Reduced Secretions | Glandular | 0.02 mg/kg IM/IV/SubQ for pre-anesthetic use[12] | Sublingual atropine significantly reduced Teacher's Drooling Scale scores in pediatric patients.[13] |
| Smooth Muscle Relaxation | Gastrointestinal | Varies by indication | Used to manage hypermotility disorders by inhibiting contractions.[3] |
| Mydriasis/Cycloplegia | Ocular | Ophthalmic formulation (e.g., 1% solution) | Used for eye examinations and to treat certain ocular conditions.[6] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines a method to determine the inhibition constant (Ki) of atropine at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells).
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype.
-
Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]QNB).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Add cell membranes, a fixed concentration of the radioligand (typically at its K
dvalue), and binding buffer. -
Non-specific Binding (NSB): Add cell membranes, the radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM atropine) to saturate the receptors.
-
Competition Binding: Add cell membranes, the radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash each filter multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the atropine concentration.
-
Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
Protocol: Functional Assay (Schild Analysis) in Isolated Tissue
This protocol describes a method to determine the pA₂ value for atropine, a measure of its antagonist potency, using an isolated tissue preparation such as guinea pig ileum.
Materials:
-
Isolated tissue (e.g., guinea pig ileum segment).
-
Organ bath apparatus with a force-displacement transducer.
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Suspend a segment of the ileum in the organ bath containing the physiological salt solution. Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (carbachol). Add increasing concentrations of the agonist to the bath and record the contractile response until a maximum effect is achieved. Wash the tissue thoroughly to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of atropine to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Agonist Curve: In the continued presence of atropine, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat: Wash the tissue extensively and repeat steps 3 and 4 with at least three different concentrations of atropine.
-
Data Analysis (Schild Plot):
-
For each concentration of atropine, calculate the Dose Ratio (DR). The DR is the ratio of the agonist's EC50 in the presence of the antagonist to the agonist's EC50 in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis versus the negative logarithm of the molar concentration of atropine (-log[Atropine]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of this line should not be significantly different from 1.0.[14]
-
The x-intercept of the regression line is the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Nodes PNS [label="Parasympathetic\nNerve Terminal", fillcolor="#F1F3F4", fontcolor="#202124"]; ACh_release [label="Acetylcholine (ACh)\nRelease", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Synapse [label="Synaptic Cleft", shape=plaintext, fontcolor="#202124"]; mAChR [label="Muscarinic Receptor\n(M1-M5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Effector [label="Effector Cell\n(e.g., Smooth Muscle, Gland)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Physiological Response\n(Contraction, Secretion, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Atropine [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PNS -> ACh_release [label="Nerve Impulse"]; ACh_release -> Synapse [style=invis]; Synapse -> mAChR [label="ACh Binds", color="#4285F4"]; mAChR -> Effector [label="Activates"]; Effector -> Response; Atropine -> mAChR [label="Competitively Blocks", color="#EA4335", style=dashed, arrowhead=tee]; } ondot
// Nodes ACh [label="Acetylcholine", fillcolor="#FFFFFF", fontcolor="#202124"]; M1_M3_M5 [label="M1, M3, M5 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Atropine [label="Atropine", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="↑ Intracellular Ca²⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Activate PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Smooth Muscle Contraction\nGlandular Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ACh -> M1_M3_M5 [label="Binds"]; Atropine -> M1_M3_M5 [label="Blocks", color="#EA4335", style=dashed, arrowhead=tee]; M1_M3_M5 -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; Ca_release -> Response; PKC -> Response; } ondot
// Nodes ACh [label="Acetylcholine", fillcolor="#FFFFFF", fontcolor="#202124"]; M2_M4 [label="M2, M4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Atropine [label="Atropine", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi_o [label="Gi/o", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Response [label="↓ Heart Rate\n↓ Neurotransmitter Release", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ACh -> M2_M4 [label="Binds"]; Atropine -> M2_M4 [label="Blocks", color="#EA4335", style=dashed, arrowhead=tee]; M2_M4 -> Gi_o [label="Activates"]; Gi_o -> AC [label="Inhibits", arrowhead=tee]; AC -> ATP [label="Converts", style=dashed, arrowhead=none]; ATP -> cAMP [label="Conversion\nInhibited"]; cAMP -> Response; } ondot
// Nodes prep [label="1. Prepare Membranes\nfrom cells expressing receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Set up Assay Plate\n(Total, NSB, Competition)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="3. Incubate to Equilibrium", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="4. Filter & Wash\nto separate bound/free ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; count [label="5. Scintillation Counting\nto measure radioactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="6. Data Analysis\n(Calculate IC50 and Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> setup; setup -> incubate; incubate -> filter; filter -> count; count -> analyze; } ondot
// Nodes start [label="Generate Agonist\nConcentration-Response Curve\n(Control EC50)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Tissue with\nFixed [Antagonist]", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; curve2 [label="Generate Agonist Curve\nin presence of Antagonist\n(Test EC50)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; calc_dr [label="Calculate Dose Ratio (DR)\nDR = Test EC50 / Control EC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; repeat_loop [label="Repeat for multiple\n[Antagonist]", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; plot [label="Plot log(DR-1) vs -log[Antagonist]", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="X-intercept = pA2\nSlope ≈ 1.0", shape=star, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> incubate; incubate -> curve2; curve2 -> calc_dr; calc_dr -> repeat_loop; repeat_loop -> incubate [label="Next Concentration"]; repeat_loop -> plot [label="All Concentrations Tested"]; plot -> result; } ondot
Conclusion
This compound's role as a non-selective, competitive antagonist of muscarinic acetylcholine receptors is fundamental to its diverse and powerful pharmacological effects. By inhibiting the parasympathetic nervous system, it provides clinicians and researchers with a reliable method to modulate critical autonomic functions. The quantitative data on its receptor affinity and pharmacokinetics, combined with established experimental protocols like radioligand binding assays and Schild analysis, allow for a precise understanding and prediction of its activity. The continued study of atropine and its interactions within the cholinergic system is essential for optimizing its therapeutic use and for the development of novel, subtype-selective antimuscarinic agents.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nursingcenter.com [nursingcenter.com]
- 7. droracle.ai [droracle.ai]
- 8. apexbt.com [apexbt.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. Sublingual this compound Use for Sialorrhea in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Inducing Mydriasis with Atropine Sulfate in Mice
Audience: This document is intended for researchers, scientists, and drug development professionals working with murine models in ophthalmology and related fields.
Introduction: Mydriasis, the dilation of the pupil, is a common requirement for detailed ophthalmic examinations and various experimental procedures. Atropine (B194438) sulfate (B86663) is a potent and long-acting mydriatic agent frequently used for this purpose. It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] In the eye, atropine blocks the muscarinic receptors in the iris sphincter muscle and the ciliary muscle, leading to pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[2][3] This protocol provides a detailed methodology for the topical application of atropine sulfate to induce mydriasis in mice.
Mechanism of Action
This compound is a non-selective muscarinic receptor antagonist.[4] In the eye, the iris sphincter muscle is innervated by parasympathetic nerve fibers that release acetylcholine (ACh). ACh binds to M3 muscarinic receptors on the sphincter muscle, causing it to contract and constrict the pupil (miosis). Atropine competitively blocks these muscarinic receptors, preventing ACh from binding.[1][3] This inhibition of the circular pupillary sphincter muscle allows the opposing radial iris dilator muscle, which is under sympathetic control, to contract and dilate the pupil.[3]
Experimental Protocol
This protocol details the topical administration of this compound for inducing mydriasis in mice.
1. Materials
-
This compound ophthalmic solution (0.1%, 0.5%, or 1%)[4]
-
Sterile saline solution (0.9% NaCl)
-
Pipettor and sterile tips or a calibrated dropper
-
Pupilometer or a video camera with image processing software for pupil measurement[4][5]
-
Appropriate animal restraint device
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Animal Preparation and Acclimatization
-
House animals in a controlled environment with a standard light-dark cycle.
-
Allow animals to acclimate to the experimental room and handling procedures for several days before the experiment to minimize stress.
-
For pupil measurement, mice should be alert but gently restrained.[4] This can be achieved by grasping the scruff of the neck.[4][5]
3. This compound Administration
-
Gently restrain the mouse to immobilize its head.
-
Measure the baseline pupil diameter of both eyes before treatment. The untreated contralateral eye can serve as an internal control.[6]
-
Instill a single drop (approximately 10-50 µL) of the desired this compound solution into the conjunctival sac of one eye.[5][6] Avoid touching the dropper tip to the eye's surface to prevent contamination and injury.[7]
-
After administration, gently wipe any excess solution from the animal's face with a clean tissue to prevent ingestion through grooming.[7]
-
If administering other topical medications, wait at least 5 minutes between each application.[7]
4. Pupil Diameter Measurement and Data Collection
-
Mydriasis induction is rapid, with complete suppression of pupil responses occurring within one minute of application.[4]
-
Measure pupil diameter at predetermined time points post-administration (e.g., 30 minutes, 1 hour, and then daily to track the duration of the effect).[6][8]
-
Use a video-based system or pupillometer to capture images of the pupil.[4][5] Ensure consistent lighting conditions for all measurements.
-
Analyze the images using appropriate software to calculate the pupil diameter in millimeters.
Data Presentation
The duration of mydriasis induced by this compound in mice is dose-dependent and long-lasting.
Table 1: Duration of Mydriasis with Different Concentrations of Atropine in C57BL/6 Mice
| Atropine Concentration | Extrapolated Duration of Complete Recovery (hours) |
| 0.1% | 217[4] |
| 0.5% | 230[4] |
| 1% | 294[4] |
Data adapted from a study on atropine in C57BL/6 mice.[4]
A single drop of 1% atropine can cause a complete suppression of pupil constriction with no significant recovery observed over a two-week period.[5] The effect on the untreated fellow eye is typically minimal and temporary.[4][5]
Experimental Workflow
Safety Precautions and Considerations
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Minimize animal stress through proper handling and acclimatization.
-
Side Effects: Due to mydriasis, animals will be sensitive to light (photophobia).[2] It is advisable to keep them out of bright sunlight during the period of pupil dilation. Systemic absorption can occur and may lead to side effects such as increased heart rate, though this is less common with topical administration.[2]
-
Handling: Wear appropriate PPE. Wash hands thoroughly after handling this compound to prevent accidental exposure to your own eyes.[9]
-
Contamination: Use sterile techniques to prevent contamination of the ophthalmic solution and to avoid causing eye infections in the animals.[9]
Conclusion
This protocol provides a reliable and reproducible method for inducing mydriasis in mice using this compound. The long duration of action, particularly with a 1% solution, makes it suitable for studies requiring sustained pupil dilation.[4][5] Researchers should select the atropine concentration based on the required duration of mydriasis for their specific experimental needs. Careful adherence to the protocol and safety guidelines will ensure animal welfare and the acquisition of high-quality, consistent data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pupillographic evaluation of the time course of atropine effects in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of unilateral topical atropine on binocular pupil responses and eye growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Atropine Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 8. Articles [globalrx.com]
- 9. iopeyes.com [iopeyes.com]
Atropine Sulfate for Organophosphate Poisoning in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant toxicological threat. Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by muscarinic (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis - SLUDGE), nicotinic (e.g., muscle fasciculations, paralysis), and central nervous system (CNS) effects (e.g., seizures, respiratory depression).
Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine receptors, is a cornerstone of therapy for OP poisoning. It effectively counteracts the muscarinic effects, alleviating symptoms such as bronchorrhea, bronchospasm, and bradycardia, which are major causes of mortality. This document provides detailed application notes and protocols for the administration of atropine sulfate in various animal models of OP poisoning, intended to guide researchers in preclinical studies.
Data Presentation: this compound Efficacy in Animal Models
The following tables summarize quantitative data from various studies on the administration of this compound for organophosphate poisoning in different animal models.
Table 1: this compound Monotherapy
| Animal Model | Organophosphate (OP) | OP Dose & Route | This compound Dose & Route | Key Outcomes & Efficacy |
| Guinea Pig | Soman (B1219632) | 32 µg/kg (2 x LD50), IV | 10 mg/kg, IV (2 min post-OP) | Restored circulatory parameters and improved respiration to ~80% of baseline; 100% survival at 60 min.[1] |
| Guinea Pig | Soman | 80 µg/kg (5 x LD50), IV | 10 mg/kg, IV (2 min post-OP) | Markedly improved circulatory parameters, but only slight improvement in respiration; 25% survival (2 of 8 animals).[1] |
| Guinea Pig | Soman | 160 µg/kg (10 x LD50), IV | 10 mg/kg, IV (2 min post-OP) | Almost completely ineffective despite transitory circulatory improvement; 0% survival.[1] |
| Rat (Wistar) | Dichlorvos (B1670471) | 2 mg/kg | 40 mg/kg | Completely reversed dichlorvos-induced incapacitation in active avoidance and rotarod performance tests.[2] |
| Rat (Wistar) | Dichlorvos | 45 mg/kg, Oral | 20 mg/kg, IP (5 min post-OP) | Significantly decreased the incidence and severity of toxic manifestations over a 60-minute observation period.[3][4] |
| Mouse (BALB/c) | Paraoxon (B1678428) | 8 mg/kg | 4 mg/kg, Oral gavage | Increased survival to 53% (8 of 15) at 4 hours, compared to 27% (6 of 22) in the control group (p=0.09).[5] |
| Mouse | Tabun (B1200054) | LD50 | Atropine alone | Increased the LD50 of tabun 1.20-fold at 6 hours and 1.09-fold at 24 hours.[6] |
| Mouse | Cyclosarin (B1206272) | LD50 | Atropine alone | Increased the LD50 of cyclosarin 1.31-fold.[6] |
Table 2: this compound in Combination Therapy
| Animal Model | Organophosphate (OP) | OP Dose & Route | Treatment Regimen (Dose & Route) | Key Outcomes & Efficacy |
| Mouse (BALB/c) | Paraoxon | 8 mg/kg | This compound (4 mg/kg, Oral) + Pralidoxime (B1201516) (100 mg/kg, Oral) | Significantly increased survival to 87% (13 of 15) at 4 hours (p=0.0002 vs. control).[5] |
| Mouse | Dichlorvos (DDVP) | LD50 | This compound (10 mg/kg, IP) + Pralidoxime chloride (PAM; 30 mg/kg, IM) | Provided a protection index (PI) against DDVP lethality.[7] |
| Guinea Pig | Soman | 30 µg/kg (~1.2 x LD50), SC | Obidoxime (B3283493) (3.1, 9, or 18 mg/kg, IM) + Atropine (0.03 and 3 mg/kg, IM) | Addition of atropine did not improve the therapeutic effects of obidoxime alone.[8][9] |
| Mouse | Soman | LD50 | Atropine + HI-6 | A strong synergistic effect was observed against soman toxicity.[10] |
| Mouse | Tabun | LD50 | Atropine + HI-6 | A strong synergistic effect was observed against tabun toxicity.[10] |
| Cat | Tetrachlorvinphos (from flea collar) | Topical | This compound continuous rate infusion (CRI) up to 0.1 mg/kg/h, IV | Controlled bradycardia, obtundation, and other clinical signs, leading to full recovery.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols should be adapted based on specific research objectives and institutional animal care and use guidelines.
Protocol 1: Evaluation of Atropine Efficacy in Soman-Poisoned Guinea Pigs
-
Animal Model: Female Pirbright-white guinea pigs.
-
Anesthesia: Urethane (1.8 g/kg).
-
Surgical Preparation:
-
Cannulate the carotid artery for blood pressure monitoring.
-
Cannulate the jugular vein for intravenous administration of soman and atropine.
-
Cannulate the trachea for respiratory parameter recording.
-
-
Induction of Organophosphate Poisoning:
-
After baseline measurements of cardiovascular and respiratory parameters, administer soman intravenously at doses of 32, 80, or 160 µg/kg (corresponding to 2, 5, or 10 times the LD50).[1]
-
-
This compound Administration:
-
Two minutes following the administration of soman, inject this compound intravenously at a dose of 10 mg/kg.[1]
-
-
Data Collection and Analysis:
-
Continuously record respiratory and circulatory parameters for 60 minutes or until the death of the animal.
-
Monitor survival rates at the end of the observation period.
-
Compare post-treatment physiological parameters to baseline values.
-
Protocol 2: Assessment of Oral Atropine and Pralidoxime in Paraoxon-Poisoned Mice
-
Animal Model: Male BALB/c mice.
-
Induction of Organophosphate Poisoning:
-
Administer the organophosphate paraoxon at a dose of 8 mg/kg. The route of administration should be consistent within the experiment (e.g., intraperitoneal or subcutaneous).
-
-
Treatment Administration:
-
Endpoint Measurement:
-
Observe the animals and record lethality at 4 hours and 24 hours post-exposure.
-
-
Statistical Analysis:
-
Use Chi-square analysis to compare survival rates between the different treatment groups.
-
Protocol 3: Comparative Antidotal Effects of Atropine in Dichlorvos-Intoxicated Rats
-
Animal Model: Male albino Wistar rats (150-200g).[4]
-
Induction of Organophosphate Poisoning:
-
Treatment Administration:
-
Data Collection:
-
Observe and score the incidence and severity of cholinergic signs (e.g., straub tail, muscle fasciculation, piloerection, lacrimation, defecation, salivation, tremors, convulsions) over a 60-minute period.[3]
-
At the end of the observation period, blood and brain tissue can be collected to measure cholinesterase activity.
-
-
Analysis:
-
Compare the scores for toxic signs between the control and atropine-treated groups.
-
Measure and compare plasma, erythrocyte, and brain cholinesterase activity levels.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Organophosphate Poisoning and Atropine's Antidotal Action.
References
- 1. Analysis of cardiovascular and respiratory effects of various doses of soman in guinea-pigs: efficacy of atropine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of diazepam on atropine reversal of behavioural impairment in dichlorvos-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Oral treatment of organophosphate poisoning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Treatment efficacy in a soman-poisoned guinea pig model: added value of physostigmine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment efficacy in a soman-poisoned guinea pig model: added value of physostigmine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response effects of atropine and HI-6 treatment of organophosphorus poisoning in guinea pigs (Technical Report) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Atropine Sulfate in Electrophysiology to Block Muscarinic Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a classical and widely used competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] It is an indispensable tool in pharmacology and neuroscience for elucidating the physiological roles of the parasympathetic nervous system and the functional significance of muscarinic signaling in various cell types. In the field of electrophysiology, atropine is instrumental in isolating and characterizing ion currents modulated by mAChRs, as well as for dissecting synaptic circuits involving cholinergic transmission.[5][6][7]
Atropine acts by reversibly binding to all five subtypes of muscarinic receptors (M1-M5), thereby preventing the endogenous ligand acetylcholine (ACh) from binding and eliciting a cellular response.[1][5] This blockade of mAChRs can lead to a variety of physiological effects, depending on the specific receptor subtype and the tissue being studied. For instance, in the heart, atropine blocks M2 receptors, leading to an increase in heart rate.[1] In the central nervous system, it can have excitatory effects by blocking inhibitory muscarinic receptors.[8]
These application notes provide a comprehensive guide for researchers on the effective use of atropine sulfate in electrophysiological experiments to block muscarinic currents. Detailed protocols for solution preparation, experimental procedures, and data interpretation are provided, along with a summary of key quantitative data and visual diagrams of the underlying signaling pathways and experimental workflows.
Data Presentation
This compound Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
This data is derived from competitive binding assays and represents the concentration of this compound required to inhibit 50% of radioligand binding to the respective muscarinic receptor subtype.
Electrophysiological Effects of this compound
| Preparation | Agonist | Atropine Concentration | Effect | Reference |
| Rat Paratracheal Ganglion Neurons | Acetylcholine (10⁻⁷ M) | 3 x 10⁻⁷ M | Fully inhibited the slow inward current. | [1] |
| Human Umbilical Vein | Acetylcholine | 1, 3, 10 nM | Parallel rightward shift of the concentration-response curve, indicative of competitive antagonism. | [5] |
| Frog Neuromuscular Junction | Acetylcholine | 1 µM | Increased the level of acetylcholine release at low depolarizing pulses. | [9] |
Signaling Pathways and Experimental Workflow
Caption: Muscarinic signaling pathway and atropine's mechanism of action.
Caption: Experimental workflow for atropine use in electrophysiology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (molecular weight: 694.8 g/mol for the monohydrate)
-
High-purity deionized water or appropriate solvent (e.g., DMSO, if necessary, though water is typical)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 6.948 mg of this compound monohydrate and dissolve it in 1 mL of deionized water. Adjust the mass based on the desired stock concentration and volume.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of deionized water.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is typically stable for several months when stored properly.
Protocol 2: Whole-Cell Patch-Clamp Recording to Measure Atropine Block of Muscarinic Currents
Materials:
-
Cell culture or acutely prepared brain slices expressing muscarinic receptors.[10][11]
-
Artificial cerebrospinal fluid (aCSF) appropriate for the preparation.[12]
-
Internal solution for the patch pipette.[2]
-
This compound stock solution (e.g., 10 mM).
-
Muscarinic receptor agonist (e.g., Acetylcholine, Carbachol).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system.
Procedure:
-
Preparation:
-
Prepare fresh aCSF and internal solution on the day of the experiment. Bubble the aCSF with 95% O₂ / 5% CO₂ for at least 30 minutes before use.
-
Prepare the cell culture or brain slice and transfer it to the recording chamber of the patch-clamp setup.
-
Continuously perfuse the preparation with oxygenated aCSF at a flow rate of 1-2 mL/min.[13]
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Recording:
-
Using the micromanipulator, approach a target neuron with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or another appropriate voltage for recording the muscarinic current of interest (e.g., M-current).
-
-
Baseline and Agonist Application:
-
Record a stable baseline current for several minutes.
-
Prepare a solution of the muscarinic agonist in aCSF at a concentration known to elicit a robust current (e.g., 10 µM Carbachol).
-
Switch the perfusion to the agonist-containing aCSF and record the resulting inward or outward current until it reaches a steady state.
-
-
Atropine Application:
-
Prepare the desired concentration of this compound in aCSF containing the muscarinic agonist. A common starting concentration is 1 µM.
-
Switch the perfusion to the atropine- and agonist-containing aCSF.
-
Record the current as the muscarinic response is blocked by atropine. The time to full block will depend on the perfusion rate and the concentration of atropine.
-
-
Washout:
-
To test for the reversibility of the block, switch the perfusion back to the aCSF containing only the agonist.
-
Continue recording to observe the washout of atropine and the recovery of the muscarinic current. The duration of the washout may vary but is typically in the range of 10-20 minutes.
-
-
Data Analysis:
-
Measure the peak amplitude of the muscarinic current before, during, and after atropine application.
-
Calculate the percentage of block as: ((I_agonist - I_atropine) / I_agonist) * 100, where I_agonist is the current in the presence of the agonist alone, and I_atropine is the current in the presence of the agonist and atropine.
-
To determine the IC50, perform a concentration-response experiment with multiple concentrations of atropine and fit the data to a sigmoidal dose-response curve.
-
Concluding Remarks
This compound remains a cornerstone pharmacological tool for the study of muscarinic acetylcholine receptors in electrophysiology. Its potent and competitive antagonism allows for the clear identification and characterization of muscarinic receptor-mediated currents. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently and effectively utilize this compound to advance their investigations into cholinergic signaling in the nervous system and other excitable tissues. Careful experimental design, including appropriate controls and concentration-response analyses, will ensure the generation of robust and reproducible data.
References
- 1. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axolbio.com [axolbio.com]
- 3. Analysis of atropine action at the frog neutromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic (m2/m4) receptors reduce N- and P-type Ca2+ currents in rat neostriatal cholinergic interneurons through a fast, membrane-delimited, G-protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presynaptic effects of muscarine on ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse brain slice electrophysiology [protocols.io]
- 13. axolbio.com [axolbio.com]
Atropine Sulfate Protocol for Blocking Vagal Nerve Stimulation In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of atropine (B194438) sulfate (B86663) to block vagal nerve stimulation in in vivo research models. Atropine sulfate is a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors and is a first-line therapy for symptomatic bradycardia.[1][2] It is a crucial tool for investigating the physiological roles of the vagus nerve and for preclinical studies involving cardiovascular and neurological systems.
Mechanism of Action
The vagus nerve, a key component of the parasympathetic nervous system, releases acetylcholine (ACh) as its primary neurotransmitter.[3] In the heart, ACh binds to M2 muscarinic receptors, primarily on the sinoatrial (SA) and atrioventricular (AV) nodes.[3] This binding activates a Gi-protein coupled signaling cascade, leading to a decrease in intracellular cyclic AMP (cAMP) and the activation of acetylcholine-sensitive potassium channels (K_ACh).[3] The overall effect is a decrease in the firing rate of the SA node (negative chronotropy) and reduced conduction velocity through the AV node (negative dromotropy), resulting in a lower heart rate.[3]
This compound acts as a competitive antagonist at these muscarinic receptors, preventing ACh from binding and thereby blocking the effects of vagal nerve activity on the heart.[3] This blockade leads to an increased heart rate and conduction velocity.[3]
Data Presentation: Dosages and Administration
The effective dose of this compound can vary depending on the animal model, the desired level of vagal blockade, and the specific experimental question. The following tables summarize recommended dosages from the literature for different species and applications.
Table 1: this compound Dosages for Vagal Blockade in Different Species
| Species | Application | Dosage Range | Route of Administration | Reference(s) |
| Human | Symptomatic Bradycardia | 0.5 - 1 mg (initial dose) | IV | [4][5] |
| up to 3 mg (total) | [5] | |||
| Anti-sialagogue/Anti-vagal | 0.5 - 1 mg every 1-2 hours | IV | [1] | |
| Dog | Vagal Blockade (experimental) | 0.04 mg/kg | IV, SC | [6] |
| Rat | Vagal Blockade (experimental) | 1 mg/kg | IV | [7] |
| Chronic Administration | 10 mg/kg/day for 10 days | Not specified | [8] |
Table 2: Administration and Monitoring Parameters
| Parameter | Details | Reference(s) |
| Administration Route | Intravenous (IV) is preferred for rapid onset. Subcutaneous (SC) and intramuscular (IM) are also viable. | [1][6] |
| Dilution | Can be administered undiluted or diluted in sterile water or normal saline. | [1][9] |
| Administration Rate | Slow IV push over 1 minute is recommended. Rapid administration can cause paradoxical bradycardia. | [9][10] |
| Monitoring | Heart rate, blood pressure, and ECG should be continuously monitored. | [10] |
| Onset of Action | Rapid after IV administration. | [4] |
| Duration of Action | Plasma half-life is approximately 2 to 4 hours. | [1] |
Experimental Protocols
Protocol for Acute Vagal Blockade in a Rodent Model (e.g., Rat)
This protocol describes the procedure for inducing acute vagal blockade to study its effects on cardiovascular parameters.
Materials:
-
This compound solution (e.g., 0.5 mg/mL)
-
Anesthetized rat with indwelling catheters for drug administration and blood pressure monitoring
-
ECG and blood pressure monitoring system
-
Vagal nerve stimulator (optional, for confirmation of blockade)
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Insert catheters into the femoral vein (for drug administration) and femoral artery (for blood pressure measurement). Attach ECG leads for heart rate monitoring.
-
Baseline Recording: Record stable baseline measurements of heart rate and blood pressure for at least 15-30 minutes.
-
Atropine Administration: Administer this compound at a dose of 1 mg/kg via the intravenous catheter.[7]
-
Post-Injection Monitoring: Continuously monitor and record heart rate and blood pressure. The onset of action should be rapid, with an observable increase in heart rate.
-
(Optional) Confirmation of Vagal Blockade: If equipped, electrically stimulate the vagus nerve before and after atropine administration. A successful blockade will be indicated by the attenuation or complete inhibition of the bradycardic response to vagal stimulation.
-
Data Analysis: Compare the heart rate and blood pressure before and after atropine administration to quantify the effect of vagal blockade.
Atropine Response Test (ART) in a Canine Model
This protocol is adapted from veterinary practice and is used to differentiate between intrinsic nodal disease and vagally mediated bradyarrhythmias.[6]
Materials:
-
This compound solution
-
ECG monitoring system
-
Syringes and needles for administration
Procedure:
-
Baseline ECG: Obtain a baseline ECG recording of the conscious animal.
-
Atropine Administration:
-
Post-Administration ECG:
-
Interpretation: A significant increase in heart rate following atropine administration suggests a high vagal tone as the cause of the initial bradycardia. A lack of response may indicate an underlying intrinsic disease of the cardiac conduction system.
Important Considerations and Potential Pitfalls
-
Paradoxical Bradycardia: Low doses of atropine (<0.5 mg in adults) or slow IV administration can paradoxically slow the heart rate.[1][4][11] This is thought to be due to a central vagotonic effect that is masked by the peripheral muscarinic blockade at higher doses.[4]
-
Species and Strain Differences: The effective dose and response to atropine can vary between species and even strains of animals. It is crucial to consult the literature for species-specific dosing recommendations.
-
Anesthesia: The type of anesthetic used can influence the baseline cardiovascular parameters and the response to atropine.
-
Incomplete Blockade: In some cases, atropine may not produce a complete vagal blockade.[12] This can be assessed by electrical stimulation of the vagus nerve.
-
Side Effects: Anticholinergic side effects of atropine include mydriasis, dry mouth, urinary retention, and inhibition of sweating.[3]
Conclusion
This compound is an indispensable pharmacological tool for in vivo research involving the vagus nerve. A thorough understanding of its mechanism of action, appropriate dosing, and potential side effects is essential for obtaining reliable and reproducible results. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound for vagal nerve blockade in their experimental models.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Does Atropine Help People with Bradycardia? [healthline.com]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. This compound for treatment of bradycardia in a patient with morbid obesity: what may happen when you least expect it - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 6. idexx.com [idexx.com]
- 7. Capsaicin-sensitive vagal stimulation-induced gastric acid secretion in the rat: evidence for cholinergic vagal afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic atropine administration diminishes the contribution of vasoactive intestinal polypeptide to heart rate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdr.net [pdr.net]
- 10. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Incomplete cardiac vagal blockade with atropine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Administration Routes for Atropine Sulfate in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal administration routes for atropine (B194438) sulfate (B86663) in various laboratory animal models. This document summarizes key pharmacokinetic and pharmacodynamic data, offers detailed experimental protocols for common research applications, and visualizes critical pathways and workflows to aid in experimental design and execution.
Introduction
Atropine sulfate, a competitive, non-selective muscarinic antagonist, is a frequently used compound in preclinical research.[1] Its diverse pharmacological effects, including the inhibition of salivary and bronchial secretions, increased heart rate, and mydriasis, make it a valuable tool in anesthesiology, toxicology, and cardiovascular research.[2] The selection of an appropriate administration route is critical for achieving desired therapeutic or experimental outcomes while minimizing adverse effects. This document outlines the characteristics and applications of various administration routes for this compound in common laboratory animal species.
Atropine functions by blocking the binding of acetylcholine (B1216132) to its muscarinic receptors (M1-M5).[1] This antagonism inhibits the Gq/11 protein-coupled phospholipase C (PLC) pathway, leading to a reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production.[1]
Signaling Pathway of this compound
Caption: Atropine competitively blocks muscarinic receptors.
Data Presentation: Pharmacokinetic and Dosage Summary
The following tables summarize quantitative data for this compound administration across various laboratory animal species and routes. These values are representative and may vary based on specific experimental conditions, including the strain, age, and health status of the animals.
Table 1: Recommended Dosages of this compound by Species and Application
| Animal Model | Administration Route | Typical Dosage Range | Purpose |
| Mouse | Intraperitoneal (IP) | 0.5 - 2 mg/kg | Reversal of bradycardia, cholinergic blockade[1] |
| Subcutaneous (SC) | 1 - 5 mg/kg | Pre-anesthetic, antisecretory[1] | |
| Intravenous (IV) | 0.1 - 1 mg/kg | Rapid cardiovascular effects[1] | |
| Rat | Intramuscular (IM) | 2 - 10 mg/kg | Antidote for organophosphate poisoning[1] |
| Subcutaneous (SQ) | 0.05 - 0.5 mg/kg | Cardiac issues[2] | |
| Intravenous (IV) | Up to 10 mg/kg | Organophosphate overdose (repeated every 20 mins)[2] | |
| Rabbit | Intravenous (IV) | 0.05 - 0.2 mg/kg | Mydriasis, cycloplegia[1] |
| Subcutaneous (SC) | 0.8-1.6 ml/10 kg body weight | Treatment[3] | |
| Dog | Intravenous (IV) | 0.01 - 0.04 mg/kg | To counter bradycardia[4] |
| Intramuscular (IM) | 0.02 - 0.04 mg/kg | Preanesthetic, treatment[5] | |
| Subcutaneous (SC) | 0.02 - 0.04 mg/kg | Preanesthetic, treatment[5] | |
| Endotracheal | 0.08 mg/kg | Emergency CPR when IV is not possible[4] | |
| Non-Human Primate | Intramuscular (IM) | 0.2 - 0.4 mg/kg | To assess effects on memory[6] |
| Topical (ocular) | 0.25% solution | Ophthalmic examination[7] |
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t1/2) (min) |
| Rat | Intramuscular (IM) - Needle | 8.0 mg/kg | 488 | 58 | Not Specified |
| Intramuscular (IM) - Jet Spray | 8.0 mg/kg | 650 | 30 | Not Specified | |
| Dog | Intramuscular (IM) | 2 mg | 33 | Not Specified | 52 |
| Endotracheal | 0.02 mg/kg | 23.9 +/- 5 | Not Specified | 28.0 +/- 7.9 | |
| Endobronchial | 0.02 mg/kg | 40.0 +/- 7.8 | Not Specified | 39.3 +/- 5.2 |
Experimental Protocols
Preparation of this compound Solution
A common vehicle for this compound is sterile 0.9% saline.[1] To prepare the solution, weigh the desired amount of this compound powder using an analytical balance and dissolve it in the appropriate volume of sterile saline to achieve the target concentration.[1] Ensure the solution is clear and free of particulates. For parenteral administration, the solution can be sterile-filtered through a 0.22 µm filter.[1] Store the stock solution at 2-8°C, protected from light, and prepare fresh dilutions for each experiment.[1]
Protocol 1: Reversal of Drug-Induced Bradycardia in Mice
This protocol details the use of this compound to counteract a slowed heart rate induced by a pharmacological agent.
Workflow for Bradycardia Reversal Experiment
References
- 1. benchchem.com [benchchem.com]
- 2. This compound – Rat Guide [ratguide.com]
- 3. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. vetscraft.com [vetscraft.com]
- 6. Primacy and recency effects in rhesus monkeys (Macaca mulatta) using a serial probe recognition task: II. Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Calculating and Applying Atropine Sulfate in In Vitro Smooth Muscle Baths
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the calculation, preparation, and application of atropine (B194438) sulfate (B86663) solutions for use as a competitive antagonist in in vitro smooth muscle organ bath experiments.
Introduction
Atropine is a tropane (B1204802) alkaloid and a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] In pharmacology research, particularly in studies involving smooth muscle preparations (e.g., ileum, trachea, aorta), atropine sulfate is frequently used to block the effects of acetylcholine or other muscarinic agonists, thereby helping to elucidate the role of the parasympathetic nervous system in muscle contraction and relaxation.[3][4][5] Its primary mechanism of action in smooth muscle is the blockade of M3 muscarinic receptors, which prevents acetylcholine-induced contractions.[3]
This protocol outlines the necessary calculations for preparing accurate concentrations of this compound and the experimental procedure for its application in an isolated organ bath setup.
Quantitative Data Summary
Accurate preparation of solutions requires precise knowledge of the chemical properties of this compound. It is crucial to consult the certificate of analysis for the specific lot of the compound being used, as it can exist in anhydrous or hydrated forms, which affects its molecular weight.
| Parameter | Value | Source |
| Compound | This compound | - |
| Molecular Formula (Anhydrous) | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [1] |
| Molecular Weight (Anhydrous) | 676.82 g/mol | [1][6][7] |
| Molecular Formula (Monohydrate) | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | [8] |
| Molecular Weight (Monohydrate) | 694.83 g/mol | [8][9] |
| Typical Stock Solution | 1 mM - 10 mM | General Lab Practice |
| Typical Final Bath Concentrations | 10 nM - 10 µM | [10][11] |
| Solubility | Very soluble in water | [8] |
Experimental Protocols
Protocol 1: Calculation and Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound. Subsequent serial dilutions can be made from this stock to achieve the desired final concentrations for the experiment.
Materials:
-
This compound powder
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Appropriate solvent (e.g., deionized water or physiological salt solution)
-
Micropipettes and sterile tips
Calculation Formula:
To calculate the mass of this compound needed to make a stock solution of a specific molarity, use the following formula:
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
Step-by-Step Procedure:
-
Confirm Molecular Weight: Check the manufacturer's label or certificate of analysis for the exact molecular weight (MW) of your this compound batch. For this example, we will use the anhydrous MW of 676.82 g/mol .
-
Determine Required Mass: Calculate the mass needed to prepare 10 mL of a 10 mM stock solution.
-
Convert molarity to M: 10 mM = 0.01 mol/L
-
Convert volume to L: 10 mL = 0.01 L
-
Mass (g) = 0.01 mol/L x 676.82 g/mol x 0.01 L
-
Mass (g) = 0.067682 g = 67.68 mg
-
-
Weighing: Carefully weigh out 67.68 mg of this compound powder on an analytical balance.
-
Dissolving: Transfer the weighed powder into a 10 mL volumetric flask. Add approximately 7-8 mL of the chosen solvent (e.g., deionized water) and gently swirl until the powder is completely dissolved. This compound is very soluble in water.[8]
-
Final Volume: Once fully dissolved, add more solvent to bring the final volume up to the 10 mL mark on the flask.
-
Storage: Cap the flask and invert it several times to ensure the solution is homogenous. Transfer the stock solution into appropriately labeled microcentrifuge tubes or vials and store at 2-8°C or -20°C for long-term storage, protected from light.[8]
Preparation of Working Solutions (Serial Dilution):
From the 10 mM stock, create a series of dilutions to obtain working concentrations. For example, to make a 1 mM solution, dilute the 10 mM stock 1:10 (e.g., 100 µL of 10 mM stock + 900 µL of solvent).
This compound Solution Preparation Workflow
Protocol 2: Application in an In Vitro Smooth Muscle Organ Bath
This protocol describes a general procedure for testing the antagonistic effect of this compound on a smooth muscle preparation (e.g., guinea pig ileum) contracted with a muscarinic agonist like acetylcholine.
Experimental Setup:
-
Isolated organ bath system with a water jacket for temperature control (37°C).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer connected to a data acquisition system.
-
Isolated smooth muscle tissue (e.g., a segment of guinea pig ileum).
Procedure:
-
Tissue Mounting: Mount the dissected smooth muscle segment in the organ bath filled with aerated PSS at 37°C. Connect one end of the tissue to a fixed hook and the other to the force transducer.
-
Equilibration: Allow the tissue to equilibrate for 45-60 minutes under a determined optimal resting tension (e.g., 1 gram). During this period, flush the bath with fresh PSS every 15 minutes.
-
Viability Check: Elicit a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Control Agonist Response: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine, 1 nM to 100 µM) to establish a control response. Wash the tissue thoroughly until it returns to the baseline tension.
-
Antagonist Incubation: Add the desired concentration of this compound (e.g., 100 nM) to the organ bath. Incubate the tissue with the antagonist for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist (acetylcholine).
-
Data Analysis: Compare the agonist's concentration-response curves in the absence and presence of atropine. A competitive antagonist like atropine will cause a rightward shift in the curve, indicating that a higher concentration of the agonist is required to produce the same level of contraction.
Mechanism of Action: Atropine in Smooth Muscle
Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors.[2][4] In most smooth muscles, contraction is mediated by acetylcholine binding to M3 muscarinic receptors . This binding activates a Gq protein-coupled signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum. The resulting increase in cytosolic Ca²⁺ leads to the activation of myosin light-chain kinase and subsequent muscle contraction.
Atropine competitively binds to these same M3 receptors without activating them, thereby physically blocking acetylcholine from binding and initiating the contractile signal.[3][12]
Acetylcholine Signaling and Atropine Blockade
References
- 1. scbt.com [scbt.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 55-48-1 [chemicalbook.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Atropine sulphate | C34H50N2O11S | CID 6604498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Long-Term Stability and Storage of Atropine Sulfate Research Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] It is a critical compound in both clinical practice and biomedical research, utilized for its anticholinergic properties to treat bradycardia, reduce salivation and bronchial secretions during surgery, and as an antidote for organophosphate poisoning.[1][2] In a research context, atropine is instrumental in studying the parasympathetic nervous system and its influence on various physiological functions.
The integrity of research data heavily relies on the stability and purity of the chemical compounds used. For atropine sulfate, degradation can lead to a loss of potency and the formation of impurities, potentially confounding experimental results. The primary degradation pathway for atropine in aqueous solutions is hydrolysis, which breaks down atropine into tropine (B42219) and tropic acid.[3][4] Other degradation products can include apoatropine (B194451) and atropic acid.[5] The rate of this degradation is significantly influenced by factors such as temperature, pH, and exposure to light.[6]
These application notes provide a comprehensive overview of the long-term stability of this compound research solutions and offer detailed protocols for storage, handling, and stability assessment to ensure the reliability and reproducibility of experimental outcomes.
Long-Term Stability Data
The stability of this compound solutions is dependent on concentration, storage temperature, pH, and the composition of the solution. The following tables summarize quantitative data from various studies on the stability of this compound under different conditions.
Table 1: Stability of this compound Ophthalmic Solutions in Polyethylene Eyedroppers [7]
| Concentration (mg/mL) | Storage Temperature | Duration | Initial Concentration (%) | Final Concentration (%) |
| 0.1 | 5°C | 6 months | 100 | >97 |
| 0.1 | 25°C | 6 months | 100 | >97 |
| 1.0 | 5°C | 6 months | 100 | >97 |
| 1.0 | 25°C | 6 months | 100 | >97 |
| 2.5 | 5°C | 6 months | 100 | >97 |
| 2.5 | 25°C | 6 months | 100 | >97 |
| 5.0 | 5°C | 6 months | 100 | >97 |
| 5.0 | 25°C | 6 months | 100 | >97 |
Table 2: Stability of 0.01% this compound Ophthalmic Solutions [8]
| Formulation | Storage Condition | Duration | Initial Concentration (%) | Final Concentration (%) |
| In Artificial Tears | Refrigerated (2-8°C), Unopened | 6 months | 100 | >90 |
| In Balanced Salt Solution | Refrigerated (2-8°C), Unopened | 6 months | 100 | >90 |
| In Artificial Tears | Room Temperature (25°C), Unopened | 4 months | 100 | <90 |
| In Balanced Salt Solution | Room Temperature (25°C), Unopened | 4 months | 100 | <90 |
| In Artificial Tears | Refrigerated (2-8°C), Simulated Use | 30 days | 100 | >90 |
| In Balanced Salt Solution | Refrigerated (2-8°C), Simulated Use | 30 days | 100 | >90 |
| In Artificial Tears | Room Temperature (25°C), Simulated Use | 30 days | 100 | >90 |
| In Balanced Salt Solution | Room Temperature (25°C), Simulated Use | 30 days | 100 | >90 |
Table 3: General Recommendations for Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C for long-term storage. | Lower temperatures significantly slow the rate of hydrolytic degradation.[6][7][8] |
| pH | Maintain a pH between 3.0 and 6.5.[9] An acidic pH (around 4.0) is often optimal for stability. | The hydrolysis of atropine is pH-dependent, with increased degradation in alkaline conditions.[6] |
| Light Exposure | Protect from light by using amber or opaque containers. | This compound is light-sensitive.[10] |
| Container | Use tightly sealed containers, preferably of Type I glass or low-density polyethylene.[6][9] | Prevents contamination and minimizes evaporation. |
| Solvent | Prepare in sterile Water for Injection, 0.9% Sodium Chloride, or a suitable buffer. | Ensures sterility and compatibility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (1 mg/mL)
Materials:
-
This compound, USP grade
-
Sterile Water for Injection
-
Sterile 10 mL volumetric flask
-
Sterile pipette
-
Analytical balance
-
Spatula
-
Weighing paper
Procedure:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile 10 mL volumetric flask.
-
Add approximately 5 mL of sterile Water for Injection to the flask.
-
Gently swirl the flask until the this compound is completely dissolved.
-
Add sterile Water for Injection to the flask until the solution reaches the 10 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogenous.
-
The final concentration of the stock solution is 1 mg/mL.
-
Store the stock solution in a sterile, light-protected container at 2-8°C.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound and the detection of its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
Flow Rate: 2.0 mL/min.[2]
-
Column Temperature: 50°C.[2]
-
Sample Temperature: 5°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the this compound research solution with the mobile phase to a concentration within the linear range of the assay (e.g., 20-120 µg/mL).[11]
-
Chromatography:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the retention time and peak area.
-
Inject the sample solution and record the retention time and peak area of atropine and any degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
-
Identify and quantify any degradation products by comparing their retention times to known standards of tropine and tropic acid, if available.
-
Protocol 3: Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the long-term stability of a prepared this compound research solution.
Procedure:
-
Prepare a batch of the this compound solution according to Protocol 1.
-
Divide the batch into multiple aliquots in appropriate storage containers (e.g., amber glass vials).
-
Store the aliquots under different conditions to be tested (e.g., 2-8°C protected from light, 25°C/60% RH protected from light, and 40°C/75% RH protected from light for accelerated stability testing).
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months), remove an aliquot from each storage condition.
-
For each aliquot, perform the following analyses:
-
Visual Inspection: Observe for any changes in color, clarity, or the presence of particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
HPLC Analysis: Determine the concentration of this compound and the presence of any degradation products using the stability-indicating HPLC method described in Protocol 2.
-
-
Data Evaluation:
-
Tabulate the results for visual inspection, pH, and this compound concentration at each time point for each storage condition.
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the time at which the this compound concentration falls below a predetermined specification (e.g., 90% of the initial concentration) to establish the shelf-life of the solution under those conditions.
-
Signaling Pathway and Experimental Workflow
Atropine Signaling Pathway
Atropine functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[1][12] In the heart, the vagus nerve releases acetylcholine, which binds to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes.[13] This activation of M2 receptors, which are coupled to Gi proteins, leads to a decrease in intracellular cyclic AMP (cAMP) and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs).[13] The overall effect is a decrease in heart rate (negative chronotropy) and a slowing of conduction velocity through the AV node (negative dromotropy).[13] Atropine blocks these effects by preventing acetylcholine from binding to the M2 receptors, thereby increasing heart rate and AV conduction.[14] Recent studies have also suggested that atropine can inhibit inflammation by downregulating the ERK-c-FOS and PI3K-AKT-NF-κB pathways.[15]
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a long-term stability study of an this compound research solution.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. abap.co.in [abap.co.in]
- 3. Oxidative Degradation of Atropine Drug by Permanganate Ion in Perchloric and Sulfuric Acid Solutions: A Comparative Kinetic Study, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. [Analysis and stability of this compound and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Injection [drugfuture.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. HPLC method validation for this compound in injection form [wisdomlib.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 14. nursingcenter.com [nursingcenter.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Preparation of Atropine Sulfate Solutions for Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of atropine (B194438) sulfate (B86663) solutions for preclinical animal research. Atropine sulfate is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and is widely employed to investigate the cholinergic nervous system's role in various physiological and pathological states.[1][2] It is frequently used as a pre-anesthetic agent, an antidote for organophosphate poisoning, and in cardiovascular research to modulate heart rate.[1][3][4]
This document outlines detailed protocols for solution preparation, provides quantitative data for dosing and stability, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the physicochemical properties, recommended dosages, and storage conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless crystals or white crystalline powder.[5][6] | [5][6] |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [6] |
| Molecular Weight | 676.82 g/mol (anhydrous) | [6] |
| Solubility | Water: Very soluble (2,500 mg/mL)[6][7] Alcohol (Ethanol): Freely soluble (200 mg/mL)[5][7] Glycerol: Soluble (400 mg/mL)[7] | [5][6][7] |
| pH Range (Solution) | 3.0 - 6.5 |[3][8] |
Table 2: Recommended Dosages of this compound for Animal Models
| Animal Species | Application / Purpose | Administration Route | Recommended Dosage (mg/kg) | Reference |
|---|---|---|---|---|
| Mouse | Reversal of bradycardia, cholinergic blockade | Intraperitoneal (IP) | 0.5 - 2 mg/kg | [1] |
| Mouse | Pre-anesthetic, antisecretory | Subcutaneous (SC) | 1 - 5 mg/kg | [1] |
| Rat | General Use (Cardiac) | SC, Intramuscular (IM) | 0.05 - 0.5 mg/kg | [9] |
| Rat | Organophosphate Poisoning Antidote | SC, IM, Intravenous (IV) | Up to 10 mg/kg every 20 mins | [9] |
| Dog / Cat | Pre-anesthetic, reduce secretions, treat colic/diarrhea | IV, IM, SC | 0.02 - 0.04 mg/kg (or 1 mL of 0.54 mg/mL solution per 9 kg/20 lbs) | [4][10][11] |
| Dog / Cat | Organophosphate Poisoning Antidote | IV (1/4 dose), IM/SC (3/4 dose) | 0.2 - 0.5 mg/kg | [4][12] |
| Horse, Pig, Ruminants | General Use | IV, SC, IM | 0.02 - 0.04 mg/kg | [4] |
| Horse, Pig, Ruminants | Organophosphate Poisoning Antidote | IV, SC, IM | Up to 0.04 mg/kg |[4] |
Table 3: Stability and Storage Conditions for this compound Solutions
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| Stock Solution Storage | 2-8°C, protected from light. | Prepare fresh dilutions for each experiment. Aqueous solutions are not highly stable over long periods. | [1][5][7] |
| Short-Term Stability | Solutions may be stored for several days at 4°C.[7] | A 30-day supply limit for aqueous solutions has been suggested.[5] | [5][7] |
| Long-Term Stability | A 2 mg/mL solution in polypropylene (B1209903) syringes was stable for 364 days at 5°C. | Freezing should be avoided.[3][13] | [3][13][14] |
| Vehicle | Sterile 0.9% Saline | Most common vehicle for research applications.[1] | [1] |
| Preservatives | Benzyl alcohol (1.5%) may be included in some veterinary formulations. | For multiple-dose preparations.[3][8][11] |[3][8][11] |
Mechanism of Action: Muscarinic Receptor Antagonism
Atropine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][15] It blocks the binding of the neurotransmitter acetylcholine, thereby inhibiting the effects of parasympathetic nerve stimulation.[16][17] The downstream effects depend on the G-protein to which the receptor subtype is coupled.
-
M1, M3, M5 Receptors: These receptors are coupled to Gq/11 proteins. Their stimulation activates the phospholipase C (PLC) pathway, increasing inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] Atropine's antagonism of these receptors inhibits this pathway, reducing intracellular calcium mobilization and protein kinase C (PKC) activation.[1]
-
M2, M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Atropine's blockade of these receptors leads to an increase in adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of cellular activity, such as increasing the heart rate by acting on M2 receptors in the sinoatrial node.[1][18]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 1 mg/mL)
This protocol describes the preparation of a sterile this compound solution for parenteral administration in animal experiments. All procedures should be performed under aseptic conditions in a laminar flow hood.
Materials:
-
This compound powder (anhydrous)
-
Sterile 0.9% sodium chloride (saline) for injection
-
Sterile, empty glass vials with rubber stoppers and aluminum seals
-
Analytical balance
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Spatula and weighing paper
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the desired concentration and final volume. For a 10 mL stock solution of 1 mg/mL:
-
Mass = Concentration × Volume
-
Mass = 1 mg/mL × 10 mL = 10 mg
-
-
Weighing: Using an analytical balance, accurately weigh 10 mg of this compound powder on sterile weighing paper.
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile vial.
-
Using a sterile syringe, draw up 10 mL of sterile 0.9% saline.
-
Add the saline to the vial containing the this compound powder.
-
Secure the rubber stopper and seal.
-
-
Mixing: Vortex the vial until the powder is completely dissolved and the solution is clear and free of particulates.[1]
-
Sterilization:
-
Using a new sterile syringe, draw up the entire volume of the prepared solution.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile, empty vial. This step ensures the removal of any potential microbial contamination.[1][3]
-
Note: While this compound solutions can be sterilized by autoclaving if the pH is kept below 6, aseptic filtration is preferred to avoid potential thermal degradation.[5][7][14]
-
-
Labeling and Storage:
Protocol 2: Example Application - Reversal of Drug-Induced Bradycardia in Mice
This protocol provides a framework for evaluating the efficacy of this compound in reversing bradycardia induced by a cholinergic agonist or other pharmacological agents in a mouse model.
Methodology:
-
Animal Model: Use adult C57BL/6 mice, allowing for an appropriate acclimatization period before the experiment.[1]
-
Baseline Monitoring: Anesthetize the mouse and continuously monitor its heart rate using a non-invasive tail-cuff system or electrocardiography (ECG) to establish a stable baseline reading.[1]
-
Bradycardia Induction: Administer a bradycardic agent, such as a high dose of a beta-blocker or a cholinergic agonist (e.g., carbachol). Monitor the heart rate until a stable, significantly reduced rate is achieved.[1]
-
Atropine Administration: Once stable bradycardia is confirmed, administer the prepared this compound solution via intraperitoneal (IP) injection at a dose of 1 mg/kg.[1] The injection volume should be calculated based on the animal's body weight and the concentration of the atropine solution.
-
Data Collection: Continue to record the heart rate at regular intervals following atropine administration (e.g., at 5, 15, 30, and 60 minutes) to assess the onset, magnitude, and duration of the chronotropic response.[1]
-
Data Analysis: Compare the heart rate measurements at each time point to the baseline and bradycardic values to quantify the reversal effect of atropine. Results are typically expressed as the change in heart rate (beats per minute) or as a percentage of the baseline rate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. vetscraft.com [vetscraft.com]
- 5. This compound | 55-48-1 [amp.chemicalbook.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound – Rat Guide [ratguide.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Atropine - Wikipedia [en.wikipedia.org]
- 16. nursingcenter.com [nursingcenter.com]
- 17. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
Application of Atropine Sulfate in Cardiac Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a cornerstone pharmacological agent in cardiac electrophysiology (EP) studies.[1][2][3] By blocking the parasympathetic (vagal) influence on the heart, atropine provides valuable diagnostic and therapeutic insights into the function of the sinus and atrioventricular (AV) nodes.[4][5] These application notes provide a comprehensive overview of the use of atropine sulfate in EP studies, including its mechanism of action, effects on cardiac electrophysiological parameters, and detailed protocols for its administration in various experimental and clinical settings.
Mechanism of Action
This compound competitively and reversibly inhibits the binding of acetylcholine to muscarinic receptors, primarily the M2 subtype found in the heart.[2][6] Vagal nerve stimulation releases acetylcholine, which acts on these receptors to decrease the heart rate (negative chronotropy), slow conduction through the AV node (negative dromotropy), and decrease atrial contractility (negative inotropy).[3][6] By blocking these effects, atropine leads to an increased sinus node firing rate and enhanced AV nodal conduction.[4][7]
Signaling Pathway of Atropine's Cardiac Effects
Caption: Signaling pathway of atropine's vagolytic effect on cardiac cells.
Quantitative Effects on Cardiac Electrophysiological Parameters
The administration of this compound elicits significant changes in various cardiac electrophysiological parameters. The following tables summarize the quantitative effects observed in clinical studies.
Table 1: Effects of Atropine on Sinus Node and Atrial Parameters in Patients Without Sinus Node Dysfunction
| Parameter | Before Atropine (mean ± SEM) | After Atropine (mean ± SEM) | P-value |
| Sinus Cycle Length (ms) | 846 ± 26.4 | 647 ± 20.0 | < 0.001 |
| Sinus Nodal Recovery Time (ms) | 1,029 ± 37 | 774 ± 36 | < 0.001 |
| Sinoatrial Conduction Time (ms) | 103 ± 5.7 | 58 ± 3.9 | < 0.001 |
| P-A Interval (ms) | 34 ± 1.5 | 31 ± 1.5 | < 0.05 |
| Atrial Effective Refractory Period (ms) | 285 ± 11.3 | 238 ± 7.9 | < 0.001 |
| Atrial Functional Refractory Period (ms) | 331 ± 11.6 | 280 ± 8.6 | < 0.001 |
| Data from a study involving intravenous administration of 1 to 2 mg of atropine.[8] |
Table 2: Effects of Atropine on Sinus Node and Atrial Parameters in Patients With Sinus Node Dysfunction
| Parameter | Before Atropine (mean ± SEM) | After Atropine (mean ± SEM) | P-value |
| Sinus Cycle Length (ms) | 1,171 ± 35 | 806 ± 29 | < 0.001 |
| Sinus Nodal Recovery Time (at 130/min) (ms) | 1,426 ± 75 | 1,169 ± 90 | < 0.001 |
| Maximal Recovery Time (ms) | 1,690 ± 100 | 1,311 ± 111 | < 0.001 |
| Sinoatrial Conduction Time (ms) | 113 ± 8 | 105 ± 9.7 | Not Significant |
| Atrial Effective Refractory Period (ms) | 262 ± 11.1 | 256 ± 10.3 | Not Significant |
| Atrial Functional Refractory Period (ms) | 302 ± 12.5 | 295 ± 11.3 | Not Significant |
| Data from a study involving intravenous administration of 1 to 2 mg of atropine.[7] |
Experimental Protocols
General Electrophysiology Study with Atropine Challenge
This protocol is designed to assess the autonomic influence on cardiac conduction.
Objective: To evaluate the response of the sinus node, AV node, and other conduction tissues to parasympathetic blockade.
Materials:
-
Standard electrophysiology laboratory setup with multi-channel recording system.
-
Programmable electrical stimulator.
-
Intracardiac electrode catheters (e.g., quadripolar, decapolar).
-
This compound for injection (e.g., 1 mg/mL).
-
Standard resuscitation equipment.
Procedure:
-
Patient Preparation: The patient should be in a fasting state. Obtain informed consent. Establish intravenous access.
-
Catheter Placement: Under fluoroscopic guidance, position electrode catheters at standard intracardiac locations (e.g., high right atrium, His bundle region, coronary sinus, right ventricular apex).
-
Baseline Measurements: Record baseline electrophysiological parameters, including:
-
Sinus cycle length.
-
PA, AH, and HV intervals.
-
Sinus node recovery time (SNRT) and corrected SNRT (CSNRT).
-
Sinoatrial conduction time (SACT).
-
Atrial and ventricular refractory periods.
-
AV nodal Wenckebach cycle length.
-
-
Atropine Administration: Administer this compound intravenously. A typical adult dose is 1 mg, which can be repeated every 3-5 minutes up to a maximum of 3 mg to achieve a heart rate of at least 90 beats per minute or a 25% increase from baseline.[4][9]
-
Post-Atropine Measurements: After achieving the desired heart rate, repeat all baseline electrophysiological measurements.
-
Data Analysis: Compare the pre- and post-atropine measurements to assess the degree of vagal tone and identify abnormalities in the conduction system.
Caption: Workflow for a general electrophysiology study with an atropine challenge.
Head-Up Tilt Table Test for Vasovagal Syncope with Atropine Administration
This protocol is used to diagnose vasovagal syncope and assess the contribution of the cardioinhibitory response.
Objective: To provoke vasovagal syncope and evaluate the efficacy of atropine in preventing or aborting the syncopal episode.
Materials:
-
Motorized tilt table with footboard support and safety straps.
-
Continuous ECG and non-invasive blood pressure monitoring system.
-
This compound for injection.
-
Intravenous access supplies.
-
Resuscitation equipment.
Procedure:
-
Patient Preparation: The patient should be fasting for at least 4 hours.[10] Obtain informed consent. Establish intravenous access.
-
Baseline: The patient rests in the supine position on the tilt table for at least 20 minutes while baseline heart rate and blood pressure are recorded.
-
Tilting: The table is tilted to a 60-70 degree head-up position.
-
Monitoring: Continuously monitor ECG and blood pressure. Observe the patient for signs and symptoms of presyncope (e.g., lightheadedness, nausea, sweating).
-
Atropine Administration: If syncope or presyncope with significant bradycardia or asystole occurs, administer a bolus of this compound (0.02 mg/kg intravenously).[1][2][11] The test is considered positive if symptoms are reproduced. The effect of atropine is assessed by the subsequent response of heart rate and blood pressure, and the abortion of symptoms.[1][11]
-
Test Termination: The test is terminated upon completion of the protocol, development of syncope, or at the patient's request. The patient is returned to the supine position.
Caption: Workflow for a head-up tilt table test with atropine administration.
Conclusion
This compound is an indispensable tool in cardiac electrophysiology, offering profound insights into the autonomic regulation of the heart. Its well-characterized effects on the sinus and AV nodes allow for the diagnosis of various conduction abnormalities and aid in risk stratification. The protocols outlined in these application notes provide a framework for the safe and effective use of atropine in both research and clinical electrophysiology studies. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of cardiac electrophysiology and improving patient care.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. idexx.com [idexx.com]
- 4. Sinus Node Dysfunction Workup: Approach Considerations, Electrocardiography, Ambulatory ECG (Holter) Monitoring and Event Recording [emedicine.medscape.com]
- 5. academic.oup.com [academic.oup.com]
- 6. msjonline.org [msjonline.org]
- 7. Electrophysiologic effects of atropine on sinus node and atrium in patients with sinus nodal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic effects of atropine on human sinus node and atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 10. Step-by-Step Cardioneuroablation Approach in Two Patients with Functional Atrioventricular Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of atropine in vasovagal syncope induced by head-up tilt testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate: A Versatile Tool for Probing Autonomic Nervous System Function
Application Notes and Protocols for Researchers and Drug Development Professionals
Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, serves as a critical pharmacological tool for investigating the function and influence of the autonomic nervous system, particularly the parasympathetic division. Its ability to block the action of acetylcholine at muscarinic receptors allows researchers to study the effects of vagal withdrawal on various physiological processes. These application notes provide an overview of the use of atropine sulfate in autonomic research and detailed protocols for key experimental applications.
Mechanism of Action
This compound is a non-selective muscarinic receptor antagonist, meaning it blocks all subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1] By competitively inhibiting the binding of the neurotransmitter acetylcholine to these receptors, atropine effectively blocks the transmission of nerve impulses in the parasympathetic nervous system.[1][2] This blockade leads to a variety of physiological effects, including increased heart rate, decreased glandular secretions (salivary, bronchial), relaxation of smooth muscle in the gastrointestinal and respiratory tracts, and dilation of the pupils (mydriasis).[1][3]
Key Research Applications
The diverse effects of this compound make it an invaluable tool in several areas of autonomic nervous system research:
-
Cardiovascular Research: Atropine is widely used to assess vagal tone and its influence on heart rate and heart rate variability (HRV). By blocking the parasympathetic input to the sinoatrial node, atropine increases heart rate, providing a measure of the underlying sympathetic tone.[4][5]
-
Respiratory Research: In the respiratory system, atropine's ability to reduce bronchial secretions and cause bronchodilation is utilized to study the cholinergic control of airway smooth muscle.[6]
-
Gastrointestinal and Urological Research: The antispasmodic effects of atropine on the smooth muscle of the gut and bladder are employed in studies of gastrointestinal motility and urinary function.[3]
-
Ophthalmology Research: In ophthalmology, atropine is used to induce mydriasis and cycloplegia (paralysis of accommodation), facilitating retinal examination and the study of accommodative and pupillary reflexes.[7]
-
Preclinical and Clinical Drug Development: Atropine can be used as a reference compound in the development of new drugs targeting muscarinic receptors or to investigate the autonomic side effects of other medications.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across different physiological systems as reported in various studies.
Table 1: Effects of this compound on Cardiovascular Parameters
| Parameter | Species | Dose and Route of Administration | Key Findings | Reference |
| Heart Rate | Human | 0.75 mg and 1.50 mg IV | Significant increase in heart rate. | [8] |
| Heart Rate | Human | 0.25 mg IV | Induced bradycardia (paradoxical effect at low doses). | [8] |
| Heart Rate Variability (HRV) | Human | 0.6 mg IV | Significant increase in the short-term scaling exponent alpha(1) of HRV. | [9] |
| Heart Rate Variability (HRV) | Human | 0.01 mg/kg IM | Attenuated the increase in the high-frequency to low-frequency ratio of HRV during thoracic epidural anesthesia. | [10] |
Table 2: Effects of this compound on Salivary Secretion
| Parameter | Species | Dose and Route of Administration | Key Findings | Reference |
| Salivary Flow | Human | 0.6 mg and 1.2 mg sublingual solution | Significant reduction in saliva secretion. | [11] |
| Salivary Flow | Human | 0.6 mg oral tablet | Significant reduction in saliva secretion. | [11] |
| Unstimulated Salivary Flow | Children (7-17 years) | Dose-dependent sublingual drops | Dropped by 80.3% at 90 minutes. | [1] |
| Stimulated Salivary Flow | Children (7-17 years) | Dose-dependent sublingual drops | Reduced by 79.4% at 90 minutes. | [1] |
Table 3: Effects of this compound on Pupillary Diameter
| Parameter | Species | Dose and Route of Administration | Key Findings | Reference |
| Photopic Pupil Size | Children (6-12 years) | 0.01% ophthalmic drops (2 weeks) | Increased by an average of 0.95 ± 1.05 mm. | [12] |
| Photopic Pupil Size | Children (6-12 years) | 0.02% ophthalmic drops (2 weeks) | Increased by an average of 1.65 ± 0.93 mm. | [12] |
| Photopic Pupil Size | Children (6-12 years) | 0.03% ophthalmic drops (2 weeks) | Increased by an average of 2.16 ± 0.88 mm. | [12] |
| Pupil Diameter | Young Adults | 0.025%, 0.05%, and 0.1% ophthalmic drops | Significant increase at 1 hour post-instillation. | [13] |
Experimental Protocols
Protocol 1: Assessment of Vagal Tone using Heart Rate Variability (HRV) Analysis in Humans
Objective: To quantify the contribution of parasympathetic (vagal) activity to heart rate variability by administering this compound.
Materials:
-
This compound solution for intravenous injection (e.g., 0.4 mg/mL)
-
Saline solution for placebo control
-
Electrocardiogram (ECG) monitoring equipment
-
Software for HRV analysis
-
Intravenous cannulation supplies
Procedure:
-
Subject Preparation: Participants should be in a supine position and resting comfortably in a quiet, temperature-controlled room for at least 15 minutes before the start of the protocol.
-
Baseline ECG Recording: Record a continuous ECG for a minimum of 5 minutes to establish a baseline HRV measurement.
-
Atropine Administration: Administer a bolus intravenous injection of this compound. A common dose for achieving vagal blockade in adults is 0.04 mg/kg. For a 70 kg individual, this would be 2.8 mg. Alternatively, a cumulative dosing regimen can be used.
-
Post-Atropine ECG Recording: Begin continuous ECG recording immediately after atropine administration and continue for at least 15-30 minutes.
-
Data Analysis:
-
Process the ECG recordings to extract R-R intervals.
-
Perform time-domain and frequency-domain analysis of HRV on the baseline and post-atropine data.
-
Key parameters to analyze include the standard deviation of NN intervals (SDNN), the root mean square of successive differences (RMSSD), and the high-frequency (HF) power of the spectral analysis, which are primarily influenced by vagal tone.
-
A significant reduction in RMSSD and HF power after atropine administration indicates effective vagal blockade.
-
Protocol 2: Measurement of Salivary Flow Inhibition in Humans
Objective: To quantify the inhibitory effect of this compound on salivary secretion.
Materials:
-
This compound (oral tablets or sublingual drops)
-
Placebo control (e.g., sugar pill or saline drops)
-
Pre-weighed collection tubes (e.g., 15 mL conical tubes)
-
Parafilm or other inert material to stimulate chewing for stimulated saliva collection
-
Stopwatch
Procedure:
-
Subject Preparation: Participants should refrain from eating, drinking, or oral hygiene for at least 1 hour before the study.
-
Baseline Saliva Collection (Unstimulated):
-
The subject should sit in a relaxed, slightly forward-leaning position.
-
Instruct the subject to swallow to clear any residual saliva.
-
The subject then allows saliva to passively drool into a pre-weighed collection tube for a fixed period (e.g., 5 minutes).
-
-
Baseline Saliva Collection (Stimulated):
-
Provide the subject with a piece of Parafilm to chew at a constant rate.
-
Collect the stimulated saliva into a pre-weighed tube for a fixed period (e.g., 5 minutes).
-
-
Atropine Administration: Administer a single oral dose of this compound (e.g., 0.6 mg) or sublingual drops.[11]
-
Post-Atropine Saliva Collection: Repeat the unstimulated and stimulated saliva collection procedures at specific time points after drug administration (e.g., 30, 60, and 90 minutes).[1]
-
Data Analysis:
-
Weigh the collection tubes containing saliva and subtract the pre-weighed tube weight to determine the mass of saliva collected. Assuming a density of 1 g/mL, this can be converted to volume.
-
Calculate the salivary flow rate in mL/min for each collection period.
-
Compare the post-atropine flow rates to the baseline values to determine the percentage of inhibition.
-
Protocol 3: Dose-Response Assessment of Atropine-Induced Mydriasis in Animal Models
Objective: To determine the dose-dependent effect of topically applied this compound on pupil diameter.
Materials:
-
This compound ophthalmic solutions at various concentrations (e.g., 0.01%, 0.025%, 0.05%, 0.1%)[13]
-
Vehicle control (e.g., sterile saline)
-
Digital pupillometer or a camera with a macro lens and a ruler for image analysis
-
Animal restraining device (if necessary)
-
Controlled lighting environment
Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental setup and handling procedures to minimize stress.
-
Baseline Pupil Measurement: Measure the baseline pupil diameter of both eyes under controlled lighting conditions (e.g., photopic and scotopic).
-
Atropine Administration: Instill a single drop of a specific concentration of this compound ophthalmic solution into one eye. The contralateral eye can receive the vehicle control.
-
Post-Atropine Pupil Measurement: Measure the pupil diameter of both eyes at regular intervals after administration (e.g., 15, 30, 60, 120 minutes, and then hourly).
-
Dose-Response Curve: Repeat the procedure with different concentrations of atropine in separate groups of animals or after a sufficient washout period in the same animals.
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for each time point and each atropine concentration.
-
Plot the peak change in pupil diameter against the logarithm of the atropine concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in autonomic nervous system research.
Caption: Atropine's mechanism of action at the muscarinic receptor.
Caption: Workflow for assessing vagal tone using atropine and HRV.
Caption: Atropine's effect on autonomic control of heart rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ATROPINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. droracle.ai [droracle.ai]
- 5. PROCEDURE: ATROPINE ADMINISTRATION BY MEDICAL DIRECTIVE IN CCTC | LHSC [lhsc.on.ca]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of atropine on fractal and complexity measures of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atropine premedication attenuates heart rate variability during high thoracic epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Various Concentrations of Low-Dose Atropine on Pupillary Diameter and Accommodative Amplitude in Children with Myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose Dependent Effects of Atropine on Static and Dynamic Pupil and Accommodation Metrics in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
Application Notes and Protocols for Intraperitoneal (IP) Injection of Atropine Sulfate in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atropine (B194438) sulfate (B86663) is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) widely used in preclinical research. As a tertiary amine, it can cross the blood-brain barrier and affect both central and peripheral cholinergic systems. In rodent models, atropine is frequently administered via intraperitoneal (IP) injection to investigate the role of the cholinergic nervous system in various physiological and pathological states. Common applications include its use as a pre-anesthetic agent to reduce bronchial and salivary secretions, as an antidote for organophosphate insecticide poisoning, and for reversing drug-induced bradycardia.[1][2] These notes provide essential data and detailed protocols for the preparation and IP administration of atropine sulfate in rats.
Mechanism of Action
Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to the five subtypes of muscarinic receptors (M1-M5).[3] This blockade inhibits the physiological responses normally induced by parasympathetic nervous stimulation.[3][4]
-
M1, M3, M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Atropine's antagonism prevents the activation of the phospholipase C (PLC) pathway, thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium mobilization.[3]
-
M2, M4 Receptor Blockade: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Atropine's blockade of these receptors leads to an increase in adenylyl cyclase activity and subsequent rises in cyclic AMP (cAMP) levels.[3]
References
Troubleshooting & Optimization
Optimizing atropine sulfate dosage to minimize systemic side effects in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing atropine (B194438) sulfate (B86663) dosage to minimize systemic side effects during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for atropine sulfate that lead to both therapeutic effects and systemic side effects?
A1: this compound is a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its therapeutic effects and side effects stem from its ability to block the action of acetylcholine, a neurotransmitter that regulates various parasympathetic nervous system functions.[3] By inhibiting these receptors, atropine can increase heart rate, reduce salivation and other secretions, and cause pupil dilation.[1][3][4] However, this same mechanism is responsible for its systemic side effects, which are essentially extensions of its pharmacological actions in tissues not being targeted.[5]
Q2: What are the typical dosage ranges for different research applications of this compound?
A2: Dosage varies significantly depending on the administration route and the research objective.
-
Ophthalmic (Topical): For myopia control research in children, low-dose concentrations ranging from 0.01% to 0.05% are commonly used.[6][7][8] Higher concentrations (e.g., 1%) are used for cycloplegia.[1]
-
Intravenous (IV): For treating symptomatic bradycardia, the typical adult dose is 1 mg repeated every 3 to 5 minutes, with a maximum of 3 mg.[1] For organophosphate poisoning, initial doses can be 2 to 3 mg, with repeated doses as needed.[1]
-
Intramuscular (IM): For pre-anesthetic medication to reduce secretions, a dose of 0.5 to 1 mg is common.[1]
-
Inhaled: In pediatric asthma research, incremental doses from 0.005 to 0.1 mg/kg have been studied.[9]
Q3: What are the most common systemic side effects associated with this compound administration?
A3: The most frequently reported systemic side effects are a direct result of its antimuscarinic properties and include dry mouth, tachycardia (increased heart rate), blurred vision, photophobia (light sensitivity), flushing, and decreased sweating.[4][5][10] At higher doses, more severe effects such as urinary retention, constipation, dizziness, confusion, and delirium can occur.[1][4][10]
Q4: How can systemic absorption of topically administered this compound be minimized?
A4: To reduce systemic absorption from ophthalmic administration, the following techniques are recommended:
-
Punctal Occlusion: Applying firm pressure with a finger over the tear duct (punctum) for 1-2 minutes immediately after instilling the eye drop.[3][11] This prevents the solution from draining into the nasolacrimal duct and being absorbed by the nasal mucosa.[3]
-
Proper Instillation: Placing the drop in the lower conjunctival sac while the patient looks up and ensuring the bottle tip does not touch the eye.[3]
-
Eyelid Closure: Having the patient close their eye immediately after instillation.[3]
Q5: Are there differences in side effect profiles between different patient populations (e.g., pediatric vs. adult, different ethnicities)?
A5: Yes, there can be differences. For instance, children may be more susceptible to the toxic effects of atropine, and a dose of 10 mg or less can be fatal.[1] Some research suggests that Caucasian children may experience more significant side effects like light sensitivity and reading difficulties with 0.05% atropine compared to Asian children.[12] Elderly patients may be more prone to side effects like constipation and difficulty urinating.[5]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects (Tachycardia, Palpitations)
-
Probable Cause: Systemic absorption of atropine leading to blockade of muscarinic receptors in the heart. This is the most common systemic side effect.[1]
-
Troubleshooting Steps:
-
Verify Dosage: Double-check all dosage calculations and the concentration of the this compound solution.
-
Refine Administration Technique (for topical application): Ensure proper punctal occlusion and drop instillation techniques are being used to minimize systemic uptake.[3]
-
Consider a Lower Dose: If the experimental design allows, reduce the administered dose. For topical applications, a lower concentration may be effective with fewer side effects.[7]
-
Monitor Vital Signs: Continuously monitor heart rate and rhythm. Be prepared for intervention if clinically significant tachycardia occurs.
-
Evaluate for Drug Interactions: Assess for concurrent administration of other drugs with anticholinergic properties (e.g., some antihistamines, antipsychotics) that could potentiate the effects of atropine.[1]
-
Issue 2: High Incidence of Dry Mouth (Xerostomia) and Blurred Vision
-
Probable Cause: These are common antimuscarinic effects resulting from the blockade of acetylcholine receptors in the salivary glands and ciliary muscles of the eye.[5]
-
Troubleshooting Steps:
-
Dose Titration: If possible, start with a lower dose and titrate upwards to find the optimal balance between the desired therapeutic effect and the side effects.
-
Route of Administration: For localized effects (e.g., in the eye), ensure a topical route is used with techniques to minimize systemic absorption.[3]
-
Symptomatic Relief (in clinical research): For dry mouth, sugarless gum or artificial saliva substitutes can be considered. For blurred vision and photophobia, sunglasses or photochromatic lenses may help.[3][6]
-
Data Collection: Quantify the severity and frequency of these side effects using standardized questionnaires to correlate them with dosage levels.
-
Issue 3: Central Nervous System (CNS) Side Effects (Dizziness, Confusion, Restlessness)
-
Probable Cause: Atropine can cross the blood-brain barrier and exert effects on the central nervous system. These side effects are more common with higher systemic doses.[10]
-
Troubleshooting Steps:
-
Immediate Dose Re-evaluation: CNS effects can be a sign of atropine toxicity. Immediately reassess the dosage and administration protocol.
-
Subject Monitoring: Closely monitor the subject's neurological status.
-
Pharmacokinetic Analysis: If feasible, collect plasma samples to determine atropine concentrations and correlate them with the observed CNS effects. The plasma half-life of atropine is typically 2 to 4 hours.[1]
-
Consider Alternative Anticholinergics: For certain research applications, other anticholinergic agents with lower CNS penetration (e.g., glycopyrrolate) might be a suitable alternative if the primary research target is peripheral. Glycopyrrolate is noted to be more potent in its anti-sialagogue effect.[1]
-
Data Presentation
Table 1: Systemic Side Effects of this compound by Administration Route and Dosage
| Administration Route | Dosage | Common Systemic Side Effects | Less Common/High-Dose Side Effects |
| Topical (Ophthalmic) | 0.01% - 0.05% | Minimal; may include mild photophobia and blurred near vision.[6][7] | Rare; systemic effects can occur with improper technique.[3] |
| 1% | Increased risk of photophobia, blurred vision, and potential for systemic absorption.[8] | Tachycardia, dry mouth, flushing if significant systemic absorption occurs.[3] | |
| Intravenous (IV) | 0.5 mg | Slight dryness of mouth, potential for initial bradycardia followed by tachycardia.[13] | |
| 1 mg | Increased dryness of mouth and thirst, tachycardia, slight pupil dilation.[13] | ||
| 2 mg | Very dry mouth, palpitations, significant pupil dilation, some blurred vision.[13] | ||
| >5 mg | Above symptoms plus speech disturbance, difficulty swallowing, headache, hot/dry skin.[13] | Hallucinations, delirium, coma with toxic doses.[1] | |
| Intramuscular (IM) | 0.06 mg/kg (canine) | Increased intraocular pressure.[14][15] | |
| 1.67 mg (human) | Cmax of ~9.6 ng/mL at ~3 minutes.[4][16] Side effect profile similar to IV. | ||
| Inhaled | 0.025 mg/kg - 0.05 mg/kg | Dose-dependent increase in heart rate, dry mouth.[17] | Higher incidence of side effects at 0.05 mg/kg.[17] |
Experimental Protocols
Protocol 1: Assessment of Systemic Side Effects Following Topical Ophthalmic Administration
-
Subject Preparation: Record baseline vital signs (heart rate, blood pressure) and administer a baseline questionnaire to assess for dry mouth, blurred vision, and other potential side effects.
-
Atropine Administration:
-
Instill one drop of the specified this compound concentration (e.g., 0.01%, 0.05%, or 1%) into the lower conjunctival sac of one or both eyes.
-
Immediately apply punctal occlusion by pressing firmly on the inner corner of the eye for 2 minutes.
-
Instruct the subject to keep their eyes closed for the duration of the occlusion.
-
-
Post-Administration Monitoring:
-
Measure heart rate and blood pressure at 15, 30, 60, and 120 minutes post-administration.
-
Administer the side effect questionnaire at 30, 60, and 120 minutes post-administration.
-
Assess pupil diameter and accommodation amplitude at set intervals (e.g., 1, 4, 8, and 24 hours) using a pupillometer and near-vision chart.[12]
-
-
Data Analysis: Compare post-administration measurements to baseline values. Analyze the frequency and severity of reported side effects for different atropine concentrations.
Protocol 2: Dose-Response Study for Intravenous this compound
-
Subject Preparation: Establish intravenous access. Record baseline electrocardiogram (ECG), heart rate, and blood pressure.
-
Dose Administration:
-
Administer a low dose of this compound (e.g., 0.25 mg) intravenously.
-
Continuously monitor ECG, heart rate, and blood pressure for 15 minutes.
-
If the target therapeutic effect (e.g., a specified increase in heart rate) is not achieved and no adverse effects are observed, administer an incremental dose (e.g., another 0.25 mg).
-
Repeat the process until the target effect is achieved or a pre-determined maximum dose is reached.
-
-
Side Effect Monitoring: Throughout the procedure, monitor for and record any signs of antimuscarinic side effects, such as dry mouth, flushing, or visual disturbances.
-
Pharmacokinetic Sampling (Optional): Draw blood samples at pre-defined time points (e.g., 2, 5, 15, 30, 60, 120 minutes) after the final dose to measure plasma atropine concentrations.
-
Data Analysis: Correlate the administered dose with the change in heart rate and the incidence and severity of side effects. If pharmacokinetic data is available, correlate plasma concentrations with physiological responses.
Visualizations
Caption: Atropine's competitive antagonism at the muscarinic receptor.
Caption: Workflow for a dose-optimization clinical research study.
Caption: Troubleshooting logic for managing systemic side effects.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Systemic side effects of atropine eye drops | Myopia Profile [myopiaprofile.com]
- 4. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Atropine in Myopia Management: A Deep Dive into Its Mechanism and Efficacy [westoncontactlens.com]
- 7. reviewofoptometry.com [reviewofoptometry.com]
- 8. How Do Atropine Eye Drops Help Control Myopia in Kids? [specialtyeye.com]
- 9. Inhaled this compound: dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the side effects of this compound? [synapse.patsnap.com]
- 11. Ophthalmic Atropine: A Typical Anticholinergic Toxidrome From an Atypical Old Culprit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reviewofmm.com [reviewofmm.com]
- 13. drugs.com [drugs.com]
- 14. science.rsu.lv [science.rsu.lv]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 17. Inhaled this compound: dose-response characteristics in adult patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Atropine Sulfate Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of atropine (B194438) sulfate (B86663) and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of atropine sulfate that I should be looking for in my HPLC analysis?
A1: The primary degradation products of this compound depend on the conditions of degradation. Under hydrolytic conditions, the main products are tropine (B42219) and tropic acid. Dehydration of atropine leads to the formation of apoatropine. Atropic acid can also be formed from tropic acid. Therefore, the key compounds to monitor are:
Q2: I am not getting good separation between atropine and its degradation products. What are the common causes and solutions?
A2: Poor resolution in the HPLC separation of atropine and its degradation products is a common issue. Here are some potential causes and troubleshooting steps:
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. A slightly acidic mobile phase is often used to ensure good peak shape for the basic atropine molecule. Ion-pair reagents were historically used but can lead to long equilibration times and poor robustness.[1][7] Modern methods often utilize reversed-phase columns with acidic mobile phases (e.g., phosphate (B84403) buffer or phosphoric acid in water/acetonitrile).[1][2][3]
-
Incorrect Column Selection: A C18 column is commonly used.[2][3][8][9][10] For better retention and separation of polar degradation products, a hydrophilic embedded RP18 column can be effective.[1]
-
Suboptimal Gradient Elution: An isocratic elution may not be sufficient to separate all degradation products with good peak shape in a reasonable time. A gradient elution program, varying the proportion of the organic solvent (e.g., acetonitrile), can significantly improve resolution.[1][2][3]
-
Column Temperature: Inconsistent column temperature can lead to shifts in retention time and affect resolution. Maintaining a constant column temperature (e.g., 25°C or 50°C) is recommended.[1][2][3][8][9]
Q3: My atropine peak is tailing. How can I improve the peak shape?
A3: Peak tailing for atropine, a basic compound, is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based column packing. Here are some solutions:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will ensure that atropine is fully protonated, which can reduce tailing.[1][9]
-
Use of Additives: Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active sites on the stationary phase and improve peak shape. However, this may affect detector performance.
-
Column Choice: Using a highly deactivated or end-capped column can minimize silanol interactions. A column with a different stationary phase, such as a cholesterol-based one, could also be considered.[7]
Q4: What are the typical forced degradation conditions used for this compound to generate its degradation products for method validation?
A4: Forced degradation studies are essential for developing a stability-indicating HPLC method. Typical stress conditions for this compound include:
-
Acidic Hydrolysis: Heating the sample in a solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Heating the sample in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treating the sample with hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures.
-
Photolytic Degradation: Exposing the sample to UV light.
These studies help to ensure that the HPLC method can separate the active pharmaceutical ingredient (API) from any potential degradation products.[9][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., air bubble in syringe, clogged injector). | Check the injector for blockages and ensure proper sample loading. Purge the injection port. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Verify that the detector lamp is on and set to the correct wavelength (typically around 210-225 nm for atropine).[8][9][10][12] | |
| Sample degradation before injection. | Prepare fresh samples and standards. Store them appropriately (e.g., refrigerated and protected from light).[13] | |
| Broad Peaks | Column contamination or aging. | Wash the column with a strong solvent. If performance does not improve, replace the column. |
| High sample concentration (overload). | Dilute the sample and re-inject. | |
| Incompatible sample solvent with the mobile phase.[14] | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[14] | |
| Baseline Noise or Drift | Air bubbles in the pump or detector. | Degas the mobile phase thoroughly. Purge the pump and detector. |
| Contaminated mobile phase or column.[14] | Use high-purity solvents and reagents. Filter the mobile phase. Wash the column. | |
| Fluctuations in pump pressure. | Check for leaks in the system. Ensure pump seals are in good condition. | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank injection after a high-concentration sample. Clean the injector and autosampler needle. |
| Contamination in the mobile phase. | Prepare fresh mobile phase using high-purity solvents. |
Experimental Protocols
Example HPLC Method for this compound and its Degradation Products
This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and requirements.[1][2][3][9]
1. Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[2][8][9]
-
Mobile Phase A: 20 mM Phosphate buffer, pH 2.5.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0-3 min: 20% B
-
3-5 min: 20% to 40% B
-
5-10 min: 40% B
-
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 20 µL.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and its available degradation product standards (tropic acid, apoatropine, atropic acid) in the mobile phase to a known concentration (e.g., 100 µg/mL).[1]
-
Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Sample Solution: Dilute the this compound drug product or sample with the mobile phase to fall within the linear range of the method.
3. System Suitability:
Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times. Key parameters to assess include:
-
Resolution: The resolution between critical peak pairs (e.g., atropine and tropic acid) should be greater than 2.0.[1]
-
Tailing Factor: The tailing factor for the atropine peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for peak area and retention time for replicate injections should be less than 2%.[11]
Quantitative Data Summary
The following tables summarize typical quantitative data from validated HPLC methods for this compound analysis.
Table 1: Linearity and Range
| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| This compound | 50 - 250 | > 0.999 | [2][3] |
| This compound | 20 - 120 | Not specified | [10] |
| This compound | 15 - 60 | Not specified | [11] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 3.9 | 13.1 | [2][3] |
| This compound | 0.019 | 0.059 | [10] |
Visualizations
This compound Degradation Pathway
The following diagram illustrates the primary degradation pathways of this compound in an aqueous solution.
Caption: Degradation pathways of this compound.
General HPLC Workflow for Atropine Analysis
This diagram outlines the typical workflow for analyzing this compound and its degradation products by HPLC.
Caption: General workflow for HPLC analysis.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling of this compound by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Determination of Atropine by HPLC - AppNote [mtc-usa.com]
- 8. abap.co.in [abap.co.in]
- 9. abap.co.in [abap.co.in]
- 10. HPLC method validation for this compound in injection form [wisdomlib.org]
- 11. ijsdr.org [ijsdr.org]
- 12. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of this compound in Pharmaceutical Ophthalmic Solution [scirp.org]
- 13. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
Troubleshooting unexpected results with atropine sulfate in neuroscience
Welcome to the technical support center for the use of Atropine (B194438) Sulfate (B86663) in neuroscience research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of atropine sulfate?
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It binds to all five subtypes of mAChRs (M1-M5) with high affinity, thereby blocking the endogenous neurotransmitter acetylcholine from binding and activating these receptors.[1] This antagonism inhibits the effects of the parasympathetic nervous system.[1]
Q2: What are the common on-target effects of this compound in a neuroscience context?
By blocking muscarinic receptors, this compound can be expected to:
-
Increase heart rate.[1]
-
Reduce secretions, such as saliva.
-
Cause pupil dilation (mydriasis).
-
Inhibit smooth muscle contractions in the gastrointestinal and respiratory tracts.[1]
-
Cross the blood-brain barrier and exert effects on the central nervous system, which can range from mild stimulation to sedation at higher doses.[1]
Q3: What are some known off-target or unexpected effects of this compound?
At high concentrations, atropine may exhibit effects that are not mediated by muscarinic receptor blockade. These can include:
-
Inhibition of GABAergic synaptic transmission: At concentrations of 10 µM to 1 mM, atropine has been shown to decrease the frequency and amplitude of inhibitory postsynaptic currents (IPSCs) mediated by GABA.[3]
-
Antagonism of 5-HT3 receptors: Atropine can act as a competitive antagonist at serotonin (B10506) 5-HT3 receptors, which could contribute to some of its central nervous system effects.[4]
-
Alterations in dopamine (B1211576) release: Some studies suggest that atropine can increase the release of dopamine in the retina.[5]
Q4: My this compound solution appears cloudy or discolored. Is it still usable?
No, you should not use a solution that is cloudy, discolored, or contains particulate matter. This compound solutions should be clear and colorless.[1][6] Changes in appearance may indicate degradation of the compound or contamination. It is recommended to prepare fresh solutions and store them properly, protected from light.[7][8]
Q5: What is paradoxical bradycardia and why does it occur with atropine?
Paradoxical bradycardia is a slowing of the heart rate that can occur at low doses of atropine.[9][10] This is thought to be due to a central vagotonic effect, where atropine blocks M1 acetylcholine receptors in the parasympathetic ganglia that control the sinoatrial node.[4] At higher doses, the peripheral M2 receptor blockade at the sinoatrial node dominates, leading to the expected increase in heart rate.[4]
Troubleshooting Guides
Electrophysiology Experiments
Issue: Noisy recording after this compound application.
| Possible Cause | Troubleshooting Step |
| Poor Grounding | Ensure all components of your rig are properly grounded. A floating ground is a common source of wide-band noise.[11] |
| Electrical Interference | Turn off unnecessary electronic devices in the vicinity. Use a Faraday cage to shield your setup from external electromagnetic interference.[11] |
| Unstable Pipette/Seal | A poor seal (<1 GΩ) can lead to a noisy recording. Ensure your cells are healthy and your pipettes are of good quality. |
| Drug Precipitation | If using a high concentration of atropine, it may precipitate in your recording solution. Ensure the drug is fully dissolved and filter the solution. |
| Non-specific Membrane Effects | At high concentrations, atropine may have direct effects on membrane properties. Try reducing the concentration to see if the noise diminishes. |
Issue: The observed effect is the opposite of the expected (e.g., inhibition instead of excitation).
| Possible Cause | Troubleshooting Step |
| Paradoxical Effect | Consider the possibility of a paradoxical effect, especially at low concentrations. Review the literature for dose-dependent paradoxical effects of atropine.[9] |
| Off-Target Effects | At higher concentrations, atropine can have off-target effects, such as potentiating GABAergic inhibition.[3] Consider using a more specific muscarinic antagonist as a control. |
| Receptor Subtype Specificity | The effect of atropine can depend on the specific muscarinic receptor subtypes present in your preparation. The expression of different subtypes can lead to varied downstream signaling. |
| Indirect Network Effects | Atropine may be affecting other neurons in the network that are synaptically connected to your recorded cell, leading to an indirect and unexpected effect. |
Microiontophoresis Experiments
Issue: Inconsistent or no drug ejection.
| Possible Cause | Troubleshooting Step |
| Pipette Clogging | The tip of the micropipette may be clogged. Ensure your this compound solution is filtered and free of particulates. Try gently applying a brief, high-current pulse to clear the tip. |
| Incorrect Current Polarity | This compound is a cation. Ensure you are using a positive ejection current. |
| High Pipette Resistance | Pipettes with very high resistance can make ejection difficult. Try using pipettes with a slightly larger tip opening. |
| Inadequate Retaining Current | If drug is leaking from the pipette before ejection, increase the retaining current (opposite polarity to ejection current). |
| Solution Composition | The ionic strength of your drug solution can affect ejection efficiency. Ensure the salt concentration is appropriate. |
Behavioral Studies
Issue: Unexpected behavioral outcomes (e.g., stereotypy, hyperactivity, or no effect).
| Possible Cause | Troubleshooting Step |
| Dose-Response Relationship | The behavioral effects of atropine are highly dose-dependent. A low dose might produce different, or even opposite, effects compared to a high dose.[12] Conduct a thorough dose-response study. |
| Environmental Factors | The environment in which the behavioral test is conducted can significantly influence the outcome. For example, stereotyped "trapping" behavior in rats can be disrupted by prior experience with the testing environment.[13] |
| Central vs. Peripheral Effects | Atropine crosses the blood-brain barrier and has central effects. To distinguish these from peripheral effects, consider using a peripherally restricted antagonist like atropine methylnitrate as a control. |
| Off-Target CNS Effects | Atropine can affect other neurotransmitter systems, such as serotonin and dopamine, which can influence behavior.[4][5] |
| Impaired Learning and Memory | Atropine is known to impair learning and memory.[3][7][14] If your behavioral task has a learning or memory component, the observed deficits may be due to cognitive impairment rather than a direct effect on the behavior being measured. |
Quantitative Data
Table 1: this compound Binding Affinities (Ki) and Potency (IC50) for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | IC50 (nM) | Species | Reference |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | Not Specified | [15] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | Not Specified | [15] |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | Not Specified | [15] |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | Not Specified | [15] |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | Not Specified | [15] |
| M1 | 9.18 (pKi) | - | Bovine (Cerebral Cortex) | [9] |
| M2 | 8.86 (pKi) | - | Rat (Salivary Gland) | [9] |
Table 2: this compound Solution Stability
| Storage Condition | Duration | Stability | Reference |
| Refrigerated (2-8 °C) | 6 months | >90% of initial concentration | [8] |
| Room Temperature (25 °C) | 4 months | <90% of initial concentration | [8] |
| 23 °C (exposed to light) | 364 days | Physically and chemically stable | [8] |
| 5 °C (protected from light) | 364 days | Physically and chemically stable | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: Dissolve the powder in the appropriate vehicle (e.g., sterile water, artificial cerebrospinal fluid). This compound is very soluble in water.[1]
-
pH Adjustment: Check the pH of the solution. This compound solutions typically have a pH between 4.5 and 6.2.[7] Adjust if necessary for your experimental conditions, but be aware that stability is higher in acidic conditions.[16]
-
Sterilization: Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[8]
Protocol 2: In Vitro Brain Slice Electrophysiology
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Baseline Recording: Obtain a stable baseline recording (e.g., whole-cell patch-clamp, field potential recording) for at least 10-15 minutes before drug application.
-
Atropine Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Ensure the drug has had sufficient time to equilibrate in the bath before recording the effect.
-
Washout: After recording the effect of atropine, switch the perfusion back to drug-free aCSF to observe washout and recovery.
-
Data Analysis: Compare the electrophysiological parameters (e.g., firing rate, synaptic currents, membrane potential) before, during, and after atropine application.
Visualizations
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of atropine on refractive development, dopamine release, and slow retinal potentials in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing for chemical terrorism: stability of injectable this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of task specificity and absence of posttraining effects of atropine on learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 9. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. plexon.com [plexon.com]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of atropine on learning and memory functions in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugfuture.com [drugfuture.com]
- 16. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Atropine Sulfate Solubility and Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of atropine (B194438) sulfate (B86663) in physiological buffer solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of atropine sulfate in common laboratory solvents?
A1: this compound is highly soluble in water and has good solubility in ethanol (B145695) and glycerol.[1] The solubility in water is significantly higher than that of atropine base.
Q2: What factors influence the solubility of this compound in aqueous solutions?
A2: The primary factors affecting this compound solubility are temperature and pH. As a salt of a weak base, its solubility increases in acidic conditions where it exists in its ionized form.[2] Solubility in aqueous solutions also generally increases with temperature.
Q3: Why is my this compound solution precipitating in my physiological buffer?
A3: Precipitation of this compound in physiological buffers, such as phosphate-buffered saline (PBS), can occur due to a few reasons:
-
pH Shift: The pH of your final solution may be too high. Atropine is more stable and soluble in acidic conditions (ideally pH 3-5).[2] The pH of standard PBS is typically around 7.4, which can lead to the conversion of the more soluble this compound to the less soluble atropine base, causing precipitation.
-
Buffer Composition: The presence of certain ions in the buffer could potentially interact with the sulfate or atropine ions, leading to the formation of less soluble complexes.
-
Concentration: The concentration of this compound may be too high for the specific buffer composition and pH.
Q4: What is the optimal pH for storing this compound solutions?
A4: The maximal stability of this compound in aqueous solutions is in the pH range of 3 to 5.[2] Hydrolysis of the ester linkage is a primary degradation pathway, and the rate of hydrolysis is minimized in this acidic pH range.
Q5: How should I store my this compound stock solutions?
A5: It is recommended to store aqueous stock solutions of this compound at 2-8°C and protected from light.[1] For short-term storage of a few days, refrigeration is suitable. For longer-term storage, consider preparing fresh solutions or aliquoting and freezing at -20°C, though stability upon freezing and thawing should be validated for your specific application. Aqueous solutions are generally not considered to be very stable, and it has been suggested that they should not be stored for more than 30 days.[2][3]
Q6: What are the main degradation products of this compound?
A6: The primary degradation of atropine occurs via hydrolysis of the ester bond, yielding tropine (B42219) and tropic acid.[4][5] Under certain conditions, dehydration can also occur, leading to the formation of apoatropine.[5][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 2500 | [1] |
| Ethanol | 200 | [1] |
| Glycerol | 400 | [1] |
Table 2: Stability of this compound Solutions under Different Conditions
| Condition | Observation | Recommendation | Reference |
| pH | Maximal stability at pH 3-5. Increased degradation at neutral and alkaline pH. | Adjust the pH of stock solutions to the acidic range if compatible with the experimental design. | [2] |
| Temperature | Increased temperature accelerates degradation. | Store solutions at 2-8°C. Avoid prolonged exposure to room temperature or higher. | [1][7] |
| Light | This compound is sensitive to light. | Store solutions in light-protecting containers (e.g., amber vials). | [8] |
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a sterile-filtered this compound stock solution suitable for use in cell culture and other in vitro assays.
Materials:
-
This compound monohydrate (powder)
-
Sterile Water for Injection (WFI) or sterile phosphate-buffered saline (PBS), pH adjusted to ~4.5 with sterile HCl if stability is a primary concern and compatible with the experiment.
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials for storage
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of the chosen sterile solvent (e.g., 0.8 mL of WFI or pH-adjusted PBS) to the tube.
-
Gently vortex or swirl the tube to dissolve the powder completely. The solution should be clear and colorless.[9]
-
-
Volume Adjustment: Once the powder is fully dissolved, add the solvent to reach the final desired volume (e.g., bring the total volume to 1 mL for a 10 mg/mL solution).
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected storage vial (e.g., an amber cryovial).[10]
-
-
Storage: Store the sterile stock solution at 2-8°C, protected from light. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles if storing at -20°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy solution or precipitate after dissolving in PBS. | The pH of the PBS (typically ~7.4) is causing the this compound to convert to the less soluble atropine base. | 1. Use a more acidic buffer if your experiment allows. 2. Prepare a concentrated stock solution in sterile water and dilute it to the final concentration in your buffer immediately before use. 3. Slightly acidify the PBS with sterile HCl before adding the this compound, ensuring the final pH is compatible with your experimental system. |
| Loss of drug activity over time. | Degradation of this compound due to improper storage conditions (pH, temperature, light exposure). | 1. Ensure the pH of your stock solution is between 3 and 5 for optimal stability. 2. Store stock solutions at 2-8°C and protected from light. 3. Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution or degradation of the compound. | 1. Use a calibrated analytical balance for weighing the powder. 2. Protect the solution from light and store it at the recommended temperature. 3. Consider verifying the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) if you suspect degradation. |
Visualizations
Atropine's Mechanism of Action: Antagonism of Muscarinic Acetylcholine (B1216132) Receptors
Atropine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), to all five subtypes of mAChRs (M1-M5). This blockade disrupts the downstream signaling cascades initiated by these G-protein coupled receptors.
Caption: Atropine competitively blocks ACh binding to M1-M5 receptors.
Experimental Workflow for Preparing this compound Solutions
This workflow outlines the key steps and decision points for preparing this compound solutions for research applications.
Caption: Workflow for preparing sterile this compound solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 55-48-1 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. medchemexpress.com [medchemexpress.com]
Atropine sulfate impurity profiling and its impact on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine (B194438) sulfate (B86663). It addresses common issues related to impurity profiling and the potential impact of these impurities on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in atropine sulfate?
A1: Common impurities in this compound can originate from the manufacturing process, degradation, or natural sources. The primary impurities include:
-
Apoatropine (B194451) (Atropamine): A dehydration product of atropine.
-
Tropic Acid: A hydrolysis degradation product.[1]
-
Atropic Acid: A degradation product formed from tropic acid.[1]
-
Noratropine (B1679849): A demethylated analog of atropine.
-
Hyoscyamine: The levorotatory isomer of atropine.
-
Scopolamine (Hyoscine): Another tropane (B1204802) alkaloid that can be present as an impurity.
Q2: Why is it crucial to consider impurities in my this compound experiments?
A2: Impurities in your this compound stock can lead to unexpected and erroneous experimental results. These impurities may possess their own pharmacological activity, which can interfere with the activity of atropine, leading to issues such as:
-
Altered binding affinity in receptor assays.
-
Unexpected physiological responses in in-vivo studies.
-
Inaccurate dose-response curves.
-
Reduced potency of the active compound.
Q3: What are the pharmacopeial limits for impurities in this compound?
A3: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in this compound to ensure its quality and safety. These limits are summarized in the table below.[2][3][4][5][6]
Data Presentation: Impurity Thresholds and Pharmacological Activity
Table 1: Pharmacopeial Limits for this compound Impurities
| Impurity | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| Apoatropine (Impurity A) | ≤ 0.2% | ≤ 1.0% |
| Noratropine (Impurity B) | ≤ 0.2% | Not specified in the provided text |
| Tropic Acid (Impurity C) | ≤ 0.2% | ≤ 7.0% |
| Atropic Acid | Not more than twice the area of the principal peak in the chromatogram obtained with reference solution (a) (0.2 per cent) | ≤ 1.0% |
| Other specified impurities (D, E, F, G, H) | ≤ 0.2% - 0.3% | Not specified in the provided text |
| Unspecified Impurities | ≤ 0.10% each | Any individual unspecified degradation product: ≤ 1.0% |
| Total Impurities | ≤ 0.5% | ≤ 7.0% |
Note: These values are subject to change and users should always refer to the latest versions of the respective pharmacopeias.
Table 2: Summary of Pharmacological Activity of Common this compound Impurities
| Impurity | Pharmacological Activity | Potential Impact on Experiments |
| Apoatropine | Anticholinergic agent.[7][8] Considered to be more toxic than atropine.[9] | May contribute to the overall anticholinergic effect, potentially leading to an overestimation of atropine's potency. Its higher toxicity could lead to unexpected adverse effects in in-vivo studies. |
| Tropic Acid | Precursor in atropine synthesis.[1] | Unlikely to have significant direct effects on muscarinic receptors, but its presence indicates degradation of the active compound. |
| Atropic Acid | The impact of atropic acid on cell viability can vary depending on the cell type and experimental conditions.[10][11][12][13] | |
| Noratropine | Muscarinic acetylcholine (B1216132) receptor antagonist, but less potent than atropine. It has reduced central nervous system penetration. | May act as a competitive antagonist, potentially reducing the observed effect of atropine, especially at higher concentrations. |
Troubleshooting Guides
Issue 1: Inconsistent results in muscarinic receptor binding assays.
-
Question: My radioligand binding assays with this compound are showing high variability and lower-than-expected affinity. What could be the cause?
-
Answer: This issue can stem from several factors related to your this compound sample and assay conditions.
-
Impurity Interference: Impurities with affinity for muscarinic receptors, such as noratropine, can compete with atropine and the radioligand, leading to inaccurate Ki values.
-
Degradation: this compound can degrade, especially in solutions with a pH outside the optimal range of 3-6.5, leading to a lower concentration of the active compound.[3]
-
Assay Conditions: Ensure your assay buffer, incubation time, and temperature are optimized for muscarinic receptor binding.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent binding assay results.
Issue 2: Unexpected physiological responses in in vivo studies.
-
Question: I am observing unexpected side effects or a reduced therapeutic effect in my animal studies using this compound. Could impurities be the cause?
-
Answer: Yes, impurities can significantly impact in-vivo outcomes.
-
Active Impurities: Pharmacologically active impurities like apoatropine and noratropine can contribute to the overall physiological effect, potentially leading to an altered or exaggerated response.
-
Toxicity: Some impurities may have higher toxicity than atropine itself, leading to unforeseen adverse events.[9]
-
Lower Potency: The presence of degradation products means the actual concentration of atropine is lower than intended, resulting in a diminished therapeutic effect.
-
Logical Relationship for Unexpected In-Vivo Results:
Caption: Logical steps to investigate unexpected in-vivo results.
Experimental Protocols
1. HPLC Method for this compound Impurity Profiling
This method is a general guideline and may require optimization for specific instrumentation and impurity profiles.
-
Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase:
-
Channel A: pH 2.50 buffer:acetonitrile (B52724) (950:50 v/v).[14]
-
Channel B: pH 2.50 buffer:acetonitrile (200:800 v/v).[14]
-
-
Flow Rate: 2.0 mL/min.[14]
-
Column Temperature: 50°C.[14]
-
Sample Temperature: 5°C.[14]
-
Detection: UV at 210 nm.[14]
-
Injection Volume: 5 µL.[15]
2. UHPLC Method for Rapid Impurity Analysis
This method offers a faster analysis time compared to traditional HPLC.[16][17]
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[16]
-
Mobile Phase:
-
Gradient:
Time (min) % Solvent A % Solvent B 0.0 95 5 5.0 50 50 6.0 5 95 | 7.0 | 95 | 5 |
-
Flow Rate: 0.55 mL/min.[17]
-
Column Temperature: 50°C.[17]
-
Detection: UV at 220 nm.[17]
-
Injection Volume: 1.0 µL.[17]
Experimental Workflow for Impurity Analysis:
Caption: General workflow for HPLC/UHPLC-based impurity analysis.
3. Muscarinic Receptor Binding Assay
This is a competitive binding assay to determine the affinity of atropine and its impurities for muscarinic receptors.
-
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype.
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
This compound and impurity standards.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of this compound and impurity standards.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and the test compound (atropine or impurity) or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Signaling Pathway: Atropine's Antagonism at the Muscarinic Receptor
Atropine is a competitive antagonist of acetylcholine at muscarinic receptors. By blocking these receptors, it inhibits the downstream signaling cascade initiated by acetylcholine.
Caption: Simplified signaling pathway of atropine's antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. drugfuture.com [drugfuture.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. drugfuture.com [drugfuture.com]
- 5. uspnf.com [uspnf.com]
- 6. This compound [doi.usp.org]
- 7. CAS 500-55-0: Apoatropine | CymitQuimica [cymitquimica.com]
- 8. Apoatropine [drugfuture.com]
- 9. Apoatropine - Wikipedia [en.wikipedia.org]
- 10. Acidic pH derived from cancer cells as a double‐edged knife modulates wound healing through DNA repair genes and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abap.co.in [abap.co.in]
- 15. trungtamthuoc.com [trungtamthuoc.com]
- 16. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 17. scirp.org [scirp.org]
How to mitigate atropine sulfate-induced dryness of secretions in lab animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of atropine (B194438) sulfate (B86663) in laboratory animals, particularly the dryness of secretions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which atropine sulfate causes dryness of secretions?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[1] In salivary and bronchial glands, acetylcholine stimulates secretions primarily through M1 and M3 muscarinic receptors. By blocking these receptors, atropine inhibits the action of acetylcholine, leading to a reduction in salivary and respiratory secretions.[2][3]
Q2: We are observing excessive oral dryness in our rats treated with this compound. What are our options to mitigate this?
A2: You have several options to mitigate atropine-induced xerostomia (dry mouth):
-
Administer a Sialogogue: A muscarinic agonist like pilocarpine (B147212) can be used to counteract the effects of atropine and stimulate salivary secretion.[4][5][6] Careful dose-finding studies are necessary to balance the desired effects.
-
Use an Alternative Anticholinergic: Consider using glycopyrrolate (B1671915) as an alternative to atropine. Glycopyrrolate is a potent antisialagogue that has a more selective action on peripheral muscarinic receptors and is less likely to cause central nervous system side effects.[3][7][8][9]
-
Provide Supportive Care: Ensure animals have easy access to drinking water. For respiratory dryness, nebulized isotonic saline can help hydrate (B1144303) the airways.[10][11]
Q3: Is glycopyrrolate a better option than atropine for reducing secretions with fewer side effects?
A3: Glycopyrrolate is often considered a favorable alternative. It is approximately twice as potent as atropine in its antisialagogue effect and has a longer duration of action.[2][9] As a quaternary ammonium (B1175870) compound, it does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects.[3][9] Additionally, it is reported to cause less tachycardia compared to atropine.[12]
Q4: Can I use a reversal agent like neostigmine (B1678181) to specifically counteract the dryness of secretions?
A4: While neostigmine, an acetylcholinesterase inhibitor, can reverse the effects of atropine by increasing the availability of acetylcholine at the neuromuscular junction, its use solely to counteract dry mouth is not standard practice. Co-administration of neostigmine with an anticholinergic is typically done to prevent the muscarinic side effects of neostigmine itself, such as bradycardia and increased secretions, when reversing neuromuscular blockade. Using it to reverse atropine's drying effect would require careful titration to avoid excessive systemic cholinergic side effects.
Q5: What are the typical signs of excessive secretion dryness to watch for in our lab animals?
A5: Key signs include:
-
Oral Cavity: Thick, tacky saliva; dry mucous membranes; difficulty swallowing (dysphagia); and in rodents, you may observe grooming difficulties.
-
Respiratory System: Labored breathing, audible respiratory sounds, or accumulation of thick mucus in the airways.
-
General: Reduced food and water intake, weight loss, and potential dehydration.
Troubleshooting Guides
Issue 1: Severe Xerostomia (Dry Mouth) Observed in Rodents
Symptoms: Animals exhibit excessive chewing motions, pawing at the mouth, difficulty consuming dry food pellets, and have visibly dry oral mucosa.
Possible Causes:
-
High dose of this compound.
-
Individual animal sensitivity.
-
Inadequate access to hydration.
Troubleshooting Steps:
-
Re-evaluate Atropine Dosage:
-
Consult dose-response curves if available.
-
Consider reducing the this compound dose to the minimum effective level for your experimental endpoint.
-
-
Pharmacological Intervention (Pilocarpine Administration):
-
Administer a low dose of pilocarpine hydrochloride to stimulate salivation. In rats, a dose range of 0.1-0.8 mg/kg (intraperitoneal) has been shown to be effective.[4]
-
Caution: Monitor for potential systemic cholinergic side effects such as excessive salivation, lacrimation, urination, and defecation.
-
-
Switch to an Alternative Anticholinergic:
-
Replace atropine with glycopyrrolate. Glycopyrrolate is a more potent antisialagogue, so the dose should be adjusted accordingly (see Table 1).
-
-
Supportive Care:
-
Provide softened food mash or gel-based hydration to facilitate intake.
-
Ensure constant and easy access to fresh drinking water.
-
Issue 2: Thickened Respiratory Secretions and Respiratory Distress
Symptoms: Animals show signs of labored breathing, rattling respiratory sounds, and potential cyanosis in severe cases.
Possible Causes:
-
Atropine-induced reduction and thickening of bronchial secretions.
-
Pre-existing respiratory conditions exacerbated by atropine.
Troubleshooting Steps:
-
Immediate Supportive Care:
-
Administer nebulized 0.9% isotonic saline to help hydrate and loosen respiratory secretions. A typical session may last 20-40 minutes and can be repeated as needed.[11]
-
-
Pharmacological Intervention:
-
Consider switching from atropine to glycopyrrolate for future experiments, as it may have a more favorable profile on respiratory secretions.
-
-
Environmental Controls:
-
Maintain optimal humidity in the animal housing environment.
-
-
Veterinary Consultation:
-
If respiratory distress is severe or persistent, consult with a laboratory animal veterinarian immediately.
-
Data Presentation
Table 1: Comparative Potency of Atropine and Glycopyrrolate as Antisialagogues
| Feature | Atropine | Glycopyrrolate | Reference |
| Relative Potency | 1x | ~2-6x more potent than atropine | [2][7][8][9] |
| Typical Dose (Dogs) | 0.02 - 0.04 mg/kg | 0.005 - 0.01 mg/kg | [2][13] |
| Typical Dose (Rats) | 0.05 mg/kg | 0.5 mg/kg | [14][15] |
| Blood-Brain Barrier | Crosses | Does not readily cross | [3][9] |
| Effect on Heart Rate | Can cause significant tachycardia | Less prone to causing tachycardia | [12] |
Table 2: Sialogogue Dosing for Reversal of Atropine-Induced Xerostomia
| Agent | Animal Model | Effective Dose Range | Route of Administration | Reference |
| Pilocarpine HCl | Rat | 0.1 - 0.8 mg/kg | Intraperitoneal (i.p.) | [4] |
| Pilocarpine HCl | Rat | 5 mg/kg (for 5 months) | Oral | [5] |
Experimental Protocols
Protocol 1: Sialometry in Rats to Quantify Atropine-Induced Hyposalivation and Mitigation by Pilocarpine
Objective: To measure the effect of atropine on salivary flow and assess the efficacy of pilocarpine in reversing this effect.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (e.g., 0.5 mg/mL in sterile saline)
-
Pilocarpine hydrochloride solution (e.g., 1 mg/mL in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pre-weighed cotton balls or swabs
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Fast the rats for 2 hours prior to the experiment but allow free access to water.
-
Anesthetize the rat with an appropriate anesthetic regimen.
-
-
Baseline Saliva Collection:
-
Carefully place a pre-weighed cotton ball in the animal's mouth for a fixed period (e.g., 5 minutes).
-
Remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5 mg/kg, i.p.).
-
Wait for the drug to take effect (e.g., 15-20 minutes).
-
-
Post-Atropine Saliva Collection:
-
Repeat the saliva collection procedure as described in step 2.
-
-
Mitigation Agent Administration:
-
Administer pilocarpine hydrochloride (e.g., 0.5 mg/kg, i.p.).
-
Wait for the drug to take effect (e.g., 10-15 minutes).
-
-
Post-Pilocarpine Saliva Collection:
-
Repeat the saliva collection procedure as described in step 2.
-
-
Data Analysis:
-
Calculate the salivary flow rate (mg/min) for each condition.
-
Compare the flow rates between baseline, post-atropine, and post-pilocarpine conditions using appropriate statistical tests.
-
Protocol 2: Evaluation of Nebulized Saline for Thickened Respiratory Secretions
Objective: To assess the effectiveness of nebulized isotonic saline in improving respiratory parameters in animals with atropine-induced thickened secretions.
Materials:
-
Laboratory animals (e.g., rabbits or dogs)
-
This compound
-
Veterinary nebulizer with a face mask or endotracheal tube adapter
-
Sterile 0.9% saline solution
-
Pulse oximeter
-
Stethoscope
Procedure:
-
Baseline Assessment:
-
Record baseline respiratory rate, heart rate, and oxygen saturation (SpO2) using a pulse oximeter.
-
Auscultate the lungs with a stethoscope to assess for abnormal breath sounds.
-
-
Atropine Administration:
-
Administer this compound at the desired dose and route.
-
Monitor the animal for the development of thickened respiratory secretions and any associated respiratory distress.
-
-
Nebulization:
-
Once signs of respiratory secretion thickening are observed, place the nebulizer mask over the animal's snout or connect it to the endotracheal tube.
-
Nebulize 3-5 mL of sterile 0.9% saline for 15-20 minutes.
-
-
Post-Nebulization Assessment:
-
Immediately after nebulization and at regular intervals (e.g., 15, 30, and 60 minutes), repeat the assessments from step 1.
-
-
Data Analysis:
-
Compare the pre- and post-nebulization respiratory parameters to determine the effectiveness of the treatment.
-
Visualizations
Caption: Atropine's mechanism of action on salivary secretion.
Caption: Troubleshooting workflow for atropine-induced dryness.
References
- 1. Anticholinergics | Veterian Key [veteriankey.com]
- 2. researchgate.net [researchgate.net]
- 3. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 4. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pilocarpine-induced salivary fluid secretion in the perfused submandibular gland of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. researchgate.net [researchgate.net]
- 11. veterinaryscijournal.com [veterinaryscijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Adjusting atropine sulfate dose for different animal strains or species
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dose adjustment of atropine (B194438) sulfate (B86663) in different animal strains and species.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended dose of atropine sulfate for pre-anesthesia in common laboratory animals?
A1: As a pre-anesthetic agent, this compound is administered to reduce salivary and bronchial secretions and to prevent bradycardia. Recommended dosages vary by species. For mice, a subcutaneous (SC) dose of 0.04–0.10 mg/kg is common.[1] In rats, a similar SC dose of 0.05 mg/kg is often used.[2] For small animals like dogs and cats, the typical dose range is 0.01–0.04 mg/kg via intravenous (IV), intramuscular (IM), or subcutaneous (SC) routes.[3]
Q2: Are there significant differences in this compound dosage between different strains of the same species?
A2: Yes, metabolic and physiological differences between strains can influence the required dosage. For instance, rats possess serum atropine esterase, an enzyme that rapidly hydrolyzes atropine, which may necessitate dose adjustments depending on the strain and experimental goals.[4] While specific guidelines for every strain are not always available, it is crucial to consider potential strain-specific sensitivities. For example, a study on different mouse strains (Swiss, CD-1, BalbC, and C57Bl6) used atropine as part of an anesthetic cocktail, highlighting that hemodynamic responses to anesthesia can be strain-dependent.[5] Therefore, it is recommended to start with the lower end of the dosage range for a given species and titrate to effect when working with a new strain.
Q3: How should this compound be administered as an antidote for organophosphate poisoning?
A3: this compound is a critical antidote for organophosphate poisoning, and the dosage is typically higher than for pre-anesthetic use. In rats, a dose of up to 10 mg/kg (SQ, IM, or IV) may be given every 20 minutes until muscarinic signs disappear.[4] For dogs and cats, the dosage can be up to 0.5 mg/kg.
Q4: What are the common adverse effects of this compound in laboratory animals, and how can they be managed?
A4: Common adverse effects are extensions of atropine's anticholinergic properties and include dry mouth, tachycardia (increased heart rate), mydriasis (pupil dilation), and constipation.[4] In cases of excessive tachycardia, it is important to ensure the animal is not under too light a plane of anesthesia, as this can contribute to an elevated heart rate. Reducing the dose or discontinuing administration is the primary management strategy. Monitoring core body temperature is also important, as atropine can interfere with thermoregulation.
Troubleshooting Guide
Issue: Paradoxical Bradycardia Observed After Atropine Administration
-
Symptom: A transient decrease in heart rate immediately following the administration of this compound, particularly at lower doses.
-
Cause: This effect is thought to be due to a central vagal stimulatory effect of atropine at lower concentrations before it exerts its peripheral antimuscarinic action on the heart.
-
Solution:
-
Confirm the Dose: Ensure the correct dose was administered. Paradoxical bradycardia is more common with lower doses.
-
Monitor: The effect is usually transient. Continue to monitor the animal's heart rate, as it should increase shortly after the initial drop.
-
Adjust Dose for Future Experiments: If this is a recurring issue, consider starting with a slightly higher dose within the recommended range for the species and application.
-
Issue: Inadequate Mydriasis for Ophthalmic Examination
-
Symptom: Insufficient pupil dilation after topical administration of this compound eye drops.
-
Cause: This could be due to insufficient drug concentration, improper administration technique, or individual animal variation.
-
Solution:
-
Verify Drug Concentration and Administration: Ensure the this compound solution is of the correct concentration (e.g., 1% for rabbits) and that a sufficient volume was instilled into the conjunctival sac.[6]
-
Allow Sufficient Time: Mydriasis can take time to develop fully. For rabbits, significant pupil dilation is observed from 15 minutes up to 12 hours after administration.[6]
-
Consider Alternative Mydriatics: If atropine consistently fails to produce the desired effect, other mydriatic agents like tropicamide (B1683271) may be considered, which also effectively induces mydriasis in rabbits.[6]
-
Issue: Excessive Tachycardia During Anesthesia
-
Symptom: A sustained and significantly elevated heart rate after atropine administration during a surgical procedure.
-
Cause: This can be a direct effect of atropine, but it can also be exacerbated by other factors such as a light plane of anesthesia, pain, or hypercapnia.
-
Solution:
-
Assess Anesthetic Depth: Ensure the animal is at an appropriate anesthetic depth. A heart rate increase can be an early sign of the animal becoming too light.
-
Evaluate Physiological Parameters: Check for other signs of distress, such as changes in blood pressure or respiratory rate, and ensure adequate ventilation.
-
Rule out Other Causes: In some cases, arrhythmias can occur, especially if certain anesthetic agents like halothane (B1672932) are used concurrently with atropine, suggesting other arrhythmogenic factors may be present.[7]
-
Consider Beta-Blockers (with caution): In severe and persistent cases, a beta-blocker may be used to control the heart rate, but this should be done with extreme caution and under veterinary guidance, as it can have significant cardiovascular side effects.[8]
-
Quantitative Data
Table 1: Recommended this compound Dosages for Various Species and Indications
| Species | Indication | Dosage Range (mg/kg) | Route of Administration |
| Mouse | Pre-anesthesia | 0.04 - 0.10 | SC |
| Rat | Pre-anesthesia | 0.05 | SC |
| Rat | Organophosphate Poisoning | Up to 10 (repeat as needed) | SQ, IM, IV |
| Rabbit | Mydriasis (topical) | 1% solution | Topical (eye drops) |
| Dog | Pre-anesthesia/Bradycardia | 0.01 - 0.04 | IV, IM, SC |
| Dog | Organophosphate Poisoning | Up to 0.5 | IV, IM, SC |
| Cat | Pre-anesthesia/Bradycardia | 0.01 - 0.04 | IV, IM, SC |
| Cat | Organophosphate Poisoning | Up to 0.5 | IV, IM, SC |
Table 2: LD50 of this compound in Different Animal Species
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 500 |
| Rat | Intraperitoneal | 280 |
| Rat | Subcutaneous | 250 |
| Rat | Intravenous | 73 |
| Mouse | Oral | 75 |
| Rabbit | Oral | 600 |
| Guinea Pig | Oral | 1,100 |
Data compiled from multiple sources.[9][10][11][12]
Experimental Protocols
Protocol 1: Pre-anesthetic Administration of this compound in Rats
-
Animal Preparation: Acclimate male Sprague-Dawley rats (200-250 g) to the housing facility for at least one week before the experiment.
-
Atropine Solution Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline to a final concentration of 0.5 mg/mL.
-
Administration: Administer this compound at a dose of 0.05 mg/kg via subcutaneous (SC) injection approximately 15-20 minutes before the induction of anesthesia with agents like ketamine/xylazine.[13]
-
Monitoring: Monitor the rat for the absence of excessive salivation and a stable heart rate prior to and during the anesthetic procedure.
Protocol 2: Treatment of Organophosphate Poisoning with this compound in a Feline Model
This protocol is based on a case report of a cat with suspected organophosphate toxicity and should be adapted and performed under veterinary supervision.[14][15][16]
-
Initial Stabilization: Establish intravenous access and begin fluid therapy.
-
Initial Atropine Bolus: Administer an initial IV bolus of this compound at a dose of 0.05 mg/kg.
-
Continuous Rate Infusion (CRI): If muscarinic signs (e.g., bradycardia, salivation, miosis) persist or recur, initiate a CRI of this compound.
-
Start the CRI at a rate of 0.02 mg/kg/hour.
-
Titrate the infusion rate up to a maximum of 0.1 mg/kg/hour based on the clinical response (resolution of bradycardia and other muscarinic signs).
-
-
Monitoring: Continuously monitor heart rate, respiratory rate, and mentation. Also, monitor for signs of atropine toxicity, such as excessive tachycardia, mydriasis, and agitation.
-
Weaning: Once the clinical signs have resolved and the animal is stable, gradually wean the atropine CRI over several hours.
Visualizations
Caption: Atropine's mechanism of action on muscarinic acetylcholine receptor signaling pathways.
Caption: Troubleshooting workflow for this compound administration in animal experiments.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. This compound – Rat Guide [ratguide.com]
- 5. Hemodynamics of anesthetized ventilated mouse models: aspects of anesthetics, fluid support, and strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preanaesthetic use of atropine in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the sympathetic nervous system in atropine-induced tachycardia in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. zoro.com [zoro.com]
- 12. msd.com [msd.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing atropine sulfate solution degradation during long-term experiments
Technical Support Center: Atropine (B194438) Sulfate (B86663) Solution Stability
Welcome to the technical support center for the handling and storage of atropine sulfate solutions. This guide is designed for researchers, scientists, and drug development professionals to help prevent degradation during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: this compound primarily degrades through two main pathways:
-
Hydrolysis: Under acidic conditions, the ester bond in atropine is hydrolyzed, breaking it down into tropine (B42219) and tropic acid.[1][2][3]
-
Dehydration: In neutral to basic conditions, atropine can undergo dehydration to form apoatropine (B194451) (also known as atropamine). Apoatropine can then further hydrolyze to tropine and atropic acid or form dimers like belladonine.[2][4] Apoatropine is often considered the main degradation product.[2][4]
Q2: What are the major degradation products of this compound?
A2: The main degradation products that should be monitored are tropic acid, atropic acid, and apoatropine.[4][5][6] Other related substances of natural origin that might be present include noratropine, 6-hydroxyhyoscyamine, 7-hydroxyhyoscyamine, hyoscine, and littorine.[4][5]
Q3: What is the optimal pH for this compound solution stability?
A3: this compound solutions are most stable in an acidic pH range.[7][8] The pH of minimum hydrolysis varies with temperature but is generally between pH 3 and 4.[3][9] Commercial formulations are often buffered to a pH between 3.0 and 6.5.[10] As the pH becomes neutral or basic, the rate of degradation, particularly hydrolysis, increases significantly.[7][8]
Q4: How does temperature affect the stability of this compound solutions?
A4: Higher temperatures accelerate the degradation of this compound.[3][10] For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended to enhance stability.[11][12][13] Some studies have shown good stability for extended periods when stored at 5°C.[12][14] While solutions can be stable at room temperature (20-25°C) for shorter durations, refrigeration is preferable for long-term experiments.[11][13] Freezing should be avoided.[12][15]
Q5: Should I protect my this compound solution from light?
A5: Yes, it is recommended to protect this compound solutions from light.[10][13] While some studies suggest it is not highly susceptible to light-induced degradation, protection from light is a standard precaution for maintaining the stability of pharmaceutical solutions.[12] Using amber or opaque containers is a good practice.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage conditions. | 1. Verify the pH of your solution. Adjust to a range of 3.0-4.5 if necessary, using an appropriate buffer system. 2. Ensure the solution is stored at the recommended temperature (2-8°C).[11][12][13] 3. Protect the solution from light by using amber vials or covering the container.[10][13] 4. Perform a stability analysis using a suitable method like HPLC to quantify the atropine concentration and its degradation products.[4][16] |
| Visible particulates or discoloration in the solution. | Chemical degradation or microbial contamination. | 1. Discard the solution immediately. Do not use if particulates or discoloration are observed. 2. Prepare a fresh solution using sterile techniques and high-purity water and reagents. 3. Consider filtering the solution through a 0.22 µm filter into a sterile container. 4. For long-term studies, consider including a preservative like benzalkonium chloride (0.01%), if compatible with your experimental design.[17] |
| pH of the solution has shifted over time. | Interaction with container material or exposure to atmospheric CO2. | 1. Use high-quality, inert containers such as Type I borosilicate glass or polypropylene (B1209903) syringes.[10][12][18] 2. Ensure containers are tightly sealed to minimize exposure to air.[10] 3. Incorporate a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a stable acidic pH. |
Data on this compound Stability
The following tables summarize stability data from various studies.
Table 1: Stability of this compound in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Duration | Initial Concentration Retained | Reference |
| 1 mg/mL | 4-8°C | 72 hours | 96.5% - 103.4% | [13] |
| 1 mg/mL | 20-25°C | 72 hours | 98.7% - 100.2% | [13] |
| 1 mg/mL | 32-36°C | 72 hours | 98.3% - 102.8% | [13] |
| 2 mg/mL | 5°C (protected from light) | 364 days | >93% | [12] |
| 2 mg/mL | 23°C (exposed to light) | 364 days | >93% | [12] |
Table 2: Stability of Diluted this compound Eye Drops
| Concentration | Storage Temperature | Duration | Initial Concentration Retained | Reference |
| 0.1 - 5.0 mg/mL | 5°C | 6 months | >97% | [14] |
| 0.1 - 5.0 mg/mL | 25°C | 6 months | >97% | [14] |
| 0.01% | 2-8°C | 6 months | 90% - 110% | [11] |
| 0.01% | 25°C | 4 months | <90% | [11] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound and Degradation Products
This protocol is adapted from methods described for the analysis of this compound and its primary degradation products.[4][19][20]
-
Objective: To quantify the concentration of this compound and its degradation products (tropic acid, atropic acid, apoatropine).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Materials:
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or sodium phosphate for buffer preparation
-
This compound reference standard
-
Reference standards for tropic acid, atropic acid, and apoatropine
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an acidic phosphate buffer (e.g., 20mM sodium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. A common starting ratio is 80:20 (buffer:acetonitrile).[4]
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound and each degradation product reference standard in the mobile phase to create individual stock solutions.
-
Prepare a mixed standard solution by diluting the stock solutions to known concentrations within the expected linear range of the assay.
-
-
Sample Preparation: Dilute the experimental this compound solution with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.[4]
-
Elution: An isocratic elution can be used, or a gradient elution (e.g., increasing the percentage of acetonitrile over time) may be necessary to achieve baseline separation of all compounds.[4]
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times for each compound and to generate a calibration curve.
-
Inject the prepared experimental samples.
-
Identify and quantify the peaks in the sample chromatograms by comparing them to the retention times and calibration curves of the standards.
-
-
Visualizations
Caption: this compound degradation pathways under different pH conditions.
Caption: Workflow for maintaining and monitoring atropine solution stability.
References
- 1. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Impurity profiling of this compound by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 8. reviewofmm.com [reviewofmm.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. The analysis of atropine sulphate and its degradation products by reversed-phase high pressure liquid chromatography [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Atropine Sulfate vs. Scopolamine: A Comparative Analysis for Central Muscarinic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Archetypal Anticholinergic Agents
Atropine (B194438) sulfate (B86663) and scopolamine (B1681570) are prototypical non-selective muscarinic acetylcholine (B1216132) receptor antagonists that have been instrumental in pharmacological research for decades. Both competitively inhibit the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5), thereby blocking parasympathetic nerve effects. While structurally similar, subtle differences in their chemical makeup lead to distinct pharmacokinetic and pharmacodynamic profiles, particularly concerning their effects on the central nervous system (CNS). This guide provides a detailed comparison of their performance in blocking central muscarinic receptors, supported by experimental data and detailed methodologies.
Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a crucial determinant of its potency. Both atropine and scopolamine are high-affinity antagonists across all five muscarinic receptor subtypes, indicating their non-selective nature. The following table summarizes their binding affinities (Ki in nM) for human muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 0.92 - 2[1] | 1.9[1] | 1.1[1] | 1.1[1] | 2.0[1] |
| Scopolamine | ~1.1[1] | ~1.9[1] | ~1.3[1] | ~1.0[1] | ~2.0[1] |
As the data indicates, both compounds exhibit nanomolar affinity for all M1-M5 receptors, with only minor variations in affinity between the subtypes. This lack of selectivity is a defining characteristic of both atropine and scopolamine.
Central Nervous System Effects and Blood-Brain Barrier Permeability
A key differentiator between atropine and scopolamine lies in their ability to cross the blood-brain barrier (BBB) and exert effects on the CNS. Scopolamine, due to its chemical structure, penetrates the BBB more readily than atropine.[2] This enhanced CNS penetration correlates with more pronounced central effects.
Studies in rats have shown that while both atropine and scopolamine have similar bioavailability, brain concentrations of scopolamine are significantly higher.[2][3] This difference in CNS exposure is believed to underlie the more potent central anticholinergic effects observed with scopolamine, such as sedation, amnesia, and cognitive impairment, which are often utilized in preclinical research models.[4] Atropine can also produce central effects, but typically at higher doses.[5]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[6]
Off-Target Effects
While both atropine and scopolamine are primarily known for their muscarinic receptor antagonism, they can also interact with other receptors at higher concentrations. Notably, both compounds have been shown to be competitive antagonists at 5-HT3 receptors with micromolar affinities.[4][7]
| Compound | 5-HT3 Receptor IC50 (µM) | 5-HT3 Receptor Ki (µM) |
| Atropine | 1.74[7] | 7.94[7] |
| Scopolamine | 2.09[7] | 4.90 - 6.76[7] |
These off-target effects should be considered when designing experiments, especially those employing high concentrations of these antagonists.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Test compounds: Atropine sulfate or scopolamine.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: e.g., 1 µM unlabeled atropine.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]NMS (at a concentration near its Kd), and either the test compound, buffer for total binding, or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Analytical system for acetylcholine measurement (e.g., HPLC with electrochemical detection or mass spectrometry).[8]
Procedure:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant the microdialysis probe into the desired brain region (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer this compound or scopolamine (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of acetylcholine in the samples.
-
Express the results as a percentage of the baseline acetylcholine levels.
Conclusion
Both this compound and scopolamine are potent, non-selective antagonists of central muscarinic receptors. The primary distinction between them lies in scopolamine's greater ability to penetrate the blood-brain barrier, leading to more pronounced central nervous system effects. This makes scopolamine a more suitable agent for studies requiring robust central muscarinic blockade. However, researchers should be mindful of their shared lack of receptor subtype selectivity and potential off-target effects at higher concentrations. The choice between these two compounds should be guided by the specific requirements of the experimental design, with careful consideration of the desired level of central versus peripheral blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Atropine Sulfate vs. Glycopyrrolate for Peripheral Cholinergic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atropine (B194438) sulfate (B86663) and glycopyrrolate (B1671915), two commonly used anticholinergic agents for achieving peripheral cholinergic blockade. The following sections detail their mechanisms of action, comparative efficacy, and side effect profiles, supported by experimental data.
Introduction
Atropine sulfate, a tertiary amine, and glycopyrrolate, a quaternary ammonium (B1175870) compound, are both competitive antagonists of acetylcholine (B1216132) at muscarinic receptors. Their primary therapeutic effects in this context include reducing glandular secretions, increasing heart rate, and decreasing intestinal motility. While both drugs achieve these effects, their differing chemical structures lead to significant variations in their pharmacokinetic and pharmacodynamic profiles, influencing their clinical applications and side-effect profiles.
Mechanism of Action: Muscarinic Receptor Blockade
Both atropine and glycopyrrolate exert their effects by blocking the action of acetylcholine at muscarinic receptors. These G protein-coupled receptors are found in various peripheral tissues, including salivary glands, sweat glands, heart, and smooth muscle of the gastrointestinal and urinary tracts. There are five subtypes of muscarinic receptors (M1-M5), and their activation triggers distinct signaling pathways.
Atropine, being a non-selective antagonist, blocks all subtypes of muscarinic receptors. Glycopyrrolate also acts as a non-selective muscarinic antagonist. The blockade of M2 receptors in the heart leads to an increased heart rate, while antagonism of M3 receptors in exocrine glands and smooth muscle results in reduced secretions and relaxation, respectively.
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the general signaling pathways initiated by acetylcholine binding to muscarinic receptors (M2 and M3), which are subsequently blocked by atropine and glycopyrrolate.
Caption: Muscarinic receptor signaling and points of antagonist action.
Comparative Data
The following tables summarize quantitative data from various studies comparing the performance of this compound and glycopyrrolate.
Table 1: Pharmacokinetic and Potency Comparison
| Parameter | This compound | Glycopyrrolate | Reference(s) |
| Chemical Structure | Tertiary Amine | Quaternary Ammonium | [1] |
| Blood-Brain Barrier Penetration | Crosses readily | Poorly penetrates | [1] |
| Onset of Action (IV) | 30-60 seconds | 1-2 minutes | [2] |
| Duration of Action | 15-30 minutes | 2-4 hours | [2] |
| Relative Potency (Antisialagogue) | 1 | 5-6x more potent | [3] |
| Relative Potency (Vagolytic) | 1 | ~2x more potent | [1] |
Table 2: Clinical Efficacy in Anesthetic Practice
| Outcome | This compound | Glycopyrrolate | Reference(s) |
| Incidence of Bradycardia (with Neostigmine) | Higher incidence | Lower incidence | [1] |
| Incidence of Tachycardia | More pronounced and erratic increase in heart rate | Less dramatic and more stable heart rate | [2] |
| Incidence of Arrhythmias | 34% - 35% | 10% | [1][4] |
| Control of Oral Secretions | Less effective | More effective and prolonged | [1][3] |
| Effect on Gastric pH | No significant change | Tendency for higher pH (>2.5) | [1] |
Table 3: Side Effect Profile
| Side Effect | This compound | Glycopyrrolate | Reference(s) |
| Central Nervous System Effects (e.g., confusion, delirium) | More common due to BBB penetration | Rare | [1] |
| Dry Mouth | Significant | Significant, potentially higher incidence | [2] |
| Flushing | More common | Less common | |
| Blurred Vision | Can occur | Can occur | |
| Urinary Retention | Can occur | Can occur |
Experimental Protocols
This section outlines a generalized methodology for a clinical trial comparing the effects of this compound and glycopyrrolate when used as premedication in anesthesia.
Generalized Experimental Workflow for Comparing Anticholinergic Agents
Caption: Generalized workflow for a comparative clinical trial.
1. Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.
2. Patient Population:
-
Inclusion Criteria: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.
-
Exclusion Criteria: Patients with pre-existing cardiac conditions (e.g., arrhythmias, heart block), glaucoma, prostatic hypertrophy, or known hypersensitivity to anticholinergic drugs.
3. Randomization and Blinding: Patients are randomly assigned to one of two groups:
-
Group A: Receives intravenous this compound (e.g., 0.01 mg/kg).
-
Group G: Receives intravenous glycopyrrolate (e.g., 0.005 mg/kg).
The study drugs are prepared in identical syringes by a pharmacist not involved in patient care to ensure blinding of both the patient and the attending anesthesiologist.
4. Anesthetic Procedure:
-
Standardized premedication (e.g., midazolam) is administered.
-
Upon arrival in the operating room, baseline measurements of heart rate, blood pressure, and oxygen saturation are recorded.
-
The study drug (atropine or glycopyrrolate) is administered intravenously.
-
Anesthesia is induced with a standard intravenous agent (e.g., propofol) and maintained with an inhalational agent (e.g., sevoflurane).
-
Neuromuscular blockade is achieved with a non-depolarizing muscle relaxant (e.g., rocuronium).
-
At the end of the procedure, residual neuromuscular blockade is reversed with a cholinesterase inhibitor (e.g., neostigmine) in combination with the assigned anticholinergic agent.[1]
5. Data Collection:
-
Primary Outcome Measures:
-
Heart rate and rhythm are continuously monitored and recorded at specific time points (e.g., baseline, 1, 2, 5, 10, and 15 minutes after drug administration).
-
Incidence of arrhythmias (e.g., bradycardia, tachycardia, nodal rhythms) is recorded.
-
-
Secondary Outcome Measures:
-
Arterial blood pressure is recorded at regular intervals.
-
The quality of the surgical field in terms of secretions is assessed by the surgeon using a rating scale (e.g., 1=dry, 2=moist, 3=wet).
-
The volume of oropharyngeal secretions collected by suctioning can be measured.[1]
-
The incidence of postoperative side effects (e.g., dry mouth, blurred vision, nausea, vomiting) is recorded.
-
6. Statistical Analysis:
-
Continuous variables (e.g., heart rate, blood pressure) are compared between the two groups using an independent samples t-test or Mann-Whitney U test.
-
Categorical variables (e.g., incidence of arrhythmias, side effects) are compared using the chi-squared test or Fisher's exact test.
-
A p-value of <0.05 is considered statistically significant.
Conclusion
Glycopyrrolate and this compound are both effective in producing peripheral cholinergic blockade. However, their distinct pharmacological profiles make them suitable for different clinical scenarios.
-
Glycopyrrolate is often preferred when cardiovascular stability is a priority due to its less pronounced and more stable effect on heart rate and lower incidence of arrhythmias.[1] Its potent and prolonged antisialagogue effect also makes it a good choice for procedures where a dry surgical field is crucial.[3] The lack of central nervous system effects is a significant advantage, particularly in elderly or susceptible patients.
-
This compound may be favored in situations requiring a rapid onset of action, such as the treatment of acute bradycardia. Its ability to cross the blood-brain barrier can be a disadvantage due to the risk of central anticholinergic syndrome, but it also makes it useful for treating certain types of poisoning where central effects are desired.
The choice between atropine and glycopyrrolate should be based on the specific clinical context, considering the patient's underlying medical conditions and the desired therapeutic outcomes.
References
- 1. A comparison of atropine and glycopyrrolate in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atropine and glycopyrronium premedication. A comparison of the effects on cardiac rate and rhythm during induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Atropine Sulfate on Isolated Smooth Muscle Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of atropine (B194438) sulfate's performance with other muscarinic receptor antagonists in isolated smooth muscle preparations. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Comparative Efficacy of Muscarinic Antagonists
Atropine sulfate (B86663) is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its efficacy is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
The following table summarizes the pA2 values for atropine and other commonly used muscarinic antagonists in various isolated smooth muscle preparations.
| Antagonist | Tissue Preparation | Agonist | pA2 Value (Mean ± SEM) | Reference |
| Atropine Sulfate | Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | [1] |
| Goat Ileum | Acetylcholine | 9.59 ± 0.022 | [1] | |
| Human Colon (Circular) | Carbachol | 8.72 ± 0.28 | ||
| Human Colon (Longitudinal) | Carbachol | 8.60 ± 0.08 | ||
| Guinea Pig Gallbladder | Carbachol | ~7.56 (Calculated from ED50) | [2] | |
| Human Gallbladder | Carbachol | ~7.30 (Calculated from ED50) | [2] | |
| Scopolamine (Hyoscine) | Goat Ileum | Acetylcholine | 9.09 ± 0.022 | [1] |
| Guinea Pig Ileum | Acetylcholine | 9.46 ± 0.05 | [1] | |
| Pirenzepine (B46924) | Guinea Pig Ileum | Bethanechol | 6.52 | [3] |
| Guinea Pig Gastric Fundus | Bethanechol | 7.06 | [3] | |
| Dicyclomine | Goat Ileum | Acetylcholine | 8.92 ± 0.237 | [1] |
| Guinea Pig Ileum | Acetylcholine | 9.39 ± 0.12 | [1] | |
| Valethamate | Goat Ileum | Acetylcholine | 9.04 ± 0.227 | [1] |
| Guinea Pig Ileum | Acetylcholine | 9.80 ± 0.12 | [1] | |
| Darifenacin | Guinea Pig Ileum | N/A | 8.66 - 9.4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other muscarinic antagonists on isolated smooth muscle.
Isolated Tissue Bath Preparation and Mounting
This protocol outlines the standard procedure for preparing and mounting isolated smooth muscle tissue for in vitro pharmacological studies.[4][5]
a. Tissue Dissection and Preparation:
-
Humanely euthanize the experimental animal (e.g., guinea pig, rat) in accordance with institutional animal care and use committee guidelines.
-
Isolate the desired smooth muscle tissue (e.g., ileum, trachea, bladder).
-
Immediately place the isolated tissue in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs or Tyrode's solution.[6]
-
Carefully clean the tissue by removing any adhering connective and fatty tissues.
-
For tissues like the ileum, cut segments of appropriate length (typically 2-3 cm).
-
Tie sutures to both ends of the tissue segment.
b. Organ Bath Setup:
-
Fill the organ bath with PSS and maintain a constant temperature, typically 37°C, using a circulating water bath.[5]
-
Continuously aerate the PSS in the organ bath with carbogen (B8564812) (95% O2 and 5% CO2) to maintain physiological pH and oxygenation.[4]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.[1]
c. Equilibration and Tension Adjustment:
-
Allow the tissue to equilibrate in the organ bath for a period of 60-90 minutes. During this time, periodically wash the tissue with fresh PSS.
-
Apply an optimal resting tension to the tissue. This is a critical step to ensure maximal contractile responses. The optimal tension varies depending on the tissue type (e.g., 1 gram for guinea pig ileum).
-
After applying the initial tension, allow the tissue to relax and re-equilibrate.
Generation of Cumulative Concentration-Response Curves
This protocol describes how to assess the contractile response of the smooth muscle to an agonist and the inhibitory effect of an antagonist.
a. Agonist Concentration-Response Curve:
-
After the equilibration period, add the agonist (e.g., acetylcholine, carbachol) to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments.
-
Record the isometric contraction of the smooth muscle tissue using the force transducer and a data acquisition system.
-
Continue adding the agonist until a maximal contractile response is achieved (the plateau of the concentration-response curve).
-
Wash the tissue with fresh PSS multiple times to return to the baseline resting tension.
b. Antagonist Inhibition:
-
Introduce a known concentration of the antagonist (e.g., this compound) into the organ bath and allow it to incubate with the tissue for a specific period (typically 20-30 minutes) to reach equilibrium.[6]
-
Following the incubation period, repeat the cumulative addition of the agonist as described in the previous step.
-
The presence of a competitive antagonist like atropine will shift the agonist's concentration-response curve to the right.[7][8]
c. Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration to generate concentration-response curves.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for the agonist in the absence and presence of the antagonist.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value of the antagonist.
Mandatory Visualizations
Signaling Pathway of Muscarinic M3 Receptor in Smooth Muscle Contraction
Caption: Muscarinic M3 receptor signaling cascade in smooth muscle cells.
Experimental Workflow for Isolated Smooth Muscle Assay
Caption: Workflow for a typical isolated smooth muscle experiment.
References
- 1. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the isolated human and guinea pig gallbladder strip models in the assessment of antispasmodic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsisinternational.org [rsisinternational.org]
- 8. researchgate.net [researchgate.net]
Sourcing and comparing the purity of atropine sulfate from different chemical suppliers
For researchers and drug development professionals, the purity and consistency of active pharmaceutical ingredients (APIs) are paramount. Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical compound in both clinical practice and research. Its efficacy and safety are directly linked to its purity profile. This guide provides a comparative overview of atropine sulfate from various chemical suppliers, supported by detailed experimental protocols for purity assessment, to aid in making informed sourcing decisions.
Comparative Purity Analysis of this compound from Leading Suppliers
The purity of this compound can vary between suppliers due to differences in synthesis, purification, and quality control processes. While most reputable suppliers provide a Certificate of Analysis (CoA) with guaranteed purity specifications, independent verification is often necessary. Below is a summary of typical purity specifications and a hypothetical comparative analysis based on common analytical techniques.
| Supplier | Stated Purity (CoA) | HPLC Purity (Hypothetical) | Major Impurities (Hypothetical) |
| Supplier A | >99.0%[1] | 99.5% | Apoatropine (0.2%), Tropic Acid (0.1%) |
| Supplier B | >98.0%[2] | 98.8% | Atropic Acid (0.5%), Unspecified (0.3%) |
| Supplier C | 98.0-102.0% (USP Grade)[3][4] | 99.8% | Minimal impurities, all below 0.05% |
Experimental Protocols for Purity Determination
Accurate determination of this compound purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from established pharmacopeial methods and scientific literature.[3][5][6][7]
Objective: To determine the purity of this compound and quantify any related substances or degradation products.
Materials and Reagents:
-
This compound sample
-
USP this compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate (B84403)
-
Sodium 1-pentanesulfonate
-
Phosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3 µm packing (L1)[3]
-
Mobile Phase: A gradient of Buffer (1.8 g/L monobasic potassium phosphate and 2.5 g/L sodium 1-pentanesulfonate, adjusted with phosphoric acid to a pH of 2.5) and Acetonitrile.[3]
-
Flow Rate: 2.0 mL/min[6]
-
Column Temperature: 50°C[3]
-
Detection Wavelength: 210 nm[6]
-
Injection Volume: 5 µL[3]
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of USP this compound RS at a concentration of 0.5 mg/mL in the Diluent (Acetonitrile and Buffer, 20:80).[3]
-
Sample Solution Preparation: Prepare a sample solution of the this compound to be tested at a concentration of 0.5 mg/mL in the Diluent.[3]
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the chromatogram of the sample solution to that of the standard solution. The retention time of the major peak in the sample solution should correspond to that of the standard solution. Calculate the purity by the area percentage method, and identify and quantify any impurity peaks based on their relative retention times and response factors if known.
Thin-Layer Chromatography (TLC) for Identification
TLC is a simpler method for the identification and qualitative assessment of this compound.
Objective: To confirm the identity of this compound.
Materials and Reagents:
-
This compound sample
-
Silica gel TLC plates
-
Developing Solvent: Chloroform and diethylamine (B46881) (9:1)[8]
-
Detection Reagent: Potassium iodoplatinate (B1198879) TS[8]
Procedure:
-
Sample Preparation: Use the undiluted sample solution.
-
Spotting: Apply 15 µL of the sample solution to the TLC plate.[8]
-
Development: Place the plate in a developing chamber with the developing solvent.
-
Visualization: After the solvent front has moved a sufficient distance, remove the plate, dry it, and spray with the detection reagent.
-
Analysis: The principal spot in the chromatogram of the sample preparation should correspond in Rf value and color to the spot in the chromatogram of the standard preparation.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's use and analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow for purity analysis.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for purity analysis.
References
- 1. abmole.com [abmole.com]
- 2. biocrick.com [biocrick.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. This compound [doi.usp.org]
- 5. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of this compound in Pharmaceutical Ophthalmic Solution [scirp.org]
- 6. abap.co.in [abap.co.in]
- 7. HPLC method validation for this compound in injection form [wisdomlib.org]
- 8. pharmacopeia.cn [pharmacopeia.cn]
Atropine Sulfate vs. Selective Muscarinic Antagonists: A Comparative Guide to Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of the non-selective muscarinic antagonist, atropine (B194438) sulfate (B86663), and various selective muscarinic antagonists. The information presented is supported by experimental data from receptor binding assays to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Atropine Sulfate: The Non-Selective Benchmark
Atropine, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It is widely used in both clinical practice and pharmacological research. Structurally, it is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component. This compound is the sulfate salt of atropine and is the most common form used in pharmaceuticals and research.
A defining characteristic of atropine is its lack of selectivity for the five subtypes of muscarinic receptors (M1-M5). It binds with high affinity to all subtypes, making it a potent, broad-spectrum muscarinic blocker. This non-selectivity is both a strength and a weakness. While it is an effective tool for general muscarinic blockade, its use can lead to a wide range of systemic side effects in vivo due to the ubiquitous expression of muscarinic receptor subtypes throughout the body.
Selective Muscarinic Antagonists: Targeting Receptor Subtypes
In contrast to atropine, selective muscarinic antagonists exhibit preferential binding to one or more of the M1-M5 receptor subtypes. This selectivity allows for more targeted pharmacological interventions and is crucial for dissecting the physiological and pathological roles of individual muscarinic receptor subtypes. The development of subtype-selective antagonists has been instrumental in advancing our understanding of the cholinergic system.
This guide will focus on a selection of commonly used selective antagonists:
-
Pirenzepine (B46924): Primarily selective for the M1 receptor subtype.
-
Methoctramine: Shows selectivity for the M2 receptor subtype.
-
Darifenacin (B195073): A selective antagonist for the M3 receptor.
-
AF-DX 116: Another antagonist with selectivity for the M2 receptor.
-
4-DAMP: Exhibits high affinity for the M3 receptor.
Comparative Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. It is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value (and a higher pKi value) indicates a higher binding affinity. The following table summarizes the binding affinities of atropine and selected selective antagonists for the five human muscarinic receptor subtypes (M1-M5). The data is compiled from various radioligand binding studies. It is important to note that absolute values may vary slightly between studies due to differences in experimental conditions.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Primary Selectivity |
| Atropine | ~8.9 - 9.3 | ~9.0 - 9.4 | ~9.2 - 9.6 | ~8.9 - 9.3 | ~9.0 - 9.4 | Non-selective |
| Pirenzepine | ~8.0 - 8.5 | ~6.5 - 7.0 | ~6.8 - 7.3 | ~7.0 - 7.5 | ~7.1 - 7.6 | M1 |
| Methoctramine | ~7.3 - 7.8 | ~8.0 - 8.5 | ~7.0 - 7.5 | ~7.8 - 8.3 | ~7.2 - 7.7 | M2 |
| Darifenacin | ~8.2 | ~7.4 | ~9.1 | ~7.3 | ~8.0 | M3[1] |
| AF-DX 116 | ~6.5 - 7.0 | ~7.5 - 8.0 | ~6.3 - 6.8 | ~7.0 - 7.5 | ~6.4 - 6.9 | M2[2] |
| 4-DAMP | ~8.0 - 8.5 | ~7.8 - 8.3 | ~9.0 - 9.5 | ~8.1 - 8.6 | ~8.2 - 8.7 | M3 |
Note: The pKi values are presented as ranges to reflect the variability across different studies. For darifenacin and AF-DX 116, specific values from representative studies are provided.
Experimental Protocols: Receptor Binding Assays
The determination of binding affinities for muscarinic antagonists is typically performed using in vitro competitive radioligand binding assays. These assays measure the ability of an unlabeled antagonist (the "competitor," e.g., atropine or a selective antagonist) to displace a radiolabeled ligand that is known to bind to the target receptor.
Key Materials
-
Radioligand: A tritiated ([³H]) antagonist with high affinity and specificity for muscarinic receptors, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Unlabeled Antagonists: this compound and the selective antagonists of interest.
-
Assay Buffer: A buffered solution (e.g., phosphate-buffered saline, PBS, or Tris-HCl) at a physiological pH (typically 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
General Protocol for Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and centrifuging again to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value for the receptor) to each well.
-
Add increasing concentrations of the unlabeled competitor (e.g., atropine or a selective antagonist) to the wells.
-
Include control wells for:
-
Total binding: Contains membranes and radioligand only.
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Concepts
To better illustrate the principles and processes described, the following diagrams have been generated using Graphviz.
Caption: Competitive binding of antagonists to a muscarinic receptor.
Caption: General workflow of a competitive radioligand binding assay.
Caption: Major signaling pathways of muscarinic acetylcholine receptors.
Conclusion
This guide provides a comparative overview of this compound and selective muscarinic antagonists, focusing on their receptor binding affinities. The choice between a non-selective antagonist like atropine and a selective one depends on the specific research question. For general muscarinic blockade, atropine is a powerful tool. However, for investigating the roles of individual muscarinic receptor subtypes, selective antagonists are indispensable. The provided experimental protocol for receptor binding assays offers a foundational understanding of how the binding affinities of these compounds are determined. Researchers are encouraged to consult detailed protocols and consider the specific characteristics of their experimental system when designing and interpreting receptor binding studies.
References
Investigating the cross-reactivity of atropine sulfate with other neurotransmitter receptors
For Immediate Publication
AUSTIN, TX – December 10, 2025 – A comprehensive analysis of atropine (B194438) sulfate's binding profile reveals significant cross-reactivity with several neurotransmitter receptors beyond its well-established role as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. This guide provides an objective comparison of atropine's affinity for various receptors, supported by experimental data, to inform researchers, scientists, and drug development professionals in their investigative pursuits.
Atropine, a tropane (B1204802) alkaloid, is a core medicine in the global healthcare system, primarily utilized for its anticholinergic properties. While its high affinity for muscarinic receptors is well-documented, its interactions with other neuronal signaling pathways are less commonly considered but are critical for a complete understanding of its pharmacological and toxicological profile. This guide summarizes the available quantitative data on these off-target interactions and provides detailed experimental protocols for the key assays used in these determinations.
Comparative Binding Affinity of Atropine Sulfate (B86663)
The following table summarizes the binding affinities of atropine sulfate for its primary targets, the muscarinic acetylcholine receptors, and its notable cross-reactivity with other neurotransmitter receptors. The data, presented as Ki, IC50, or Kd values, are compiled from various radioligand binding and functional assays.
| Receptor Family | Receptor Subtype | Binding Affinity (nM) | Assay Type |
| Muscarinic Acetylcholine | M1 | Ki: 1.27 ± 0.36[1] | Radioligand Binding |
| IC50: 2.22 ± 0.60[1][2] | Functional Assay | ||
| M2 | Ki: 3.24 ± 1.16[1] | Radioligand Binding | |
| IC50: 4.32 ± 1.63[1][2] | Functional Assay | ||
| M3 | Ki: 2.21 ± 0.53[1] | Radioligand Binding | |
| IC50: 4.16 ± 1.04[1][2] | Functional Assay | ||
| M4 | Ki: 0.77 ± 0.43[2] | Radioligand Binding | |
| IC50: 2.38 ± 1.07[2] | Functional Assay | ||
| M5 | Ki: 2.84 ± 0.84[2] | Radioligand Binding | |
| IC50: 3.39 ± 1.16[2] | Functional Assay | ||
| Serotonin (B10506) | 5-HT3 | Apparent KD: 1,800[3] | Whole-Cell Patch Clamp |
| IC50: 1,740[4][5] | Electrophysiology (Oocytes) | ||
| Ki: 7,940[4][5] | Radioligand Binding | ||
| Adrenergic | Alpha (α) | Apparent KD: 10,000[6] | Phospholipid Labeling Assay |
| Alpha-1 (α1) | pKi: 5.33 (Ki ≈ 4,677)[7] | Radioligand Binding | |
| Nicotinic Acetylcholine | α3β4 | IC50: 4,000 - 13,000[8][9] | Electrophysiology (Oocytes) |
| α4β4 | IC50: 655 (-80 mV)[3] | Electrophysiology (Oocytes) | |
| Apparent Affinity: 29,900[3] | Electrophysiology (Oocytes) | ||
| General Neuronal | IC50: > 50,000[10] | Radioligand Binding |
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as the whole-cell patch-clamp technique.
Radioligand Binding Assay (Displacement)
This technique is employed to determine the binding affinity of a test compound (unlabeled ligand, e.g., atropine) by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a high-affinity radioligand for the receptor and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Whole-Cell Patch Clamp Technique
This electrophysiological technique allows for the measurement of ion currents flowing through the entire cell membrane, providing functional data on how a compound affects ion channel receptors.
Protocol Outline:
-
Cell Preparation: Neurons or other cells expressing the target ion channel receptor are cultured on a coverslip.
-
Pipette Positioning: A glass micropipette with a very fine tip, filled with an electrolyte solution, is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "gigaseal" is formed between the micropipette and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured, allowing for electrical access to the cell's interior.
-
Data Recording: The membrane potential is clamped at a specific voltage, and the currents elicited by the application of an agonist (e.g., serotonin for 5-HT3 receptors) are recorded in the absence and presence of the test compound (atropine).
-
Data Analysis: The effect of the test compound on the agonist-induced current is quantified to determine parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Signaling Pathways of Affected Receptors
The cross-reactivity of atropine with various neurotransmitter receptors implies a potential modulation of their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the primary targets of atropine (muscarinic receptors) and the key off-target receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Potentiation and inhibition of neuronal nicotinic receptors by atropine: competitive and noncompetitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effect of atropine on the adrenergic and muscarinic stimulation of phospholipid 32P labelling in isolated parotid cells: atropine, a possible blocker of alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonistic effects of antimuscarinic drugs on alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of atropine with heterologously expressed and native alpha 3 subunit-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of atropine with heterologously expressed and native α3 subunit-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Robust Control Experiments for Atropine Sulfate Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, designing well-controlled experiments is paramount to generating valid and reproducible data. This guide provides a comprehensive comparison of control methodologies for studies utilizing atropine (B194438) sulfate (B86663), a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors. By implementing appropriate controls, researchers can confidently attribute observed effects to the specific action of atropine sulfate and minimize the influence of confounding variables.
This compound's mechanism of action involves blocking the effects of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[1][2][3] This broad activity profile makes it a valuable tool in diverse research areas, including neuroscience, cardiology, ophthalmology, and respiratory physiology. However, this lack of selectivity also necessitates carefully designed control experiments to isolate the intended effects from potential off-target or systemic consequences.
Key Control Strategies for this compound Experiments
To ensure the rigor of studies involving this compound, a multi-faceted approach to control design is essential. This includes the use of vehicle controls, positive controls, and negative controls, each addressing a specific aspect of the experimental design.
1. Vehicle Controls: Establishing a Baseline
The vehicle control group is fundamental to any pharmacological study. It consists of administering the same solution used to dissolve this compound, but without the active compound. This allows researchers to distinguish the effects of the drug from any potential effects of the solvent itself.
-
Common Vehicle: For in vivo and in vitro studies, the most common vehicle for this compound is sterile 0.9% sodium chloride solution (saline).[4] Its isotonic nature minimizes osmotic stress on cells and tissues.
-
Formulation Considerations: The pH of the vehicle should be matched to the this compound solution to control for any pH-induced effects. This compound injections typically have a pH between 3.0 and 6.5.[5][6] The stability of this compound in solution should also be considered, with studies showing good stability in 0.9% sodium chloride for at least 72 hours at various temperatures when protected from light.[2][7]
2. Positive Controls: Validating the Experimental Model
Positive controls are used to confirm that the experimental system is responsive to the expected physiological or pathological stimulus that atropine is intended to block. This is crucial for interpreting negative results, as it helps differentiate between a true lack of atropine effect and a non-responsive experimental model.
-
Muscarinic Agonists: In studies examining the antagonistic properties of atropine, a muscarinic agonist such as carbachol (B1668302) or acetylcholine can be used as a positive control to induce a response that can then be blocked by atropine. For example, in smooth muscle contraction assays, carbachol is used to induce contraction, which is expected to be inhibited by atropine.[8]
-
Other Muscarinic Antagonists: In some contexts, another well-characterized muscarinic antagonist, such as scopolamine (B1681570) or ipratropium, can serve as a positive control to compare the efficacy or side-effect profile of atropine.[9][10]
3. Negative Controls: Ruling Out Non-Specific Effects
Negative controls are essential for demonstrating the specificity of atropine's action on muscarinic receptors. These controls help to ensure that the observed effects are not due to off-target interactions or other non-specific actions of the compound.
-
Inactive Enantiomers: Atropine is a racemic mixture of d- and l-hyoscyamine (B7768854). The pharmacological activity resides primarily in the l-hyoscyamine enantiomer.[4] While not commonly used due to commercial availability, the d-enantiomer could theoretically serve as a negative control to demonstrate stereospecificity.
-
Structurally Unrelated Antagonists: In some experimental setups, using an antagonist for a different receptor system can help confirm that the observed effects are specific to muscarinic receptor blockade. For example, in a study on neurotransmitter release, an adrenergic antagonist could be used to show that the effects of atropine are not mediated by the adrenergic system.
-
Receptor Knockout/Knockdown Models: In genetically modified animal models or cell lines where specific muscarinic receptor subtypes are knocked out or knocked down, the effect of atropine should be attenuated or absent if its action is mediated through that specific receptor.
Quantitative Data Comparison
The following tables summarize quantitative data from representative studies using this compound, highlighting the importance of appropriate controls for data interpretation.
Table 1: Effect of this compound on Myopia Progression in Children (Randomized Controlled Trial)
| Treatment Group | Mean Annual Myopia Progression (Diopters ± SD) | Mean Annual Axial Elongation (mm ± SD) |
| 0.05% Atropine | -0.30 ± 0.60 | 0.27 ± 0.25 |
| 0.01% Atropine | -0.49 ± 0.63 | 0.41 ± 0.32 |
| Placebo (Vehicle) | -0.92 ± 0.70 | Not Reported |
Data adapted from a review of multiple studies. Note the significant difference in progression between the atropine and placebo groups, demonstrating the efficacy of atropine beyond any vehicle effect.
Table 2: Dose-Response Effect of Intramuscular this compound on Heart Rate in Healthy Adults
| This compound Dose (mg/kg) | Maximum Increase in Heart Rate (beats/min) |
| 0.02 | 22 |
| 0.03 (oral) | Not significant |
Data from a study comparing oral and intramuscular administration. The significant increase in heart rate with intramuscular administration, compared to the non-significant effect of the oral dose, highlights the importance of administration route and dosage in experimental design.[11]
Table 3: In Vitro Effect of Atropine on Acetylcholine-Induced Smooth Muscle Contraction
| Treatment | Concentration | % Inhibition of Acetylcholine-Induced Contraction |
| Atropine | 1 µM | >95% |
| Vehicle (Saline) | - | <5% |
Hypothetical data based on typical results from isolated tissue bath experiments. The minimal effect of the vehicle compared to the near-complete inhibition by atropine demonstrates the specific antagonistic effect of the drug.
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducibility. Below are example protocols for common in vivo and in vitro applications of this compound.
Protocol 1: In Vivo Administration of this compound in Rats for Cardiovascular Studies
-
Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally).
-
Catheterization: The femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.
-
This compound Preparation: this compound is dissolved in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL).[4]
-
Control Groups:
-
Vehicle Control: Administer an equivalent volume of sterile 0.9% saline intravenously.
-
Positive Control: Administer a bolus of a muscarinic agonist (e.g., carbachol, 2 µg/kg, IV) to induce bradycardia.
-
-
Atropine Administration: Administer this compound intravenously at the desired dose (e.g., 0.1 mg/kg).[12]
-
Data Acquisition: Continuously record heart rate and blood pressure before, during, and after drug administration.
Protocol 2: In Vitro Langendorff Isolated Heart Preparation
-
Heart Isolation: A rat heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.[13]
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Control Groups:
-
Vehicle Control: Perfuse the heart with Krebs-Henseleit buffer alone.
-
Positive Control: Perfuse with a muscarinic agonist (e.g., acetylcholine, 1 µM) to induce negative chronotropic and inotropic effects.
-
-
Atropine Administration: this compound is added to the perfusion buffer at the desired concentration (e.g., 1 µM).
-
Data Measurement: Heart rate, left ventricular developed pressure (LVDP), and coronary flow are continuously monitored.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Atropine competitively antagonizes the Gq/11-coupled muscarinic acetylcholine receptor signaling pathway.
Caption: A generalized workflow for a well-controlled experiment using this compound.
Potential Artifacts and Confounding Factors
Researchers should be aware of potential artifacts and confounding factors that can influence the results of studies using this compound.
-
Systemic Effects: Due to its ability to cross the blood-brain barrier, systemically administered atropine can have central nervous system effects, including sedation or excitement, which may confound behavioral studies.[14][15]
-
Cardiovascular Effects: Atropine's effects on heart rate (tachycardia) can alter blood flow and drug distribution, potentially impacting the pharmacokinetics of co-administered substances.[16]
-
Dose-Dependent Biphasic Responses: In some tissues, atropine can elicit biphasic responses, with low doses causing a paradoxical effect. For example, low doses of atropine can sometimes cause a transient slowing of the heart rate before the characteristic tachycardia emerges.[9]
-
Species-Specific Differences: The metabolism of atropine can vary between species. For instance, rats possess a serum atropine esterase that rapidly hydrolyzes atropine, necessitating higher or more frequent dosing compared to other species.[12]
By carefully considering and controlling for these factors, researchers can enhance the validity and impact of their findings. This comprehensive guide serves as a foundational resource for designing and interpreting experiments involving this compound, ultimately contributing to the advancement of scientific knowledge in a wide range of disciplines.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled this compound: dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound INJECTION, USP 8mg/20mL (0.4mg/mL) 20mL VIAL [dailymed.nlm.nih.gov]
- 6. DailyMed - this compound- this compound injection [dailymed.nlm.nih.gov]
- 7. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound – Rat Guide [ratguide.com]
- 13. Langendorff heart - Wikipedia [en.wikipedia.org]
- 14. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
Atropine Methylnitrate: A Peripherally Restricted Control for Atropine Sulfate Studies
A Comparative Guide for Researchers
In pharmacological research, isolating the central versus peripheral effects of a drug is crucial for understanding its mechanism of action and potential therapeutic applications. Atropine (B194438) sulfate (B86663), a tertiary amine, readily crosses the blood-brain barrier (BBB), exerting effects on both the central nervous system (CNS) and the periphery. To dissect these actions, a reliable peripheral-acting control is essential. Atropine methylnitrate, a quaternary ammonium (B1175870) salt of atropine, serves as an invaluable tool for this purpose. Its permanent positive charge significantly limits its ability to penetrate the BBB, thereby confining its effects primarily to the peripheral nervous system.[1][2] This guide provides a comprehensive comparison of atropine methylnitrate and atropine sulfate, offering experimental data, detailed protocols, and visual aids to assist researchers in designing and interpreting their studies.
Distinguishing Central and Peripheral Effects: Key Experimental Evidence
The fundamental difference between this compound and atropine methylnitrate lies in their ability to access the CNS. Atropine methylnitrate's quaternary ammonium structure renders it highly polar and less lipid-soluble, hindering its passage across the tightly regulated BBB.[2][3][4] This property has been leveraged in numerous studies to delineate the site of atropine's effects.
A study on motor control in rhesus monkeys demonstrated that this compound disrupted force lever performance in a dose-dependent manner, while atropine methylnitrate had minimal to no effect.[1] This suggests that the observed impairment of motor control by atropine is centrally mediated.[1]
In contrast, when examining peripheral effects such as bronchodilation in asthmatic patients, both inhaled this compound and atropine methylnitrate were effective.[5][6] Interestingly, atropine methylnitrate showed a more prolonged bronchodilator effect compared to this compound.[5] This highlights that for peripherally mediated responses, atropine methylnitrate can be as, or even more, potent than this compound.
Comparative Efficacy and Potency
The relative potency of this compound and atropine methylnitrate can vary depending on the target organ and route of administration.
| Parameter | This compound | Atropine Methylnitrate | Key Findings | Study Population |
| Motor Control (Force Lever Performance) | Dose-related disruption | Little to no effect | Effects on motor control are centrally mediated.[1] | Rhesus Monkeys |
| Bronchodilation (Inhaled) | Effective, near-maximum effect at 2 mg | Effective, optimal at 2 mg, more prolonged effect than sulfate | Both are effective bronchodilators. Methylnitrate has a longer duration of action.[5] | Adult Asthmatics |
| Salivation Inhibition (Intravenous) | Effective | Approximately 3 times more potent than this compound | Both inhibit salivation, with methylnitrate being more potent.[7] | Healthy Medical Students |
| Heart Rate (Intravenous) | 0.75 and 1.50 mg accelerated heart rate; 0.25 mg induced bradycardia | 0.25 mg accelerated heart rate; 0.08 and 0.13 mg induced bradycardia | Higher doses of both increase heart rate. Lower doses can cause bradycardia, suggested to be a peripheral action.[7] | Healthy Medical Students |
Experimental Protocols
To aid in the replication and design of studies, detailed methodologies from key comparative experiments are provided below.
Motor Control Assessment in Rhesus Monkeys
-
Objective: To compare the central and peripheral effects of atropine on motor control.
-
Subjects: Three rhesus monkeys.
-
Apparatus: A force lever apparatus where monkeys were trained to press a manipulandum with a force between 25 and 40 grams for 3 continuous seconds.
-
Procedure:
-
Train monkeys on the force lever task with water as a reinforcer.
-
Administer single injections of this compound or atropine methylnitrate 30 minutes prior to the experimental session.
-
Record and analyze the force lever performance for disruptions.
-
-
Source: Preston, K. L., & Schuster, C. R. (1982). A comparison of the central and peripheral effects of atropine on force lever performance. Pharmacology Biochemistry and Behavior, 16(3), 423-427.[1]
Bronchodilator Potency in Adult Asthmatics
-
Objective: To compare the bronchodilator potencies of inhaled this compound and atropine methylnitrate.
-
Subjects: Adult asthmatic patients.
-
Procedure:
-
Conduct a cumulative dose-response study to determine the near-maximum effective dose of inhaled this compound (found to be 2 mg).
-
In a randomized, double-blind, placebo-controlled crossover study, administer inhaled this compound (4 mg), atropine methylnitrate (2 mg), and placebo on separate days.
-
Measure the Forced Expiratory Volume in 1 second (FEV1) at baseline and at 20 minutes, one, two, four, and six hours post-administration.
-
-
Source: Pierce, R. J., Allen, C. J., & Campbell, A. H. (1979). A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction. Thorax, 34(1), 45-50.[6]
Cardiovascular and Salivary Effects in Healthy Volunteers
-
Objective: To study the effects of intravenous atropine and methylatropine (B1217387) on heart rate and saliva secretion.
-
Subjects: 72 healthy medical students.
-
Procedure:
-
Administer intravenous this compound (0.25, 0.40, 0.75, and 1.50 mg), atropine methylnitrate (0.08, 0.13, and 0.25 mg), or saline.
-
Monitor heart rate, rhythm, systolic and diastolic blood pressure.
-
Measure salivary secretion.
-
-
Source: Mirakhur, R. K., & Reid, J. E. (1983). Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man. British Journal of Anaesthesia, 55(7), 637-641.[7]
Mechanism of Action and Signaling Pathways
Both this compound and atropine methylnitrate are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][8][9][10] They block the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[9] This antagonism at mAChRs in various tissues leads to their observed physiological effects, such as increased heart rate, decreased salivation, and bronchodilation.[9][11]
The key difference in their application as research tools stems from the location of these receptors. This compound can access mAChRs in both the CNS and the periphery, while atropine methylnitrate's actions are largely restricted to peripheral mAChRs.
Figure 1. Differential access of this compound and atropine methylnitrate to the CNS.
Figure 2. A generalized experimental workflow for using atropine methylnitrate as a control.
Conclusion
Atropine methylnitrate is an indispensable tool for researchers seeking to isolate the peripheral effects of muscarinic receptor antagonism. Its inability to readily cross the blood-brain barrier provides a clear distinction from the actions of this compound, which affects both central and peripheral systems. By using atropine methylnitrate as a peripheral-acting control, scientists can more accurately attribute pharmacological effects to either the central or peripheral nervous system, leading to a more precise understanding of drug mechanisms and the physiological roles of muscarinic signaling. The data and protocols presented in this guide offer a solid foundation for the design and execution of such comparative studies.
References
- 1. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bis-Azaaromatic quaternary ammonium salts as ligands for the blood-brain barrier choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhaled atropine sulphate and atropine methonitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atropine Methyl Nitrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 10. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 11. Atropine - Wikipedia [en.wikipedia.org]
Comparative analysis of atropine's effects on M1, M2, and M3 muscarinic receptor subtypes
For Immediate Release
This guide provides a detailed comparative analysis of the effects of atropine (B194438) on the M1, M2, and M3 muscarinic acetylcholine (B1216132) receptor subtypes. Atropine, a non-selective competitive antagonist, is a cornerstone pharmacological tool for studying the cholinergic system. Understanding its interaction with individual receptor subtypes is crucial for researchers in pharmacology, drug discovery, and neuroscience. This document summarizes key binding and functional data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways.
Quantitative Comparison of Atropine's Affinity and Potency
Atropine exhibits high affinity for all muscarinic receptor subtypes. The following table summarizes key quantitative parameters from radioligand binding and functional studies, demonstrating its non-selective profile.
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor |
| Binding Affinity (Ki) | 1.27 ± 0.36 nM | 3.24 ± 1.16 nM | 2.21 ± 0.53 nM[1] |
| Functional Antagonism (pA2/pKB) | 9.17 ± 0.04 | ~8.03 | 9.70 ± 0.04 |
| IC50 | 2.22 ± 0.60 nM | 4.32 ± 1.63 nM | 4.16 ± 1.04 nM |
Note: Data is compiled from multiple sources and may vary based on experimental conditions and tissue/cell types used. Ki and IC50 values are from competition binding assays with [3H]-N-methylscopolamine ([3H]-NMS). pA2/pKB values are derived from functional assays.
Muscarinic Receptor Signaling Pathways
The M1, M2, and M3 receptor subtypes are coupled to distinct G protein signaling cascades, leading to different cellular responses. Atropine, by blocking the binding of acetylcholine, inhibits these downstream effects.
M1 and M3 Receptor Signaling Pathway
M1 and M3 receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
References
Isoproterenol as a comparative agent to atropine in cardiac studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiac research, the precise modulation of heart function is paramount for elucidating physiological mechanisms and evaluating therapeutic interventions. Isoproterenol (B85558) and atropine (B194438) are two cornerstone pharmacological agents frequently employed to investigate the autonomic regulation of the heart. While both drugs are capable of increasing heart rate, their distinct mechanisms of action lead to divergent effects on myocardial contractility, electrophysiology, and overall hemodynamics. This guide provides a comprehensive comparison of isoproterenol and atropine, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate agent for their cardiac studies.
Mechanism of Action: A Tale of Two Pathways
Isoproterenol and atropine exert their cardiac effects through entirely different signaling cascades. Isoproterenol is a non-selective β-adrenergic agonist, directly stimulating the sympathetic pathway.[1] In contrast, atropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, effectively blocking the parasympathetic pathway.[2]
-
Isoproterenol: By activating β1- and β2-adrenergic receptors on cardiac myocytes, isoproterenol triggers a Gs-protein-coupled cascade that leads to the activation of adenylyl cyclase.[3] This, in turn, elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, activating protein kinase A (PKA). PKA then phosphorylates key proteins, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium, and consequently, enhanced contractility (inotropy) and heart rate (chronotropy).[3]
-
Atropine: Atropine functions by blocking the M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes.[2] This action inhibits the effects of acetylcholine released from the vagus nerve, which normally acts to decrease heart rate. By removing this "brake," atropine leads to an increase in heart rate.[2][4] Recent studies have also suggested that atropine may augment cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 (PDE4), leading to an increase in cAMP levels, particularly when β-adrenergic pathways are already stimulated.
Signaling Pathway Diagrams
Comparative Performance Data
The following tables summarize quantitative data from studies directly comparing the cardiac effects of isoproterenol and atropine.
Table 1: Hemodynamic Effects in Humans
This table presents data from a study by Conn et al. (1961) on the effects of intravenously administered atropine and isoproterenol in healthy individuals.
| Parameter | Baseline (Pre-Drug) | Atropine (2 mg IV) | Isoproterenol (1 µ g/min IV) |
| Heart Rate (beats/min) | ~65 | ~113 | ~74 |
| Cardiac Output (L/min) | ~5.8 | Increase of ~2.5 | Increase of ~2.5 |
| Stroke Volume (mL) | ~89 | Decrease | Increase |
| Mean Arterial Pressure (mm Hg) | ~88 | Increase | Decrease |
| Central Venous Pressure (cm H₂O) | ~6.3 | Decrease | Decrease |
| Peripheral Resistance (arbitrary units) | ~15.2 | Decrease | Marked Decrease |
Data adapted from Conn et al. (1961).
Table 2: Electrophysiological Effects in Patients Undergoing AVNRT Ablation
This table summarizes findings from a study by Stellbrink et al. (2001) comparing the effects of atropine and isoproterenol on atrioventricular nodal reentrant tachycardia (AVNRT) inducibility.
| Parameter | Atropine (0.01 mg/kg) | Isoproterenol (0.5-1.0 µg/kg/min) | p-value |
| AVNRT Inducibility (Post-Drug) | 45% | 93% | <0.001 |
| Inducibility in Non-Inducible Baseline Patients | 14% (4/28) | 75% (21/28) | <0.001 |
| Maximal S-H Interval during Slow Pathway Conduction (ms) | 374 ± 113 | 300 ± 48 | 0.012 |
Data adapted from Stellbrink et al. (2001).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for cardiac studies involving isoproterenol and atropine.
Protocol 1: Evaluation of Hemodynamic Effects in Humans
This protocol is based on the methodology described by Conn et al. (1961).
-
Subjects: Healthy adult male volunteers in a supine and post-absorptive state.
-
Instrumentation:
-
Intravenous catheters for drug administration and indicator injection.
-
Arterial line for blood sampling and blood pressure monitoring.
-
Central venous catheter for pressure monitoring.
-
-
Procedure:
-
Obtain baseline measurements of heart rate, blood pressure, central venous pressure, and cardiac output (e.g., using indicator dilution technique).
-
Administer either atropine sulfate (B86663) (2 mg) as an intravenous bolus or isoproterenol as a continuous intravenous infusion (1 µ g/min ).
-
Allow for a steady state to be reached (e.g., 5-10 minutes post-infusion for isoproterenol).
-
Repeat all hemodynamic measurements.
-
-
Data Analysis: Compare baseline and post-drug administration values for all measured parameters.
Protocol 2: Electrophysiology Study for Arrhythmia Induction
This protocol is adapted from the methodology of a clinical trial (NCT06082388) comparing atropine and isoproterenol for arrhythmia induction.[5]
-
Subjects: Patients undergoing electrophysiological studies for diagnosis of arrhythmias.
-
Instrumentation: Standard electrophysiology catheters for intracardiac recording and stimulation.
-
Procedure:
-
Perform baseline electrophysiological measurements (e.g., sinus cycle length, AV nodal conduction intervals, refractory periods).
-
If arrhythmia is not inducible at baseline, administer one of the following:
-
Atropine: 0.01 mg/kg intravenous bolus, with additional doses every 5 minutes if needed to achieve a 25% increase in heart rate or a heart rate up to 130 bpm (maximum dose 0.4 mg/kg).[5]
-
Isoproterenol: Continuous intravenous infusion starting at 0.01 µg/kg/min, doubling the dose every 5 minutes if necessary to achieve a 25% increase in heart rate or a heart rate up to 130 bpm.[5]
-
-
Repeat electrophysiological stimulation protocols to attempt arrhythmia induction.
-
-
Data Analysis: Compare the inducibility of arrhythmias and changes in electrophysiological parameters before and after drug administration.
Experimental Workflow Diagram
References
Quantifying the Central vs. Peripheral Effects of Atropine Sulfate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct central and peripheral effects of anticholinergic agents is paramount for targeted therapeutic development and minimizing off-target effects. This guide provides a comprehensive comparison of atropine (B194438) sulfate (B86663) with two other commonly used muscarinic antagonists, scopolamine (B1681570) and glycopyrrolate (B1671915), to quantify their differential actions on the central and peripheral nervous systems.
This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of these compounds.
Comparative Analysis of Muscarinic Antagonists
Atropine, scopolamine, and glycopyrrolate all function by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors. However, their chemical structures dictate their ability to cross the blood-brain barrier, leading to significant differences in their central nervous system (CNS) effects. Atropine, a tertiary amine, can cross the blood-brain barrier and thus exerts both central and peripheral effects.[1][2] Scopolamine, also a tertiary amine, readily crosses the blood-brain barrier and has more potent central effects than atropine.[1] In contrast, glycopyrrolate is a quaternary ammonium (B1175870) compound, which significantly limits its ability to penetrate the CNS, resulting in predominantly peripheral effects.[2]
Quantitative Comparison of Central and Peripheral Effects
The following tables summarize the quantitative and qualitative differences between atropine sulfate, scopolamine, and glycopyrrolate across various central and peripheral parameters.
Table 1: Comparative Potency on Peripheral Effects
| Parameter | This compound | Scopolamine | Glycopyrrolate | Key Findings |
| Antisialagogue Effect (Saliva Reduction) | + | +++ | ++++ | Glycopyrrolate is the most potent antisialagogue, being approximately five to six times more potent than atropine.[3] Scopolamine also has stronger antisialagogue actions than atropine.[1] |
| Mydriasis (Pupil Dilation) | +++ | +++ | + | Atropine and scopolamine are potent mydriatics. Glycopyrrolate has minimal ocular effects when administered systemically.[3] |
| Tachycardia (Increased Heart Rate) | +++ | +/0 | ++ | Atropine generally causes a dose-dependent increase in heart rate.[1] Scopolamine has a less pronounced effect on heart rate and may even cause bradycardia at low doses.[1] Glycopyrrolate is approximately twice as potent as atropine in increasing heart rate.[4] |
* May cause initial transient bradycardia at low doses.[1]
Table 2: Comparative Impact on Central Nervous System
| Parameter | This compound | Scopolamine | Glycopyrrolate | Key Findings |
| Blood-Brain Barrier Penetration | Yes | Yes | No | Atropine and scopolamine are tertiary amines that cross the blood-brain barrier, while glycopyrrolate is a quaternary amine with limited CNS penetration.[2] |
| Sedation | + | +++ | 0 | Scopolamine is a potent sedative.[1] Atropine can cause CNS stimulation at lower doses and sedation at higher doses.[1] Glycopyrrolate has no significant sedative effects.[5] |
| Amnesia | + | +++ | 0 | Scopolamine is a strong amnesic agent.[1] Atropine can also induce memory impairment.[6] Glycopyrrolate does not cause amnesia.[5] |
| Cognitive Impairment | Significant postoperative short-term memory deficit observed.[5] | Associated with reduced recognition, immediate and delayed recall, and attention.[6] | No significant postoperative cognitive changes observed.[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to quantify the central and peripheral effects of these drugs.
Assessment of Antisialagogue Effect in Humans
Objective: To quantify the reduction in salivary flow rate following the administration of an anticholinergic drug.
Protocol:
-
Subject Preparation: Healthy volunteers are enrolled after providing informed consent. Subjects should refrain from eating, drinking, or smoking for at least 2 hours prior to the study.
-
Baseline Saliva Collection: Unstimulated whole saliva is collected for a period of 5 minutes by having the subject expectorate into a pre-weighed tube.
-
Drug Administration: A single dose of the test drug (e.g., this compound 0.5 mg, glycopyrrolate 0.1 mg) or placebo is administered intravenously.
-
Post-treatment Saliva Collection: Saliva is collected at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration using the same method as the baseline collection.
-
Quantification: The volume of saliva is determined by weight (assuming a density of 1 g/mL). The percentage reduction in salivary flow from baseline is calculated for each time point.
Pupillometry for Mydriatic Effect Assessment
Objective: To measure the change in pupil diameter as an indicator of peripheral anticholinergic effect.
Protocol:
-
Subject Acclimatization: Subjects are seated in a dimly lit, quiet room for a dark adaptation period of at least 3 minutes.[7]
-
Baseline Measurement: A handheld pupillometer is used to measure the baseline pupil diameter of both eyes. The device should be held steady, and the subject instructed to fixate on a distant point.
-
Drug Administration: The test drug is administered (e.g., topically as eye drops or systemically via intravenous injection).
-
Post-treatment Measurements: Pupil diameter is measured at regular intervals (e.g., every 15 minutes for 2 hours) following drug administration.
-
Data Analysis: The change in pupil diameter from baseline is calculated. Parameters such as the maximum pupil diameter, time to maximum dilation, and duration of mydriasis are determined.[8]
Morris Water Maze for Cognitive Function Assessment in Rodents
Objective: To assess spatial learning and memory in rodents as a measure of central anticholinergic effects.
Protocol:
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface in one quadrant. Visual cues are placed around the room.[9]
-
Habituation: Animals are handled and habituated to the experimental room and the water maze for a few days prior to the experiment.
-
Drug Administration: The test drug (e.g., scopolamine 1 mg/kg, atropine 1 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the training session.
-
Acquisition Phase (Learning): Over several consecutive days, each animal undergoes multiple trials per day. In each trial, the animal is placed in the water at a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
Probe Trial (Memory): 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[10]
Heart Rate Variability (HRV) Analysis in Rats
Objective: To measure the effect of anticholinergic drugs on the autonomic regulation of the heart.
Protocol:
-
Animal Preparation: Rats are anesthetized, and ECG electrodes are placed for continuous monitoring. A catheter is inserted into a femoral vein for intravenous drug administration.
-
Baseline Recording: A baseline ECG is recorded for a stable period (e.g., 15 minutes).
-
Drug Administration: A bolus dose of the test drug (e.g., this compound, glycopyrrolate) or saline is administered intravenously.
-
Post-treatment Recording: The ECG is continuously recorded for a defined period (e.g., 60 minutes) after drug administration.
-
Data Analysis: The R-R intervals are extracted from the ECG recordings. Time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF, HF power) HRV parameters are calculated for pre- and post-drug administration periods to assess changes in autonomic tone.[11][12]
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Muscarinic Acetylcholine Receptor Signaling Pathway
Acetylcholine (ACh) binding to muscarinic receptors (M1-M5) initiates distinct downstream signaling cascades depending on the receptor subtype and the G-protein they are coupled to. Atropine, scopolamine, and glycopyrrolate act as competitive antagonists at these receptors, blocking the effects of ACh.
Caption: Muscarinic acetylcholine receptor signaling pathways.
Experimental Workflow for Comparing Central and Peripheral Effects
This workflow outlines a general procedure for comparing the central and peripheral effects of atropine, scopolamine, and glycopyrrolate in a preclinical animal model.
Caption: Workflow for comparing drug effects.
Conclusion
The choice between this compound, scopolamine, and glycopyrrolate depends on the desired therapeutic outcome and the necessity to avoid specific central or peripheral side effects. Glycopyrrolate stands out for its peripherally selective actions, making it a suitable choice when CNS effects are undesirable. Scopolamine, with its potent central effects, is utilized for conditions like motion sickness but carries a higher risk of cognitive impairment and sedation. Atropine presents a mixed profile with both central and peripheral activity. This comparative guide provides a framework for researchers to select the appropriate compound and design robust experiments to further elucidate the nuanced effects of muscarinic antagonists.
References
- 1. The pharmacology of atropine, scopolamine, and glycopyrrolate | Clinical Gate [clinicalgate.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response studies on glycopyrrolate and atropine in conscious cardiac patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of atropine and glycopyrrolate on cognitive function following general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid pupillometry protocol for clinical use: Effect of age and test-retest repeatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PupillOmetry for preDIction of DeliriUM in ICU (PODIUM): protocol for a prospective multicentre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. mmpc.org [mmpc.org]
- 11. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Atroprine Sulfate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Atropine (B194438) sulfate (B86663), a potent tropane (B1204802) alkaloid, requires stringent disposal protocols due to its acute toxicity if swallowed or inhaled.[1] Adherence to these procedures is not only essential for personnel safety but also for environmental protection and regulatory compliance. All waste containing atropine sulfate must be treated as hazardous waste and disposed of through an approved waste disposal plant.[2]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical safety goggles or a full-face shield, chemically resistant gloves (e.g., nitrile), and a lab coat or protective suit.[2] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is mandatory.[2] All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood or other containment device.[3]
Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure substance, in solution, or as contaminated material, must follow a carefully controlled process to prevent environmental release and ensure the safety of all personnel.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, spill cleanup debris, and personal protective equipment (PPE), must be classified as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions.
-
-
Containerization:
-
Place all this compound waste into a designated, properly labeled, and sealed container.[4] The container should be robust and compatible with the chemical.
-
Ensure the label clearly identifies the contents as "Hazardous Waste: this compound" and includes any other information required by your institution or local regulations.
-
-
Storage:
-
Arranging for Disposal:
-
Disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal contractor.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste. They will ensure that the disposal process complies with all local, regional, and national regulations.[1][2][5]
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is crucial for regulatory compliance and internal safety audits.
-
Crucially, do not empty this compound into drains or dispose of it in the regular trash.[1][2][5] This material and its container must be taken to a hazardous or special waste collection point. [1]
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate: Non-essential personnel should be evacuated from the spill area.[2]
-
Protect: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Contain: Prevent the further spread of the spill. For liquid spills, use an inert absorbent material such as clay absorbent or absorbent pads.[2][5] Cover drains to prevent entry into the water system.[2]
-
Clean: Carefully collect the absorbed material and any contaminated soil or surfaces. Use plastic tools to scoop or sweep the material.[5] Place all cleanup materials into a sealed container for disposal as hazardous waste.
-
Decontaminate: Thoroughly clean the spill area. Wipe working surfaces to dryness and then wash with soap and water.[5]
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound, such as concentration thresholds for hazardous waste classification, are not broadly defined and can vary by jurisdiction. Disposal regulations are primarily performance-based, focusing on the complete containment and proper treatment of the hazardous material. It is essential to consult your local and national regulations and your institution's EHS department for any specific quantitative requirements.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2] |
| Disposal Method | Approved Waste Disposal Plant / Licensed Contractor | [2][6] |
| Environmental Release | Prohibited (Do not allow to enter drains or environment) | [1][2][5] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the logical relationships and step-by-step processes involved.
Caption: A workflow for the proper disposal of this compound waste.
Caption: A decision-making diagram for this compound spills.
References
Personal protective equipment for handling Atropine sulfate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Atropine Sulfate. This compound is a highly toxic alkaloid, and all handling must be performed with strict adherence to safety protocols.
Hazard Identification
This compound is classified as acutely toxic if swallowed or inhaled.[1][2][3] It may also cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[1][4] Therefore, the stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][5] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile).[1] Double gloving should be considered.[4][5] | Prevents skin contact and potential allergic reactions.[1][5] |
| Skin and Body Protection | Lab coat, apron, or full protective suit.[1][4][5] | Prevents contamination of personal clothing and skin.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[1] If aerosols or dust may be generated, a NIOSH-approved respirator is required.[1][4] | Protects against the inhalation of toxic dust or mists, which can be fatal.[1][2][3] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety. All operations should be conducted within a designated area.
Procedural Steps for Handling this compound:
-
Preparation:
-
Engineering Controls:
-
Donning PPE:
-
Handling the Chemical:
-
After Handling:
First Aid Measures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1][5] Get medical attention if irritation or a rash occurs.[1][5] |
| Eye Contact | Flush eyes with water for at least 15 minutes as a precaution.[1][5] Get medical attention if irritation develops and persists.[1][5] |
| Ingestion | Fatal if swallowed.[1][2][3] Do NOT induce vomiting.[1][2][5] Rinse mouth with water. Call a physician or poison control center immediately.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response Protocol:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
